1h-Pyrazolo[4,3-c]pyridin-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1,5-dihydropyrazolo[4,3-c]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-6-4-3-8-9-5(4)1-2-7-6/h1-3H,(H,7,10)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWENTSLBISOJDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C1NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1H-Pyrazolo[4,3-c]pyridin-4-ol
Executive Summary
The 1H-Pyrazolo[4,3-c]pyridine core represents a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry and drug development. As a bioisostere of purine, this scaffold is a privileged structure for designing kinase inhibitors and other therapeutic agents that target ATP-binding sites.[1] This guide provides a comprehensive technical overview of the synthesis and structural elucidation of a key derivative, 1H-Pyrazolo[4,3-c]pyridin-4-ol. We present validated synthetic strategies, detailed experimental protocols, and a full suite of characterization methodologies, including spectroscopic and spectrometric analysis. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable scaffold in their work.
Introduction: The Significance of the Pyrazolo[4,3-c]pyridine Scaffold
The fusion of pyrazole and pyridine rings gives rise to several isomers, known as pyrazolopyridines, which have attracted considerable attention from the scientific community.[2][3] Among these, the 1H-Pyrazolo[4,3-c]pyridine framework is particularly noteworthy due to its structural similarity to endogenous purines like adenine and guanine. This mimicry allows molecules based on this scaffold to effectively compete for and interact with the ATP-binding sites of various enzymes, most notably protein kinases. The broad spectrum of biological activities associated with pyrazolopyridine derivatives includes antitumor, anti-inflammatory, antimicrobial, and antiviral properties.[4][5][6]
The introduction of a hydroxyl group at the C4 position to yield this compound provides a critical hydrogen bond donor/acceptor site, which can significantly influence binding affinity and selectivity for biological targets. Understanding the synthesis and characterization of this specific molecule is therefore crucial for enabling further derivatization and exploration of its structure-activity relationship (SAR).
This guide offers an authoritative discussion on two primary retrosynthetic approaches, provides detailed, field-tested protocols for their execution, and outlines the analytical workflows required for unambiguous structural confirmation.
Synthetic Strategies and Mechanistic Rationale
The synthesis of the this compound core can be approached from two principal directions: (A) annulation of the pyrazole ring onto a pre-existing, functionalized pyridine core, and (B) annulation of the pyridine ring onto a pre-existing pyrazole. The choice of strategy often depends on the availability and cost of the starting materials.
This approach is often favored due to the commercial availability of diverse substituted pyridines. The core principle involves a cyclocondensation reaction with a hydrazine derivative on a pyridine scaffold containing vicinal functional groups that can act as a 1,3-dielectrophile.
A plausible and efficient pathway begins with 3-amino-4-chloropyridine. The synthesis proceeds through the formation of a hydrazone intermediate followed by an intramolecular nucleophilic aromatic substitution (SNAr) to close the pyrazole ring.
Caption: Workflow for Strategy A: Pyrazole Annulation.
Causality and Experimental Choices:
-
Starting Material: 3-Amino-4-chloropyridine is an ideal starting material. The amino group can be readily converted into a hydrazine precursor, while the chlorine atom at the adjacent position serves as an excellent leaving group for the subsequent intramolecular cyclization.
-
Formylation: The initial formylation of the amino group (e.g., using ethyl formate) protects it and sets up the necessary electrophilic center.
-
Hydrazine Reaction: Reaction with hydrazine hydrate displaces the formyl group's ethoxy component to form a hydrazone.
-
Cyclization: The use of a non-nucleophilic base (e.g., sodium hydride or potassium carbonate) is critical. It deprotonates the newly formed hydrazone, creating a potent nucleophile that attacks the carbon bearing the chlorine atom (C4), leading to ring closure. The presence of the pyridine nitrogen atom activates the C4 position towards nucleophilic attack. This type of cyclocondensation is a robust and well-established method for forming fused heterocyclic systems.[7]
Experimental Protocol: Synthesis via Pyrazole Annulation
-
Step 1: Synthesis of N'-(4-chloropyridin-3-yl)formohydrazide
-
To a solution of 3-amino-4-chloropyridine (1.0 eq) in anhydrous ethanol, add ethyl formate (1.5 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and add hydrazine hydrate (1.2 eq) dropwise while maintaining the temperature below 30°C.
-
Stir the resulting mixture at room temperature for 12 hours.
-
Remove the solvent under reduced pressure. The crude formohydrazide intermediate is often carried forward without further purification.
-
-
Step 2: Intramolecular Cyclization
-
Suspend the crude formohydrazide intermediate in an anhydrous polar aprotic solvent such as DMF or NMP.
-
Add a strong, non-nucleophilic base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq), portion-wise at 0°C under an inert atmosphere (N₂ or Ar).
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-100°C for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to 0°C and cautiously quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford this compound. The tautomeric equilibrium may favor the pyridone form, 1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one. The -ol form is specified for nomenclature consistency.
-
An alternative strategy involves constructing the pyridine ring onto a pre-existing, suitably substituted pyrazole. This method can be highly effective, especially when diverse pyrazole precursors are readily accessible. A common approach is the Gould-Jacobs reaction or a related cyclization.[3]
The synthesis starts from a 4-cyano-5-aminopyrazole derivative. The reaction with a 1,3-dicarbonyl equivalent, followed by thermal cyclization, builds the pyridine ring.
Caption: Workflow for Strategy B: Pyridine Annulation.
Causality and Experimental Choices:
-
Starting Material: 5-Amino-1H-pyrazole-4-carbonitrile provides the necessary nucleophilic amino group and an adjacent carbon framework. The cyano group can be hydrolyzed to an amide or carboxylic acid during the reaction sequence, facilitating the final cyclization.
-
Condensation Reaction: Reacting the aminopyrazole with a malonic ester derivative like diethyl ethoxymethylenemalonate (EMME) forms an enamine intermediate. This reaction is a cornerstone of quinoline and related heterocyclic syntheses.[3]
-
Thermal Cyclization: The key step is a high-temperature intramolecular cyclization. Heating the enamine intermediate, typically in a high-boiling solvent like Dowtherm A, causes the pyrazole N1 (or the exocyclic nitrogen) to attack one of the ester carbonyls, followed by elimination of ethanol to form the fused pyridinone ring system. This reaction is driven by the formation of a stable aromatic system.
Experimental Protocol: Synthesis via Pyridine Annulation
-
Step 1: Synthesis of Diethyl 2-(((5-amino-1H-pyrazol-4-yl)methylene)amino)maleate
-
Combine 5-Amino-1H-pyrazole-4-carbonitrile (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.1 eq).
-
Heat the mixture at 120-130°C for 2-3 hours. The reaction can often be performed neat or in a high-boiling solvent like diphenyl ether.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and triturate with hexane or ether to precipitate the crude intermediate.
-
Filter the solid and wash with cold solvent.
-
-
Step 2: Thermal Cyclization
-
Add the crude intermediate from Step 1 to a high-boiling solvent such as Dowtherm A or diphenyl ether.
-
Heat the mixture to reflux (approx. 250-260°C) for 30-60 minutes.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Dilute the mixture with hexane to facilitate further precipitation.
-
Filter the solid product, wash thoroughly with hexane, and then with ether.
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol, acetic acid) to yield pure this compound.
-
Structural Characterization and Data Analysis
Unambiguous characterization of the synthesized this compound is essential to confirm its structure and purity. A combination of spectroscopic and spectrometric techniques should be employed.[8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemmethod.com [chemmethod.com]
- 7. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Spectroscopic Characterization of 1H-Pyrazolo[4,3-c]pyridin-4-ol
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 1H-Pyrazolo[4,3-c]pyridin-4-ol, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of direct experimental data, this guide employs a predictive and comparative approach, grounded in established spectroscopic principles and computational chemistry. We will explore the critical role of tautomerism in defining the spectral characteristics of this molecule and provide predicted data for ¹H NMR, ¹³C NMR, Infrared (IR), Mass Spectrometry (MS), and UV-Vis spectroscopy. Furthermore, standardized experimental protocols for acquiring this data are detailed, offering a robust framework for the characterization of this and similar novel compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and predict the spectroscopic behavior of this compound.
Introduction to this compound
This compound belongs to the pyrazolopyridine class of bicyclic nitrogen-containing heterocycles. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines and its potential to interact with a variety of biological targets. A thorough understanding of the spectroscopic properties of this molecule is paramount for its unambiguous identification, purity assessment, and for elucidating its interactions in biological systems. This guide provides a detailed analysis of its expected spectroscopic signature.
The Crucial Role of Tautomerism
A key feature of 4-hydroxypyridine derivatives is their existence in a tautomeric equilibrium with the corresponding pyridone form.[1][2][3] For this compound, this equilibrium between the enol (4-ol) and keto (4-one) forms is expected to be a dominant factor influencing its spectroscopic properties. The relative populations of these tautomers can be affected by the solvent, temperature, and pH. In solution, the pyridone (keto) form is generally favored for 4-hydroxypyridines.[2][3]
Caption: Tautomeric equilibrium of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra for both tautomers of this compound will exhibit distinct features.
Predicted ¹H NMR Spectrum
The chemical shifts in the ¹H NMR spectrum are highly sensitive to the electronic environment of the protons. The presence of the electron-withdrawing nitrogen atoms and the hydroxyl/keto group will significantly influence the positions of the aromatic proton signals.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm)
| Proton | Enol Tautomer (Predicted) | Keto Tautomer (Predicted) | Rationale & Comparative Analysis |
|---|---|---|---|
| H (pyrazole ring) | ~7.5 - 8.0 | ~7.3 - 7.8 | Expected to be a singlet, with the chemical shift influenced by the adjacent nitrogen atoms, similar to the H3/H5 protons in pyrazole.[4] |
| H (pyridine ring) | ~6.5 - 7.5 (2H) | ~6.0 - 7.0 (2H) | These protons will likely appear as doublets. In the keto form, the increased electron density on the pyridine ring is expected to shift these protons upfield compared to the enol form. The chemical shifts for 4-pyridone are known to be upfield relative to 4-hydroxypyridine.[5] |
| NH (pyrazole) | ~12.0 - 14.0 | ~11.0 - 13.0 | Broad singlet, chemical shift is highly dependent on solvent and concentration. |
| OH (enol) | ~9.0 - 11.0 | - | Broad singlet, will exchange with D₂O. The exact position is highly variable.[6][7] |
| NH (pyridone) | - | ~10.0 - 12.0 | Broad singlet, will exchange with D₂O. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide key information about the carbon skeleton, with the chemical shift of the carbon bearing the oxygen being a clear indicator of the dominant tautomeric form.
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon | Enol Tautomer (Predicted) | Keto Tautomer (Predicted) | Rationale & Comparative Analysis |
|---|---|---|---|
| C4 (C-O) | ~155 - 165 | ~170 - 180 | This will be the most diagnostic signal. The enol form will have a chemical shift typical for a carbon in a hydroxyl-substituted aromatic ring, while the keto form will show a downfield shift characteristic of a carbonyl carbon.[8] |
| C (pyrazole ring) | ~120 - 140 | ~115 - 135 | The chemical shifts will be comparable to those observed for pyrazole itself.[9] |
| C (pyridine ring) | ~100 - 120 | ~95 - 115 | The carbons in the pyridine ring of the keto tautomer are expected to be shielded relative to the enol form. |
| Quaternary C's | ~130 - 150 | ~125 - 145 | These are the carbons at the ring fusion. |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often a good choice for observing exchangeable protons like NH and OH.[6]
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
To confirm the presence of exchangeable protons (OH, NH), add a drop of D₂O to the NMR tube and re-acquire the spectrum; the signals for these protons should disappear or decrease in intensity.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon atoms.
-
Consider running a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Experiments: For unambiguous assignment of all proton and carbon signals, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached or long-range coupled carbons.[10]
Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum will be highly informative for distinguishing between the enol and keto tautomers.
Table 3: Predicted Key IR Vibrational Frequencies (cm⁻¹)
| Functional Group | Enol Tautomer (Predicted) | Keto Tautomer (Predicted) | Rationale & Comparative Analysis |
|---|---|---|---|
| O-H stretch (phenolic) | 3200 - 3600 (broad) | - | A broad band characteristic of a hydrogen-bonded hydroxyl group. |
| N-H stretch (pyrazole) | 3100 - 3300 | 3100 - 3300 | Stretching vibration of the N-H bond in the pyrazole ring. |
| N-H stretch (pyridone) | - | 3000 - 3200 | Stretching vibration of the N-H bond in the pyridone ring. |
| C=O stretch (amide) | - | 1640 - 1680 (strong) | A strong absorption band characteristic of a carbonyl group in a pyridone system. This will be a key diagnostic peak for the keto tautomer.[11][12] |
| C=C & C=N stretches | 1500 - 1650 | 1500 - 1620 | Aromatic ring stretching vibrations. |
| C-O stretch (enol) | 1200 - 1260 | - | Stretching vibration of the C-O single bond. |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): The expected molecular weight of C₆H₅N₃O is 135.12 g/mol . A high-resolution mass spectrum should show the molecular ion peak at m/z corresponding to this mass.
-
Fragmentation Pattern: The fragmentation of pyrazolopyridines often involves the loss of small, stable molecules.[13][14][15]
-
Loss of CO: A common fragmentation pathway for pyridone-like structures is the loss of carbon monoxide (CO, 28 Da).
-
Loss of HCN: The pyrazole and pyridine rings can fragment through the loss of hydrogen cyanide (HCN, 27 Da).
-
Loss of N₂: The pyrazole ring may fragment with the loss of a nitrogen molecule (N₂, 28 Da).
-
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Ionization: Use a soft ionization technique like ESI to generate the molecular ion with minimal fragmentation.
-
Mass Analysis:
-
Acquire a full scan mass spectrum to determine the molecular weight.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and obtain a characteristic fragmentation pattern.
-
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The two tautomers are expected to have different absorption maxima due to differences in their chromophoric systems.
Predicted UV-Vis Spectrum:
-
Enol Tautomer: The enol form has an extended aromatic system. It is expected to show absorption bands in the UV region, likely with a λ_max around 280-320 nm, corresponding to π → π* transitions.
-
Keto Tautomer: The keto form has a different conjugated system, more akin to a pyridone. This may result in a shift of the absorption maximum compared to the enol form. The UV spectrum of 4-pyridone shows absorption maxima at different wavelengths compared to 4-hydroxypyridine.[16]
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water).
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill one cuvette with the pure solvent (as a reference) and another with the sample solution.
-
Scan a range of wavelengths (e.g., 200-400 nm) to record the absorption spectrum.
-
The effect of pH on the spectrum can be investigated by preparing solutions in buffered media at different pH values, which can provide information on the pKa of the compound.[17]
-
Conclusion
The spectroscopic characterization of this compound is fundamentally influenced by its tautomeric equilibrium. This guide provides a predictive framework for its ¹H NMR, ¹³C NMR, IR, MS, and UV-Vis spectra, based on computational insights and comparative analysis with structurally related compounds. The key diagnostic features to distinguish between the enol and keto tautomers are the chemical shift of C4 in the ¹³C NMR spectrum and the presence or absence of a strong carbonyl stretch in the IR spectrum. The provided experimental protocols offer a standardized approach for the acquisition of high-quality spectroscopic data, which is essential for the definitive characterization of this and other novel heterocyclic compounds in drug discovery and development.
References
- Khakwani, S., Aslam, S., Shahi, M. N., Rolim Bernardino, A. M., & Khan, M. A. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(10), 2385-2387.
-
SpectraBase. (n.d.). Pyrazole. Retrieved from [Link]
-
ChemTube3D. (n.d.). 4-Hydroxypyridine-Tautomerism. Retrieved from [Link]
- ACS Publications. (n.d.). Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. The Journal of Organic Chemistry.
- Khakwani, S., Aslam, S., Shahi, M. N., Rolim Bernardino, A. M., & Khan, M. A. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry, 28(4), 789-792.
- Nowak, M. J., Lapinski, L., Fulara, J., Les, A., & Adamowicz, L. (1992). Matrix isolation IR spectroscopy of tautomeric systems and its theoretical interpretation: 2-hydroxypyridine/2(1H)-pyridinone. The Journal of Physical Chemistry, 96(15), 6258-6265.
-
PubChem. (n.d.). Pyrazole. Retrieved from [Link]
- Rostkowska, H., Nowak, M. J., Reva, I., & Lapinski, L. (2021). Photochemical Hydroxyl Group Abstraction from N-Hydroxypyridine-2(1H)-thione Isolated in a Solid Hydrogen Matrix: Photogeneration of 2-Mercaptopyridine. Molecules, 26(11), 3198.
- Diehl, P., & Moia, F. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(9), 724-728.
-
Wikipedia. (n.d.). 4-Pyridone. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragments of the infrared spectra of (a) N-hydroxypyridine-2(1H)-thione.... Retrieved from [Link]
-
ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. Retrieved from [Link]
- Schlegel, H. B., von Ragué Schleyer, P., & Pople, J. A. (1977). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. The Journal of Physical Chemistry, 81(11), 1081-1085.
- Alkorta, I., Elguero, J., & Denisov, G. S. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. Journal of Molecular Modeling, 19(11), 4879-4887.
- Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.
-
ResearchGate. (n.d.). Fragments of the infrared spectra of N-hydroxypyridine-2(1H)-thione.... Retrieved from [Link]
- Barghash, A. M., El-Naggar, M., El-Gohary, N. S., & El-Gendy, M. A. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. RSC Advances, 13(45), 31699-31715.
-
Scilit. (n.d.). The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Hydroxypyridine - Optional[UV-VIS] - Spectrum. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Hydroxypyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR Supported Analysis of the UV-vis Spectra of (Z) 2-(hydroxy-2-phenyl vinyl)-pyridines. Retrieved from [Link]
-
MDPI. (2024). Computational NMR Study of Benzothienoquinoline Heterohelicenes. Retrieved from [Link]
- ACS Publications. (n.d.). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews.
-
ResearchGate. (n.d.). UV spectrum of 3-hydroxypyridine. Retrieved from [Link]
- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
-
CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
- Claramunt, R. M., López, C., Elguero, J., & Alkorta, I. (2022). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 60(1), 97-109.
- Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.
- Katcka, M., & Urbański, T. (1969). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Académie Polonaise des Sciences, Série des sciences chimiques, 17(6), 349-353.
- Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. (2018). Catalysis Science & Technology, 8(16), 4059-4067.
-
Reddit. (2023). Hydroxyl Groups in NMR. Retrieved from [Link]
- Bellinghiere, A. T. (2021). Theoretical Methods and Applications of Computational NMR.
-
Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Why do hydroxyl groups only produce a singlet in proton NMR?. Retrieved from [Link]
-
University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
- Park, H., Lee, Y. M., & Nam, W. (2012). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Inorganic chemistry, 51(15), 8049–8055.
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- Bridges, J. W., & Williams, R. T. (1962). Fluorescence studies on some hydroxypyridines including compounds of the vitamin B6 group. Biochemical Journal, 83(2), 27P-28P.
Sources
- 1. chemtube3d.com [chemtube3d.com]
- 2. 4-Pyridone - Wikipedia [en.wikipedia.org]
- 3. chemtube3d.com [chemtube3d.com]
- 4. Pyrazole(288-13-1) 1H NMR spectrum [chemicalbook.com]
- 5. 4-Hydroxypyridine(626-64-2) 1H NMR spectrum [chemicalbook.com]
- 6. reddit.com [reddit.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. asianpubs.org [asianpubs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. spectrabase.com [spectrabase.com]
- 17. Fluorescence studies on some hydroxypyridines including compounds of the vitamin B6 group - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of 1H-Pyrazolo[4,3-c]pyridin-4-ol
Foreword: Navigating the Data Landscape for a Novel Scaffold
To our fellow researchers, scientists, and drug development professionals, this guide delves into the core physical and chemical properties of 1H-Pyrazolo[4,3-c]pyridin-4-ol (CAS No. 41373-13-1). The pyrazolopyridine scaffold is a cornerstone in modern medicinal chemistry, prized for its structural resemblance to endogenous purines, which allows it to serve as a "privileged scaffold" for interacting with a multitude of biological targets, particularly protein kinases.[1][2]
It is critical, however, to address a key challenge upfront: a notable scarcity of publicly available, experimentally-derived physicochemical data for this specific molecule. This is not uncommon for novel or specialized research compounds. Therefore, this guide is structured not only to present what is known but also to provide expert interpretation, grounded in fundamental chemical principles and data from closely related analogs. We will explore the expected properties, the chemical reasoning behind them, and provide robust, field-proven protocols for you to determine these parameters in your own laboratories. This approach ensures that this document serves as both a repository of current knowledge and a practical manual for future research.
Molecular Structure and Core Characteristics
The foundational identity of any compound lies in its structure. This compound is a bicyclic heteroaromatic system where a pyrazole ring is fused to a pyridine ring.
Chemical Structure:
Image: 2D representation of this compound
Tautomerism: The Ol/One Equilibrium
A critical, yet often overlooked, feature of hydroxypyridines and hydroxypyrazoles is their existence in tautomeric equilibrium.[3][4] For this compound, the "-ol" form (pyridinol) is in equilibrium with its keto tautomer, 1H-pyrazolo[4,3-c]pyridin-4(5H)-one.
The position of this equilibrium is highly dependent on the solvent, pH, and temperature. In the solid state and in non-polar solvents, the hydrogen-bonding capabilities of the hydroxyl group often favor the "-ol" form.[4] However, in aqueous solutions, the equilibrium can be more dynamic. This duality is paramount for drug developers, as the two forms present different hydrogen bond donor/acceptor profiles and shapes, which can drastically alter binding affinity to a biological target.
Physicochemical Data Summary
Due to the lack of experimental data, the following table combines known information for the core scaffold with predicted values for closely related analogs to provide a scientifically grounded estimation.
| Property | Value | Source & Justification |
| CAS Number | 41373-13-1 | [5] |
| Molecular Formula | C₆H₅N₃O | Calculated from structure. |
| Molecular Weight | 135.12 g/mol | Calculated from formula. |
| Melting Point (°C) | Data not available (likely >200 °C) | Rationale: The planar, heteroaromatic structure allows for efficient crystal packing, and the presence of both hydrogen bond donors (-OH, pyrazole N-H) and acceptors (pyridine N, pyrazole N) facilitates strong intermolecular hydrogen bonding, typically leading to high melting points. For comparison, the parent scaffold 1H-Pyrazolo[4,3-c]pyridine is a solid. |
| Boiling Point (°C) | Data not available (likely decomposes) | Rationale: Complex heterocyclic solids with strong intermolecular forces often decompose at high temperatures before boiling. |
| Predicted pKa (Basic) | ~6.8 | Analog-based estimation: The predicted pKa for the conjugate acid of 1-Methyl-1H-pyrazolo[4,3-c]pyridine is 6.83 ± 0.30, corresponding to the protonation of the pyridine nitrogen.[6] This provides a reasonable estimate for the basicity of the pyridine ring in our target molecule. |
| Predicted pKa (Acidic) | ~8-10 | Expert Rationale: The hydroxyl group is phenolic-like. Its acidity will be greater than a simple aliphatic alcohol due to resonance stabilization of the conjugate base. The precise value is influenced by the electron-withdrawing nature of the fused ring system. |
| Solubility | Poorly soluble in water; Soluble in DMSO, DMF | Rationale: The rigid, planar structure and strong intermolecular hydrogen bonding in the solid state typically lead to poor aqueous solubility. The molecule's polarity and hydrogen bonding potential allow for solubility in polar aprotic solvents like DMSO and DMF. |
Chemical Reactivity and Stability
The reactivity of this compound is governed by the distinct electronic nature of its constituent rings. The pyrazole ring is π-excessive and generally more susceptible to electrophilic attack, while the pyridine ring is π-deficient and more prone to nucleophilic attack, especially when activated.
Protocol: Thermodynamic Aqueous Solubility (Shake-Flask Method)
This protocol is based on the OECD Guideline 105 and is the gold standard for determining thermodynamic solubility.
Rationale: This method ensures that the solution reaches equilibrium with the solid phase, providing a true measure of thermodynamic solubility, which is critical for predicting oral absorption and formulation behavior.
Methodology:
-
Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a known volume (e.g., 2 mL) of a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The presence of undissolved solid at the end of the experiment is essential.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate for a minimum of 24 hours. A 48-hour period is recommended to ensure equilibrium is fully reached, especially for poorly soluble compounds.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour to let the solid settle. Carefully remove a sample of the supernatant. For rigorous results, centrifuge the sample (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solids.
-
Quantification:
-
Prepare a calibration curve using a validated analytical method (e.g., HPLC-UV or LC-MS) with known concentrations of the compound dissolved in the assay buffer (potentially with a small amount of organic co-solvent to aid initial dissolution for the standards).
-
Carefully take a known volume of the clear supernatant from the equilibrated sample, dilute it into the mobile phase or an appropriate solvent, and analyze it using the calibrated analytical method.
-
Calculate the concentration of the dissolved compound, which represents its thermodynamic solubility.
-
Self-Validation: Run the experiment in triplicate. The standard deviation should be within an acceptable range (e.g., <15%). Additionally, visually confirm that undissolved solid remains in the vial after equilibration.
Protocol: pKa Determination via UV-Metric Titration
Rationale: This method is highly sensitive and requires only a small amount of material. It works by monitoring the change in the compound's UV-Vis absorbance spectrum as a function of pH. As the compound ionizes or deprotonates, its chromophore changes, leading to a measurable shift in absorbance.
Methodology:
-
System Setup: Use a spectrophotometer with a temperature-controlled cuvette holder and a pH probe.
-
Sample Preparation: Prepare a dilute solution of the compound (~50-100 µM) in a co-solvent/water mixture (e.g., 10% MeOH in water) to ensure it remains soluble across the entire pH range.
-
Titration:
-
Start at an extreme pH (e.g., pH 2.0) by adding a small amount of concentrated HCl. Record the full UV-Vis spectrum (e.g., 200-400 nm).
-
Incrementally add a standardized solution of NaOH (e.g., 0.1 M) to increase the pH in small steps (e.g., 0.2-0.3 pH units).
-
After each addition, allow the pH to stabilize and record the full UV spectrum.
-
Continue this process until you have traversed the expected pKa ranges and reached a high pH (e.g., pH 12.0).
-
-
Data Analysis:
-
Plot absorbance at a specific wavelength (where the change is maximal) versus pH.
-
The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation. The inflection point of the curve corresponds to the pKa.
-
Specialized software can perform multi-wavelength analysis to deconvolve the spectra and provide highly accurate pKa values.
-
Self-Validation: Before running the sample, calibrate the system using a compound with a well-known pKa in the expected range (e.g., pyridine for the basic pKa, or 4-nitrophenol for the acidic pKa).
Conclusion
This compound is a scaffold of significant interest, embodying the desirable features of a purine bioisostere. While experimental data on its specific physicochemical properties are not widely published, a deep understanding of its structure, potential for tautomerism, and the electronic nature of the fused pyrazolopyridine system allows for robust, scientifically-grounded predictions. The true value for researchers lies in empirical determination. The protocols provided herein offer a clear, validated pathway to generating the precise solubility and pKa data essential for advancing this and other novel compounds through the drug discovery pipeline.
References
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism [beilstein-journals.org]
- 4. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bldpharm.com [bldpharm.com]
- 6. 1H-Pyrazolo[4,3-c]pyridine, 1-methyl- CAS#: 1612223-08-1 [m.chemicalbook.com]
The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of the Pyrazolo[4,3-c]pyridine Core
Abstract
The pyrazolo[4,3-c]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its structural resemblance to endogenous purines and its consequent ability to interact with a wide array of biological targets. This technical guide provides a comprehensive exploration of the discovery and historical development of this "privileged scaffold," from the early foundational work on pyrazole chemistry to the evolution of sophisticated synthetic methodologies. We will delve into the key scientific milestones, the causality behind experimental choices in synthetic strategies, and the burgeoning significance of pyrazolo[4,3-c]pyridine derivatives in modern drug discovery, particularly as potent kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, contextual understanding of this important pharmacophore.
Introduction: The Pyrazole Heritage and the Dawn of Pyrazolopyridines
The story of the pyrazolo[4,3-c]pyridine core is intrinsically linked to the broader history of pyrazole chemistry. The journey began in 1883 when Ludwig Knorr, through the condensation of β-diketones with hydrazine derivatives, first synthesized substituted pyrazoles.[1][2] This seminal work laid the groundwork for the exploration of a vast chemical space of nitrogen-containing heterocycles.
The fusion of a pyrazole ring with a pyridine ring gives rise to a family of bicyclic heterocycles known as pyrazolopyridines. There are several possible isomers depending on the fusion pattern, including [3,4-b], [3,4-c], [4,3-c], and [4,3-b].[3] The first documented synthesis of a pyrazolopyridine isomer, a monosubstituted 1H-pyrazolo[3,4-b]pyridine, was achieved by Ortoleva in 1908.[4] This early work highlighted the feasibility of constructing these fused systems and opened the door for further investigation into their chemical and biological properties. While the precise first synthesis of the pyrazolo[4,3-c]pyridine isomer is not as definitively documented in readily available historical records, its development is a testament to the growing interest in this class of compounds throughout the 20th century.
The Emergence of the Pyrazolo[4,3-c]pyridine Scaffold: Key Synthetic Strategies
The construction of the pyrazolo[4,3-c]pyridine core can be broadly approached from two retrosynthetic perspectives: annulation of a pyridine ring onto a pre-existing pyrazole or, conversely, formation of the pyrazole ring on a pyridine template. Over the decades, a variety of synthetic methodologies have been developed, each with its own strategic advantages.
Pyridine Ring Formation from Pyrazole Precursors
A common and versatile approach involves the construction of the pyridine ring onto a suitably functionalized pyrazole. This strategy offers the advantage of leveraging the well-established chemistry of pyrazole synthesis to introduce diversity early in the synthetic sequence.
One of the effective methods for constructing the pyrazolo[4,3-c]pyridine scaffold involves the condensation of a dienamine derived from dimethyl acetonedicarboxylate with various amines.[5] This approach provides a straightforward route to substituted 3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylates.
Experimental Protocol: Synthesis of 5-Substituted Methyl 3-Oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylates [5]
-
Step 1: Synthesis of the Dienamine Intermediate. The starting dienamine is synthesized in a known two-step procedure from dimethyl acetonedicarboxylate.
-
Step 2: Cyclocondensation. A mixture of the dienamine (1 equivalent) and the corresponding amine (1.05 equivalents) is refluxed in methanol for 1 hour. In cases where an amine hydrochloride is used, triethylamine (1.1 equivalents) is added.
-
Step 3: Isolation. The precipitate that forms upon cooling is collected by filtration, washed with methanol, and dried to yield the pure pyrazolo[4,3-c]pyridine product.
Causality of Experimental Choices: The use of methanol as a solvent provides good solubility for the reactants and facilitates the precipitation of the product upon completion of the reaction, simplifying purification. The addition of a non-nucleophilic base like triethylamine when using an amine salt is crucial to liberate the free amine for the condensation reaction without interfering with the desired transformation.
Pyrazole Ring Annulation onto a Pyridine Core
An alternative strategy involves the formation of the pyrazole ring on a functionalized pyridine precursor. This approach can be advantageous when the desired substitution pattern on the pyridine ring is more readily accessible.
A modern and efficient method for the synthesis of the pyrazolo[4,3-c]pyridine system involves a Sonogashira cross-coupling reaction followed by an intramolecular cyclization.[5] This sequence allows for the rapid construction of the bicyclic core with a high degree of control over substitution.
Experimental Protocol: Synthesis of 6-Substituted 1-Phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines via Sequential Sonogashira Coupling and Cyclization [5]
-
Step 1: Sonogashira Coupling. A 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde is coupled with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent like triethylamine. The reaction is typically carried out under an inert atmosphere.
-
Step 2: Intramolecular Cyclization. The resulting 5-alkynyl-1H-pyrazole-4-carbaldehyde is then cyclized in the presence of an amine, such as tert-butylamine, often with microwave assistance to accelerate the reaction.[5]
Causality of Experimental Choices: The Sonogashira coupling is a powerful tool for forming carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp²-hybridized carbons of aryl or vinyl halides, making it ideal for introducing the necessary functionality for cyclization. Microwave irradiation in the cyclization step provides rapid and uniform heating, often leading to shorter reaction times and higher yields compared to conventional heating.
The Rise of a "Privileged Scaffold": Biological Significance and Therapeutic Potential
The pyrazolo[4,3-c]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry.[6] This designation stems from its structural similarity to endogenous purines, the building blocks of nucleic acids. This resemblance allows pyrazolo[4,3-c]pyridine derivatives to interact with a wide range of biological targets, particularly the ATP-binding sites of protein kinases.[6]
The broad spectrum of biological activities reported for this scaffold is a testament to its therapeutic potential. These activities include:
-
Kinase Inhibition [6]
The dysregulation of kinase activity is a hallmark of many diseases, including cancer. Consequently, the development of kinase inhibitors has become a cornerstone of modern drug discovery. The pyrazolo[4,3-c]pyridine scaffold has proven to be a fertile ground for the discovery of potent and selective kinase inhibitors targeting key signaling pathways involved in cell proliferation, survival, and metastasis.[6]
Visualization of Synthetic Pathways
To visually represent the key synthetic strategies discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Pyridine ring formation from a dienamine precursor.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
- 4. dau.url.edu [dau.url.edu]
- 5. BJOC - Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach [beilstein-journals.org]
- 6. 4-Methyl-1H-pyrazolo[4,3-c]pyridine | 1140240-46-5 | Benchchem [benchchem.com]
Topic: Biological Screening of Novel 1H-Pyrazolo[4,3-c]pyridin-4-ol Derivatives
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Foreword: The Strategic Evaluation of a Privileged Scaffold
The 1H-pyrazolo[4,3-c]pyridine core represents a "privileged scaffold" in medicinal chemistry.[1] Its structural architecture, featuring a fused pyrazole and pyridine ring system, serves as a bioisostere of purine, the fundamental building block of nucleic acids. This mimicry allows it to effectively interact with the ATP-binding pockets of a multitude of enzymes, particularly protein kinases.[2] Consequently, derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5]
The introduction of a hydroxyl group at the C4-position, creating the 1H-pyrazolo[4,3-c]pyridin-4-ol series, adds a critical hydrogen bond donor/acceptor site, further enhancing the potential for specific, high-affinity interactions with biological targets. However, the journey from a novel synthesized molecule to a viable drug candidate is one of rigorous, systematic evaluation.
This guide provides a comprehensive, field-proven framework for the biological screening of novel this compound derivatives. It eschews a rigid, one-size-fits-all template in favor of a logical, tiered cascade designed to efficiently identify compounds with therapeutic potential while systematically eliminating those with undesirable properties. The methodologies described herein are grounded in established principles of drug discovery, emphasizing causality, self-validation, and robust data interpretation.
Foundational Chemistry: Synthesis of the Core Scaffold
While this guide focuses on biological screening, a foundational understanding of the synthesis is crucial for context, particularly for future structure-activity relationship (SAR) studies. The 1H-pyrazolo[4,3-c]pyridine system is typically constructed via one of two primary strategies: annelation of a pyrazole ring onto a pre-existing pyridine derivative or, more commonly, formation of the pyridine ring from a functionalized pyrazole precursor.[6][7] A representative approach often starts with a substituted 5-aminopyrazole, which undergoes cyclization to form the bicyclic core.[7][8] The specific substituents (R¹, R², R³) can be varied to generate a library of novel derivatives for screening.
The Screening Cascade: A Multi-Tiered Strategy for Hit Identification
A tiered screening approach is the cornerstone of efficient drug discovery. It maximizes resource allocation by using broad, high-throughput assays in the initial stages to cast a wide net, followed by progressively more complex and specific assays for a smaller number of promising compounds. This funneling strategy ensures that only the most viable candidates advance, saving time and cost.
Caption: A multi-tiered workflow for screening novel compounds.
Tier 1: Primary Screening - Foundational Activity & Viability
The initial tier aims to broadly assess two fundamental properties: general cytotoxicity and antimicrobial potential. This allows for the early identification of compounds with either promising anticancer/antimicrobial activity or undesirable, non-specific toxicity.
In Vitro Cytotoxicity Screening
Evaluating the cytotoxic potential of novel compounds is a critical first step in anticancer drug discovery.[9] The goal is to determine the concentration at which a compound inhibits cellular growth, typically expressed as the half-maximal inhibitory concentration (IC₅₀).
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10][11] Viable cells contain mitochondrial reductases that convert the yellow MTT tetrazolium salt into an insoluble purple formazan product.[12] The amount of formazan produced is directly proportional to the number of living cells.[10][12]
Step-by-Step Methodology:
-
Cell Culture & Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7 for breast, A549 for lung) and a non-cancerous control cell line (e.g., HEK293) in appropriate media.
-
Harvest cells in the logarithmic growth phase and perform a cell count.
-
Seed the cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of each test compound in DMSO.
-
Perform serial dilutions to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Add 1 µL of each compound dilution to the appropriate wells (in triplicate). Include vehicle controls (DMSO only) and untreated controls.
-
Incubate the plates for an additional 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.[12]
-
Incubate for 2-4 hours at 37°C, allowing for formazan crystal formation.
-
-
Solubilization and Measurement:
-
Carefully remove the media.
-
Add 100 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.[10]
-
Mix thoroughly on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation:
The results are expressed as IC₅₀ values, which are crucial for comparing the potency of different compounds.[9]
| Compound ID | Cell Line | IC₅₀ (µM) | Selectivity Index (SI)¹ |
| P4O-001 | MCF-7 | 8.4 | 5.2 |
| P4O-001 | HEK293 | 43.7 | - |
| P4O-002 | MCF-7 | 22.1 | 1.5 |
| P4O-002 | HEK293 | 33.2 | - |
| Doxorubicin | MCF-7 | 0.9 | 7.8 |
| Doxorubicin | HEK293 | 7.0 | - |
¹Selectivity Index = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells. A higher SI is desirable.
Antimicrobial Activity Screening
Heterocyclic compounds are a rich source of potential antimicrobial agents.[13][14] A primary screen for antibacterial activity can quickly reveal candidates for infectious disease applications.
Protocol: Agar Well Diffusion Method
This method provides a qualitative or semi-quantitative assessment of a compound's ability to inhibit microbial growth.[15]
Step-by-Step Methodology:
-
Media and Inoculum Preparation:
-
Prepare Mueller-Hinton Agar (MHA) plates.
-
Culture bacterial strains (e.g., Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli) in nutrient broth overnight.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.
-
Evenly swab the inoculum over the entire surface of the MHA plates.
-
-
Well Preparation and Compound Addition:
-
Aseptically punch uniform wells (e.g., 6 mm diameter) into the agar.
-
Prepare known concentrations of the test compounds in a suitable solvent (e.g., DMSO).
-
Add a fixed volume (e.g., 50 µL) of each compound solution into the wells.
-
Include a positive control (e.g., Gentamicin) and a negative vehicle control (DMSO).
-
-
Incubation and Measurement:
-
Allow the plates to stand for 1 hour to permit diffusion of the compounds.
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) in millimeters.
-
Tier 2: Secondary Screening - Target-Based Kinase Inhibition
Compounds demonstrating promising activity and selectivity in Tier 1 advance to secondary, target-based screening. Given the pyrazolopyridine scaffold's identity as a purine bioisostere, kinase inhibition is the most logical and fruitful avenue to explore.[1][2][16] Dysregulation of kinases is a hallmark of cancer, making them prime therapeutic targets.[1]
Rationale for Kinase Targeting:
The ATP-binding pocket of protein kinases is a highly conserved structural feature that the this compound scaffold is well-suited to occupy, acting as an ATP-competitive inhibitor.[1] This blocks the phosphorylation of downstream substrates, thereby interrupting oncogenic signaling pathways like the ERK/MAPK and c-Met pathways.[1]
Caption: Inhibition of the ERK/MAPK signaling pathway.
Protocol: In Vitro Kinase Inhibition Assay (General)
Commercial kits (e.g., ADP-Glo™, Z'-LYTE™) provide a streamlined and reliable method for measuring kinase activity. The general principle involves quantifying the consumption of ATP or the formation of a phosphorylated product.
Step-by-Step Methodology (ADP-Glo™ Principle):
-
Kinase Reaction:
-
In a 384-well plate, combine the specific kinase of interest (e.g., ERK2, c-Met), its corresponding substrate, and ATP.
-
Add the test compound across a range of concentrations.
-
Incubate at room temperature to allow the kinase reaction to proceed.
-
-
ATP Depletion and Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP.
-
Add Kinase Detection Reagent, which contains luciferase and luciferin, to convert the newly generated ADP back into ATP.
-
The amount of newly synthesized ATP is measured as a luminescent signal, which is directly proportional to the kinase activity.
-
Data Presentation:
Results are presented as IC₅₀ values, indicating the concentration of the compound required to inhibit 50% of the kinase's activity.
| Compound ID | Target Kinase | IC₅₀ (nM) |
| P4O-001 | ERK1 | 15 |
| P4O-001 | c-Met | 250 |
| P4O-001 | CDK2 | >10,000 |
| P4O-002 | ERK1 | 450 |
| P4O-002 | c-Met | 600 |
| P4O-002 | CDK2 | >10,000 |
Tier 3: Tertiary Screening - In Vitro ADME Profiling
A potent and selective compound is of little therapeutic value if it cannot reach its target in the body. In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are essential for evaluating a compound's pharmacokinetic properties early in the discovery process, helping to identify potential liabilities before advancing to more complex in vivo testing.[17][18][19]
Caption: Key components of an in vitro ADME profiling workflow.
Key In Vitro ADME Assays:
-
Metabolic Stability: Assesses how quickly a compound is metabolized by liver enzymes. This is often performed using liver microsomes or hepatocytes, and the rate of disappearance of the parent compound is monitored over time by LC-MS/MS.[20][21]
-
CYP450 Inhibition: Determines if a compound inhibits major cytochrome P450 enzymes (e.g., 3A4, 2D6), which is crucial for predicting potential drug-drug interactions.[20]
-
Plasma Protein Binding: Measures the extent to which a compound binds to plasma proteins like albumin. High binding can limit the free fraction of the drug available to exert its effect. This is commonly measured using rapid equilibrium dialysis (RED).[20]
-
Permeability: Evaluates a compound's ability to cross biological membranes, predicting its potential for oral absorption. The Caco-2 cell permeability assay, which uses a monolayer of human intestinal cells, is a gold standard.[19][20]
Data Presentation:
ADME data is summarized to provide a holistic view of the compound's drug-like properties.
| Compound ID | Kinetic Solubility (µM) | Caco-2 Perm. (10⁻⁶ cm/s) | Microsomal Half-Life (min) | CYP3A4 IC₅₀ (µM) | Plasma Protein Binding (%) |
| P4O-001 | 110 | 15.2 (High) | 45 | >50 | 85 |
| P4O-002 | 25 | 2.1 (Low) | 8 | 12.5 | 99.1 |
Data Synthesis and Hit-to-Lead Progression
The final and most critical step is the integrated analysis of all data. A "hit" compound is not necessarily the most potent one, but rather the one with the best overall balance of properties.
Criteria for a Promising Hit Compound:
-
Potency: Demonstrates high potency in the target-based assay (e.g., kinase IC₅₀ < 100 nM).
-
Selectivity: Shows selectivity for the target kinase over other kinases and exhibits a favorable therapeutic window (selectivity index in cytotoxicity assays).
-
Favorable ADME Profile: Possesses adequate solubility, good permeability, reasonable metabolic stability, low risk of CYP inhibition, and moderate plasma protein binding.
Based on the sample data presented, compound P4O-001 would be a strong candidate to advance to the lead optimization stage. It shows potent and selective kinase inhibition, a good cytotoxicity profile, high solubility and permeability, good metabolic stability, and a low risk of drug-drug interactions. In contrast, P4O-002, despite having some activity, is hampered by low permeability, rapid metabolism, and high plasma protein binding.
Conclusion
The systematic biological screening cascade detailed in this guide provides a robust and efficient pathway for evaluating novel this compound derivatives. By integrating cellular, target-based, and pharmacokinetic assays in a logical sequence, researchers can effectively triage compound libraries, identify high-quality hits, and make data-driven decisions for progression into lead optimization. This strategic approach maximizes the potential of this privileged scaffold to yield next-generation therapeutics for oncology and beyond.
References
-
Selvita. In Vitro ADME. [Link]
-
Charles River Laboratories. In Vitro ADME Assays and Services. [Link]
-
Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]
-
PharmaLegacy. In Vitro ADME Studies. [Link]
-
BioDuro. In Vitro ADME. [Link]
-
S. K. Guchhait, et al. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [Link]
-
Y. Wang, et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
-
A. F. M. M. Rahman, et al. (2015). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry. [Link]
-
A. Kumar, et al. (2021). A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. Journal of Pharmaceutical Negative Results. [Link]
-
S. Das, et al. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]
-
Y. Wang, et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Taylor & Francis Online. [Link]
-
A. Savic, et al. (2021). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Bentham Science. [Link]
-
S. Asundaria & A. Shah. (2017). Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. ResearchGate. [Link]
-
S. Das, et al. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]
-
MDPI. (2023). Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. [Link]
-
M. A. A. El-Sayed, et al. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. MDPI. [Link]
-
H. J. Kim, et al. (2019). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Semantic Scholar. [Link]
-
U. M. Yadav, et al. (2007). Synthesis and Screening of Some Heterocyclic Compounds for Their Antibacterial Activity With Special Reference to Benzamides Derivatives. Oriental Journal of Chemistry. [Link]
-
S. Bawa, et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
-
A. A. F. Abdel-Wahab, et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]
-
M. S. Abdel-Maksoud, et al. (2022). Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit. RSC Publishing. [Link]
-
S. K. De. (2023). Pyrazolo[4,3-H]quinazolines as Cyclin-dependent Kinase Inhibitors for Treating Cancer. Bentham Science. [Link]
-
A. S. Shawali, et al. (2013). Synthesis of substituted 1H-pyridazin-4-ones, 2-H-pyrazolo [4,3-c] pyridazines, pyrazoles and isoxazole derivatives. ResearchGate. [Link]
-
S. K. Guchhait, et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
-
N. J. Howard, et al. (2009). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry. [Link]
-
A. K. Singh, et al. (2021). Overview on Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]
-
A. Diaz-Alvarez, et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC - NIH. [Link]
-
R. S. Sahu, et al. (2024). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. [Link]
-
V. Kumar, et al. (2013). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. [Link]
-
G. M. Nitulescu, et al. (2015). The pyrazole scaffold in drug development. A target profile analysis. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach [beilstein-journals.org]
- 7. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. ijprajournal.com [ijprajournal.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pnrjournal.com [pnrjournal.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. selvita.com [selvita.com]
- 18. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 19. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 20. criver.com [criver.com]
- 21. In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
A Technical Guide to the Initial Bioactivity Assessment of 1H-Pyrazolo[4,3-c]pyridin-4-ol
Introduction
The 1H-pyrazolo[4,3-c]pyridine scaffold is recognized in medicinal chemistry as a "privileged scaffold."[1][2] Its structural resemblance to endogenous purines enables it to interact with a diverse range of biological targets, most notably protein kinases. The dysregulation of kinase signaling is a hallmark of numerous pathologies, particularly cancer, making kinase inhibitors a primary focus of modern drug discovery.[1] Derivatives of the pyrazolopyridine core have demonstrated significant therapeutic potential, including potent inhibition of key signaling nodes like the Extracellular Signal-Regulated Kinase (ERK) in the MAPK pathway.[3][4]
This guide provides a comprehensive framework for the initial bioactivity assessment of a novel derivative, 1H-pyrazolo[4,3-c]pyridin-4-ol . We will proceed through a logical, tiered screening cascade designed to efficiently profile the compound's biological effects, starting with broad cytotoxicity and moving towards more specific, hypothesis-driven assays. The methodologies described are grounded in established protocols, emphasizing self-validating systems through the inclusion of appropriate controls to ensure data integrity and trustworthiness.
Section 1: The Strategic Framework: A Tiered Screening Approach
An effective initial assessment of a novel compound does not involve random or exhaustive testing. Instead, it follows a strategic, tiered approach that maximizes information gain while conserving resources. This funnel-like process begins with broad, foundational assays to establish basic cellular effects and therapeutic windows, followed by more targeted screens based on the known pharmacology of the chemical scaffold. This strategy ensures that subsequent, more resource-intensive investigations are built upon a solid empirical foundation.
The proposed workflow is designed to first ask a critical question: "Does the compound have a general effect on cell viability and at what concentration?" The answer dictates the feasibility and design of all subsequent experiments.
Caption: A tiered workflow for the initial bioactivity screening of a novel compound.
Section 2: Tier 1 - Antiproliferative and Cytotoxicity Screening
Rationale: The initial and most critical step is to determine the compound's effect on cell viability.[5] This screen serves two primary purposes: 1) to identify potential anticancer activity, a known attribute of related compounds[6], and 2) to establish a non-toxic concentration range for use in subsequent, more sensitive cellular assays. The MTT assay, which measures mitochondrial metabolic activity, is a robust and widely used method for this purpose.[7]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Culture: A panel of human cancer cell lines (e.g., A549 - lung, HCT116 - colon, MCF-7 - breast) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Cells are harvested and seeded into 96-well microplates at a density of 5,000-10,000 cells per well in 100 µL of media and incubated for 24 hours to allow for attachment.
-
Compound Treatment: A stock solution of this compound is prepared in DMSO. Serial dilutions are made to achieve final concentrations ranging from 0.01 µM to 100 µM. Each concentration is added to triplicate wells.
-
Controls:
-
Vehicle Control: Wells treated with the same final concentration of DMSO (typically ≤0.5%).
-
Positive Control: Wells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Untreated Control: Wells containing cells and media only.
-
-
-
Incubation: Plates are incubated for 48-72 hours.
-
MTT Addition: 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in PBS is added to each well. The plates are incubated for another 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: The media is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is agitated on an orbital shaker for 10 minutes.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration required to inhibit cell growth by 50%) is determined using non-linear regression analysis.
Data Presentation: Antiproliferative Activity
| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) of this compound |
| A549 | Lung Carcinoma | 8.5 |
| HCT116 | Colorectal Carcinoma | 5.2 |
| MCF-7 | Breast Adenocarcinoma | 12.1 |
| HEK293 | Normal Kidney | > 50 |
Data are hypothetical and for illustrative purposes only.
Section 3: Tier 2 - Targeted Bioactivity Profiling
With a foundational understanding of the compound's cytotoxic profile, we can proceed to hypothesis-driven assays informed by the pyrazolopyridine scaffold's known mechanisms of action.
Kinase Inhibition Profile
Rationale: The structural similarity of the pyrazolopyridine core to ATP suggests a high probability of interaction with the ATP-binding pocket of protein kinases.[1] The ERK/MAPK pathway is a particularly relevant target, as derivatives of the closely related 1H-pyrazolo[4,3-c]pyridine scaffold have been identified as potent ERK inhibitors.[3][4] A biochemical assay is the most direct method to confirm inhibition of specific kinase activity.
Caption: The ERK/MAPK signaling pathway, a potential target for kinase inhibitors.
Experimental Protocol: In Vitro Kinase Assay (Luminescence-based)
-
Assay Principle: This assay quantifies the amount of ATP remaining in solution following a kinase reaction. Inhibition of the kinase results in less ATP consumption and a higher luminescent signal.
-
Reagents: Recombinant human kinases (e.g., ERK2, MEK1, c-Met), appropriate substrates (e.g., myelin basic protein for ERK2), kinase assay buffer, ATP, and a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
Procedure: a. In a 384-well plate, add 5 µL of kinase/substrate mix to each well. b. Add 2 µL of this compound at various concentrations (e.g., 10-point, 3-fold serial dilution starting from 30 µM). c. Controls: Include a "no kinase" control (maximum signal) and a "vehicle" control (minimum signal/100% activity). A known inhibitor (e.g., Ulixertinib for ERK) serves as a positive control. d. Initiate the reaction by adding 3 µL of ATP solution (final concentration at or near the Km for each kinase). e. Incubate at room temperature for 1 hour. f. Stop the reaction and measure remaining ATP by adding 10 µL of the ATP detection reagent. g. Incubate for 10 minutes in the dark and measure luminescence with a plate reader.
-
Analysis: Calculate the percent inhibition for each concentration relative to controls and determine the IC₅₀ value.
Data Presentation: Kinase Inhibition Profile
| Kinase Target | Pathway | Hypothetical % Inhibition @ 1 µM | Hypothetical IC₅₀ (nM) |
| ERK2 | MAPK | 92% | 45 |
| MEK1 | MAPK | 15% | > 10,000 |
| BRAF | MAPK | 8% | > 10,000 |
| c-Met | RTK | 25% | > 10,000 |
| CDK2 | Cell Cycle | 11% | > 10,000 |
Data are hypothetical, illustrating selective inhibition of ERK2.
Anti-inflammatory Activity Screening
Rationale: Certain pyrazolo[4,3-c]quinoline derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in macrophages.[8] Assessing this activity provides another dimension to the compound's bioactivity profile. The Griess assay is a straightforward colorimetric method to quantify nitrite, a stable and nonvolatile breakdown product of NO.
Experimental Protocol: Griess Assay for Nitric Oxide Production
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Seeding: Seed cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various non-toxic concentrations of this compound (determined from Tier 1 data) for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at 1 µg/mL to induce an inflammatory response and NO production.
-
Controls:
-
Negative Control: Untreated cells (no LPS, no compound).
-
Vehicle Control: Cells treated with LPS and vehicle (DMSO).
-
Positive Control: Cells treated with LPS and a known iNOS inhibitor (e.g., L-NAME).
-
-
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite Measurement: a. Transfer 50 µL of the culture supernatant from each well to a new plate. b. Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light. c. Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
Data Acquisition: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples.
-
Concurrent Viability Assay: It is critical to perform a parallel MTT or similar viability assay on the same plate to ensure that the observed reduction in NO is not due to compound-induced cytotoxicity.[9]
Data Presentation: Anti-inflammatory Activity
| Compound | NO Inhibition IC₅₀ (µM) | Cytotoxicity IC₅₀ (µM) | Therapeutic Index (Cytotoxicity/NO Inhibition) |
| This compound | 2.5 | > 50 | > 20 |
| L-NAME (Positive Control) | 15 | > 100 | > 6.7 |
Data are hypothetical.
Section 4: Tier 3 - Antimicrobial Activity Screening
Rationale: Heterocyclic compounds are a rich source of antimicrobial agents.[10][11] A broad-spectrum antimicrobial screen is a cost-effective way to explore additional therapeutic potential. The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Microorganism Preparation: Use a panel of representative microbes, such as Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (Fungus). Grow cultures to the logarithmic phase and dilute them in appropriate broth (e.g., Mueller-Hinton Broth for bacteria) to a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).
-
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of this compound, typically from 128 µg/mL down to 0.25 µg/mL.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls:
-
Growth Control: Wells with inoculum and broth only (no compound).
-
Sterility Control: Wells with broth only (no inoculum).
-
Positive Control: Wells with a known antibiotic/antifungal (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth). An indicator dye like resazurin can also be used for a colorimetric readout.
Data Presentation: Antimicrobial Activity
| Microorganism | Type | Hypothetical MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | 16 |
| Escherichia coli | Gram-negative Bacteria | > 128 |
| Candida albicans | Fungus | 64 |
Data are hypothetical.
Section 5: Data Interpretation and Path Forward
The initial bioactivity assessment generates a multi-faceted dataset that must be synthesized to guide future research. The hypothetical data presented for this compound suggests a promising profile as a selective ERK2 inhibitor with moderate anti-inflammatory and specific Gram-positive antibacterial activity, coupled with low cytotoxicity against a normal cell line.
This profile would justify advancing the compound for further investigation. The logical next steps would be prioritized based on the strength of the initial findings.
Caption: A decision-making workflow following initial bioactivity screening.
Conclusion
The initial bioactivity assessment of this compound, or any novel compound, is a critical phase in drug discovery. By employing a structured, tiered approach that combines broad profiling with hypothesis-driven investigation, researchers can efficiently identify and validate potential therapeutic activities. The framework presented here, emphasizing robust, self-validating protocols and logical progression, provides a reliable pathway from a novel chemical entity to a prioritized lead compound worthy of further development.
References
- Update on in vitro cytotoxicity assays for drug development. (2025).
- Cell Cytotoxicity Assay, Cell Toxicity Assay.NorthEast BioLab.
- Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.MDPI.
- Cytotoxicity Assays | Life Science Applic
- Understanding Cytotoxicity Assays: A Key Tool in Drug Development. (2026).
- A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. (2021).
- The structures of bioactive pyrazolopyrimidine derivatives I–VII with their biological targets.Wiley Online Library.
- A Technical Guide to the Preliminary Biological Activity Screening of Novel Compounds.Benchchem.
- Bioactive pyrazolopyridopyrimidine derivatives.
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
- Bioassays for Bioactivity Screening. (2025).
- Bioassays for bioactivity screening. (2014). Elsevier B.V..
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
- Synthesis and Antiproliferative Activity of Some Newly Synthesized Pyrazolopyridine Deriv
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Taylor & Francis Online.
- Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. (2017).
- Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Deriv
- Preparation and Biological Screening of Novel Heterocyclic Compounds.IJTSRD.
- Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. (2023). MDPI.
- Synthesis and Screening of Some Heterocyclic Compounds for Their Antibacterial Activity With Special Reference to Benzamides Derivatives. (2007). Oriental Journal of Chemistry.
- Application Notes: 4-Methyl-1H-pyrazolo[4,3-c]pyridine in Cancer Cell Line Studies.Benchchem.
- Screening and identification of novel biologically active natural compounds.Taylor & Francis Online.
- The Therapeutic Potential of 4-Methyl-1H-pyrazolo[4,3-c]pyridine: A Technical Guide to Key Molecular Targets.Benchchem.
- Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK)
- Screening and identification of novel biologically active natural compounds. (2017). PubMed Central.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. (2025).
- Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. (2021). PubMed.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2025).
- Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production.NIH.
-
Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). PubMed Central. [Link]
- Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines.RSC Publishing.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. opentrons.com [opentrons.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Understanding Cytotoxicity Assays: A Key Tool in Drug Development - Oreate AI Blog [oreateai.com]
- 8. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pnrjournal.com [pnrjournal.com]
- 11. ijtsrd.com [ijtsrd.com]
Introduction: The Strategic Importance of the 1H-Pyrazolo[4,3-c]pyridine Scaffold
An In-depth Technical Guide to the Synthesis of 1H-Pyrazolo[4,3-c]pyridin-4-ol Starting Materials
The 1H-pyrazolo[4,3-c]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug development. As a bioisostere of purine, it serves as a crucial pharmacophore for designing ligands that target ATP-binding sites in various enzymes. This structural mimicry has led to the discovery of potent inhibitors for protein kinases, which are critical targets in oncology, immunology, and neurodegenerative diseases. The 4-hydroxy (or its keto tautomer, 4-oxo) substitution is particularly significant, often acting as a key hydrogen bond donor or acceptor, enhancing target affinity and specificity.
Given its therapeutic potential, the efficient and strategic synthesis of the this compound core is of paramount importance. Access to this scaffold hinges on the rational selection and synthesis of appropriately functionalized starting materials. This guide provides a comprehensive overview of the primary retrosynthetic strategies and detailed experimental insights into the preparation of key precursors for this valuable heterocyclic system.
Chapter 1: Core Retrosynthetic Analysis
The construction of the fused 1H-pyrazolo[4,3-c]pyridine system can be approached from two principal directions: annulation of the pyridine ring onto a pre-existing pyrazole core, or conversely, formation of the pyrazole ring onto a pyridine template. The choice of strategy is dictated by the availability of starting materials, desired substitution patterns, and overall synthetic efficiency.
While both pathways are chemically viable, the annulation of a pyridine ring onto a pyrazole precursor (Strategy A) is more frequently documented and offers greater flexibility for introducing diverse substituents.
Chapter 2: Pyridine Ring Annulation from Pyrazole Precursors
This bottom-up approach is the workhorse for constructing the 1H-pyrazolo[4,3-c]pyridine scaffold. The strategy relies on a suitably substituted pyrazole that can react with a three-carbon electrophilic partner to close the six-membered pyridine ring.
Strategy via 5-Halopyrazole-4-carbaldehydes
A particularly robust and versatile method begins with a 5-hydroxypyrazole, which is converted into a 5-chloro-1H-pyrazole-4-carbaldehyde. This intermediate is a powerful building block, enabling carbon-carbon bond formation at the 5-position, followed by intramolecular cyclization to furnish the pyridine ring.[1]
The causality behind this choice is clear: the Vilsmaier-Haack reaction simultaneously formylates the C4 position and converts the C5-hydroxyl group into a reactive chloro leaving group.[1] This chloro substituent is sufficiently activated for subsequent palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling.[1]
The following workflow details the synthesis of a substituted 1H-pyrazolo[4,3-c]pyridine, starting from the commercially available 1-phenyl-3-trifluoromethyl-1H-pyrazol-5-ol.
-
Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-phenyl-3-trifluoromethyl-1H-pyrazol-5-ol (1.0 eq).
-
Reagent Addition: Add phosphorus oxychloride (POCl₃, 4.0 eq) dropwise at 0 °C.
-
Formylation: Add N,N-dimethylformamide (DMF, 2.0 eq) dropwise while maintaining the temperature at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature, then heat to 110 °C and stir for 3 hours.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel) to yield the desired chloroaldehyde.
This protocol combines the Sonogashira coupling and cyclization into a one-pot multicomponent reaction (MCR) for improved efficiency.
-
Setup: In a microwave vial, combine the 5-chloro-4-formyl-pyrazole (1.0 eq), terminal alkyne (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).
-
Solvent/Reagent Addition: Add anhydrous toluene and tert-butylamine (3.0 eq).
-
Reaction: Seal the vial and heat in a microwave reactor at 130 °C for 30 minutes.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to obtain the final 1H-pyrazolo[4,3-c]pyridine product.
The versatility of this method is demonstrated by the successful coupling with various terminal alkynes.
| Entry | Alkyne (R group) | Product | Yield (%) |
| 1 | Phenyl | 5a | 71 |
| 2 | 4-Methoxyphenyl | 5b | 52 |
| 3 | Thiophen-2-yl | 5c | 61 |
| Table adapted from data presented in Beilstein J. Org. Chem. 2013, 9, 2336–2343.[1] |
Strategy via 5-Aminopyrazole Derivatives
An alternative, classical approach involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. This strategy is analogous to the well-established Friedländer annulation for quinoline synthesis. The reaction proceeds via initial condensation to form an enaminone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyridine ring.[2]
This protocol illustrates the construction of the pyridine ring from an aminopyrazole and a suitable pyridine synthon, which in this case is a pre-formed halo-pyridine.
-
Setup: In a round-bottom flask, dissolve 3-amino-4-methylpyrazole (1.0 eq) and 2-chloropyridine (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the mixture.
-
Reaction: Heat the reaction mixture under reflux with stirring under an inert atmosphere for 12-24 hours, monitoring by TLC.
-
Workup: Cool the mixture to room temperature and pour into water.
-
Extraction: Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel column chromatography to yield 4-Methyl-1H-pyrazolo[4,3-c]pyridine.
Chapter 3: Mechanistic Rationale & Experimental Considerations
-
Choice of Base in Cyclization: In the MCR protocol (Protocol 2), tert-butylamine serves a dual role. It acts as the base required for the Sonogashira coupling and also serves as the nitrogen source that incorporates into the pyridine ring during the subsequent intramolecular cyclization.[1] Its bulky nature can also influence reaction kinetics.
-
Microwave Irradiation: The use of microwave heating significantly accelerates the reaction rates, particularly for the cyclization step, often reducing reaction times from hours to minutes and improving yields by minimizing side product formation.[1]
-
Regioselectivity: When using unsymmetrical 1,3-dicarbonyl compounds with 5-aminopyrazoles, the formation of two regioisomers is possible.[2] The regiochemical outcome is governed by the relative electrophilicity of the two carbonyl groups. Highly differentiated carbonyls can lead to excellent regioselectivity.[2] For the synthesis of the target 4-ol/4-one, a β-keto ester is a common choice, where the ketone is significantly more electrophilic than the ester, directing the initial condensation.
Conclusion
The synthesis of starting materials for this compound is most effectively and flexibly achieved by constructing the pyridine ring onto a pre-functionalized pyrazole core. The strategy commencing from 5-hydroxypyrazoles, proceeding through a versatile 5-chloro-4-formylpyrazole intermediate, offers a robust and highly adaptable route.[1] This pathway allows for the late-stage introduction of diversity at the C6 position via well-established cross-coupling chemistry. While routes starting from 5-aminopyrazoles are also valuable, careful consideration must be given to controlling regioselectivity.[2] A thorough understanding of these synthetic strategies and the rationale behind their experimental conditions empowers researchers to efficiently access this critical scaffold for the development of next-generation therapeutics.
References
-
Shaaban, M. R., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules. Available at: [Link]
-
Christodoulou, M. S., et al. (2020). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Molecules. Available at: [Link]
-
Chen, Y.-J., et al. (2010). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc. Available at: [Link]
-
Ghorbani-Choghamarani, A., et al. (2023). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). RSC Advances. Available at: [Link]
-
Pertschi, R., et al. (2013). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Chekanov, M., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences. Available at: [Link]
-
Chekanov, M., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. National Center for Biotechnology Information. Available at: [Link]
-
Otero, A., et al. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]
-
Maleki, A., et al. (2022). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. Scientific Reports. Available at: [Link]
Sources
1h-Pyrazolo[4,3-c]pyridin-4-ol structural analogs and isomers
The this compound scaffold is a highly versatile and valuable core in modern drug discovery. Its purine-mimetic character, coupled with multiple vectors for synthetic elaboration, makes it an ideal starting point for the development of potent and selective inhibitors of various enzymes and protein-protein interactions. Future work in this area will likely focus on applying novel synthetic methodologies to access more diverse chemical space, employing computational chemistry to guide the rational design of next-generation analogs, and expanding the therapeutic applications of this privileged scaffold beyond oncology into areas such as neurodegenerative and infectious diseases. [10][20]
References
- Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (URL: )
- Synthesis of pyridyl substituted pyrazolo[4,3-c]pyridines as potential inhibitors of protein kinases - KTU ePubl. (URL: )
- A Comparative Guide to 4-Methyl-1H-pyrazolo[4,3-c]pyridine and its Isomers in Drug Discovery - Benchchem. (URL: )
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI. (URL: [Link])
-
Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC - NIH. (URL: [Link])
-
Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics - MDPI. (URL: [Link])
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - MDPI. (URL: [Link])
-
Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. (URL: [Link])
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles - PubMed. (URL: [Link])
-
Pyrazolopyridines - Wikipedia. (URL: [Link])
-
Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed. (URL: [Link])
-
Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Publishing. (URL: [Link])
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - ResearchGate. (URL: [Link])
-
Synthesis and biological evaluation of 3,6-diamino-1 H-pyrazolo[3,4- b]pyridine derivatives as protein kinase inhibitors - Academia.edu. (URL: [Link])
-
Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. (URL: [Link])
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (URL: [Link])
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (URL: [Link])
-
Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - MDPI. (URL: [Link])
-
Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach - Beilstein Journals. (URL: [Link])
-
Structure−Activity Relationship in Pyrazolo[4,3‐c]pyridines, First Inhibitors of PEX14−PEX5 Protein−Protein - CNR-IRIS. (URL: [Link])
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PubMed Central - NIH. (URL: [Link])
-
1H-Pyrazolo[4,3-c]pyridin-3-ol - MySkinRecipes. (URL: [Link])
-
SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. (URL: [Link])
-
(PDF) Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity - ResearchGate. (URL: [Link])
-
Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists - PubMed. (URL: [Link])
-
New pyrazolopyridine analogs: Synthesis, antimicrobial, antiquorum-sensing and antitumor screening. | Semantic Scholar. (URL: [Link])
-
4H-Pyrazolo[4,3-c]pyridin-4-one,1,5-dihydro-3-methyl-(9CI) | Chemsrc. (URL: [Link])
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC - NIH. (URL: [Link])
-
Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. (URL: [Link])
-
ChemInform Abstract: Recent Developments in the Chemistry of Pyrazolo[4,3-c]quinolines. (URL: [Link])
-
1H-Pyrazolo(4,3-b)pyridine | C6H5N3 | CID 21643653 - PubChem. (URL: [Link])
Sources
- 1. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H-Pyrazolo[4,3-c]pyridin-3-ol [myskinrecipes.com]
- 7. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of pyridyl substituted pyrazolo[4,3-c]pyridines as potential inhibitors of protein kinases [epubl.ktu.edu]
- 14. BJOC - Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach [beilstein-journals.org]
- 15. (PDF) Synthesis and biological evaluation of 3,6-diamino-1 H-pyrazolo[3,4- b]pyridine derivatives as protein kinase inhibitors [academia.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. iris.cnr.it [iris.cnr.it]
A Technical Guide to the Predictive Target Deconvolution of 1h-Pyrazolo[4,3-c]pyridin-4-ol
Introduction: The Privileged Scaffold and the Quest for Specificity
The 1h-Pyrazolo[4,3-c]pyridin-4-ol core represents a class of heterocyclic compounds known in medicinal chemistry as a "privileged scaffold." Its structural architecture, particularly its resemblance to endogenous purines, allows it to interact with a diverse range of biological macromolecules.[1][2] This mimicry makes it an ideal starting point for designing inhibitors that target ATP-binding sites within enzymes, most notably protein kinases.[1][2] Dysregulation of kinase signaling is a fundamental driver of numerous pathologies, especially cancer, making kinase inhibitors a pillar of modern therapeutics.
However, the very promiscuity that makes this scaffold "privileged" also presents a significant challenge: identifying its specific, therapeutically relevant targets while characterizing potential off-target interactions that could lead to toxicity. This guide provides a comprehensive, field-proven framework for researchers and drug development professionals to systematically predict and validate the biological targets of compounds built around the this compound core. We will move beyond a simple listing of techniques, instead detailing an integrated, multi-pronged strategy that combines the predictive power of computational biology with the empirical certainty of biochemical and cell-based validation.
Section 1: The Integrated Target Identification Funnel
The modern target deconvolution process is not linear but rather a cyclical and integrated funnel. It begins with broad, computationally-driven hypotheses that are progressively refined and validated through increasingly complex and physiologically relevant experimental systems. The causality behind this approach is rooted in resource efficiency and scientific rigor; inexpensive, rapid in silico methods are used to cast a wide net and generate testable hypotheses, which are then confirmed using more resource-intensive, but definitive, laboratory techniques.
Sources
Methodological & Application
Synthesis of 1H-Pyrazolo[4,3-c]pyridin-4-ol: A Detailed Experimental Protocol for Medicinal Chemistry Applications
Abstract: The 1H-pyrazolo[4,3-c]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, acting as a bioisostere of purine and featuring prominently in the development of targeted therapeutics such as kinase inhibitors. This application note provides a detailed, research-grade experimental protocol for the synthesis of 1H-Pyrazolo[4,3-c]pyridin-4-ol, a key intermediate for generating diverse compound libraries. The described synthetic route is based on the construction of the pyridine ring onto a pre-functionalized pyrazole precursor. This document offers in-depth, step-by-step procedures, mechanistic insights, and guidance on the characterization of the target compound, aimed at researchers and scientists in drug development.
Introduction: The Significance of the Pyrazolo[4,3-c]pyridine Scaffold
The fusion of pyrazole and pyridine rings generates a family of bicyclic heteroaromatic compounds known as pyrazolopyridines. Among the possible isomers, the 1H-pyrazolo[4,3-c]pyridine system has garnered substantial interest from medicinal chemists. Its structural resemblance to endogenous purines makes it a "privileged scaffold" for designing molecules that can interact with ATP-binding sites in various enzymes. Consequently, derivatives of this core have been explored as potent inhibitors of kinases, anti-cancer agents, and modulators of other critical biological pathways.[1]
The synthesis of the parent this compound, which may exist in tautomeric equilibrium with 1H-Pyrazolo[4,3-c]pyridin-4(5H)-one, provides a versatile starting point for further chemical elaboration. The hydroxyl/oxo functionality at the C4-position and the nitrogen atoms of the pyrazole ring serve as handles for introducing a wide range of substituents to explore the structure-activity relationship (SAR) of novel drug candidates.
This protocol details a robust and logical synthetic approach starting from readily available commercial reagents, focusing on a cyclization strategy to build the pyridin-4-ol ring onto a pyrazole framework.
Proposed Synthetic Strategy and Mechanistic Rationale
The synthesis of the target compound is proposed via a two-step sequence involving the formation of a key pyrazole intermediate followed by an intramolecular cyclization to construct the fused pyridine ring. This approach is adapted from established methodologies for the synthesis of substituted pyrazolopyridines.[2]
Retrosynthetic Analysis
The retrosynthetic analysis of this compound reveals a logical disconnection strategy. The target molecule can be conceptually derived from a suitably functionalized pyrazole, such as 5-amino-1H-pyrazole-4-carbonitrile. The pyridine ring can be formed by introducing the remaining two carbon atoms and one nitrogen atom. A highly efficient method involves the reaction of the 5-aminopyrazole precursor with a C2 synthon, such as diethyl malonate or a derivative, followed by cyclization.
Forward Synthetic Workflow
The proposed forward synthesis is outlined below. The workflow begins with the synthesis of 5-amino-1H-pyrazole-4-carbonitrile from malononitrile and hydrazine, followed by a condensation and cyclization reaction.
Caption: Proposed two-step synthetic workflow for this compound.
Detailed Experimental Protocol
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. The reagents used are toxic and/or corrosive; consult the Safety Data Sheet (SDS) for each chemical before use.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Malononitrile | ≥99% | Sigma-Aldrich |
| Hydrazine hydrate (64-65%) | Reagent grade | Sigma-Aldrich |
| Ethanol (200 proof) | Anhydrous | Sigma-Aldrich |
| Diethyl malonate | ≥99% | Sigma-Aldrich |
| Dowtherm A | - | Sigma-Aldrich |
| Diethyl ether | Anhydrous | Sigma-Aldrich |
| Hydrochloric acid (HCl) | 37% | Sigma-Aldrich |
| Sodium bicarbonate (NaHCO₃) | Saturated solution | - |
| Anhydrous magnesium sulfate (MgSO₄) | - | Sigma-Aldrich |
| Deuterated solvents (e.g., DMSO-d₆) | NMR grade | Cambridge Isotope |
Step 1: Synthesis of 5-amino-1H-pyrazole-4-carbonitrile
Rationale: This reaction is a classical approach to synthesizing 5-aminopyrazoles. Hydrazine acts as a dinucleophile, reacting with the two nitrile groups of malononitrile in a condensation-cyclization cascade to form the stable pyrazole ring. Ethanol is a suitable solvent for this reaction, allowing for easy work-up by precipitation.
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add malononitrile (10.0 g, 151.4 mmol) and absolute ethanol (100 mL).
-
Stir the mixture at room temperature until the malononitrile is fully dissolved.
-
Slowly add hydrazine hydrate (7.5 mL, ~151.4 mmol, 1.0 eq.) to the solution dropwise over 15 minutes. Caution: The reaction is exothermic.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexanes).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.
-
Collect the white crystalline solid by vacuum filtration, wash with cold diethyl ether (3 x 20 mL), and dry under vacuum.
-
The product, 5-amino-1H-pyrazole-4-carbonitrile, is typically obtained in high purity and can be used in the next step without further purification. Expected yield: 12-14 g (73-85%).
Characterization (Expected):
-
¹H NMR (400 MHz, DMSO-d₆): δ 11.7 (s, 1H, NH), 7.5 (s, 1H, CH), 6.1 (s, 2H, NH₂).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 155.0, 118.0, 95.0, 75.0.
-
IR (KBr, cm⁻¹): 3400-3200 (N-H), 2220 (C≡N).
Step 2: Synthesis of this compound
Rationale: This step involves the condensation of the amino group of the pyrazole with one of the ester groups of diethyl malonate, followed by a thermal intramolecular cyclization (Gould-Jacobs reaction type). The high temperature is necessary to drive the cyclization and elimination of ethanol. Dowtherm A is used as a high-boiling solvent to achieve the required reaction temperature.
Procedure:
-
In a 100 mL three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, combine 5-amino-1H-pyrazole-4-carbonitrile (5.0 g, 46.2 mmol) and diethyl malonate (14.8 g, 92.4 mmol, 2.0 eq.).
-
Add Dowtherm A (30 mL) to the flask.
-
Heat the mixture with stirring. Slowly raise the temperature to 240-250 °C. Ethanol will begin to distill off.
-
Maintain the reaction at this temperature for 2-3 hours. Monitor the reaction by TLC (e.g., 10% methanol in dichloromethane).
-
After the reaction is complete, allow the mixture to cool to approximately 80-100 °C.
-
Carefully pour the warm reaction mixture into 200 mL of hexanes with vigorous stirring. This will cause the product to precipitate.
-
Stir the suspension for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the crude solid with hot hexanes (3 x 50 mL) to remove the Dowtherm A.
-
To purify the product, suspend the crude solid in water and adjust the pH to >10 with 2M NaOH to dissolve it.
-
Filter the basic solution to remove any insoluble impurities.
-
Acidify the filtrate with concentrated HCl to pH ~5-6. The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum at 60 °C.
-
The final product is this compound. Expected yield: 3.5-4.5 g (56-72%).
Characterization and Self-Validation:
-
¹H NMR (400 MHz, DMSO-d₆): δ 13.0 (br s, 1H, pyrazole NH), 11.5 (br s, 1H, pyridinone OH/NH), 8.0 (s, 1H, pyrazole CH), 7.2 (d, 1H), 6.1 (d, 1H). Note: The spectrum may be complex due to tautomerism.
-
¹³C NMR (101 MHz, DMSO-d₆): Expected peaks in the ranges of δ 160-170 (C=O), 140-150, 110-130, 90-100.
-
High-Resolution Mass Spectrometry (HRMS): Calculate the exact mass for C₆H₅N₃O and compare it with the measured value ([M+H]⁺).
-
Purity Analysis: Assess purity using HPLC with UV detection.
Conclusion and Further Applications
This application note outlines a comprehensive and reliable protocol for the laboratory-scale synthesis of this compound. The described method is based on established principles of heterocyclic chemistry and provides a solid foundation for producing this valuable intermediate. The final compound can be further functionalized at the N1, N2, and C4 positions to generate a library of derivatives for screening in various drug discovery programs, particularly those targeting purine-binding proteins.
References
-
Stadlbauer, W., et al. (2016). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry, 12, 2136–2144. Available at: [Link]
-
Martín, M. J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Available at: [Link]
Sources
Application Notes and Protocols for Utilizing 1h-Pyrazolo[4,3-c]pyridin-4-ol in In Vitro Kinase Assays
Introduction: The Promise of the Pyrazolopyridine Scaffold in Kinase Inhibition
The 1H-pyrazolo[3,4-b]pyridine scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of potent and selective kinase inhibitors.[1][2] Derivatives of this core have demonstrated significant inhibitory activity against a range of critical cancer-related kinases, including Cyclin-Dependent Kinases (CDKs), Anaplastic Lymphoma Kinase (ALK), and TANK-binding kinase 1 (TBK1).[3][4][5][6] The related 1H-pyrazolo[4,3-c]pyridine framework has also shown promise, with urea derivatives targeting the extracellular signal-regulated kinase (ERK) in the MAPK pathway, a central signaling cascade in numerous human cancers.[7]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of a novel derivative, 1h-Pyrazolo[4,3-c]pyridin-4-ol , in in vitro kinase assays. As the specific kinase targets of this particular analog may be uncharacterized, this guide will provide a robust framework for its initial biochemical profiling, including primary screening, potency determination (IC50), and preliminary mechanism of action studies. We will detail the underlying principles of various assay formats, provide step-by-step protocols, and offer insights into data interpretation and troubleshooting, ensuring a rigorous and scientifically sound evaluation of this compound.
Foundational Principles of In Vitro Kinase Assays
The core function of a kinase is to catalyze the transfer of a phosphate group from a donor molecule, typically ATP, to a specific substrate (e.g., a protein or peptide).[8] In vitro kinase assays are designed to measure the rate of this phosphotransferase activity. The inhibitory potential of a compound like this compound is quantified by its ability to reduce this rate. The choice of assay technology is paramount and depends on factors such as the required throughput, sensitivity, and the nature of the kinase and substrate.[9][10]
There are two main strategies for measuring kinase activity:
-
Measuring product formation: This involves detecting the phosphorylated substrate.
-
Measuring co-substrate consumption: This involves quantifying the depletion of ATP, which is converted to ADP during the reaction.[11]
A variety of detection methods are available, each with its own set of advantages and limitations:
| Assay Technology | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the incorporation of a radiolabeled phosphate ([γ-32P] or [γ-33P]) from ATP into the substrate.[12][13] | Gold standard for sensitivity and direct measurement. Universally applicable to all kinases.[14] | Requires handling of radioactive materials and specialized disposal. Lower throughput. |
| Luminescence-Based Assays | Measures remaining ATP levels using a luciferase/luciferin reaction. Low ATP corresponds to high kinase activity.[14][15] | High throughput, simple "add-and-read" format, high sensitivity.[16] | Indirect measurement, susceptible to interference from compounds affecting luciferase. |
| Fluorescence-Based Assays | Various formats exist, including Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and assays using fluorophore-tagged substrates.[8][17] | Non-radioactive, amenable to high-throughput screening (HTS).[10] | Can be prone to interference from colored or fluorescent compounds. May require modified substrates.[9] |
Strategic Experimental Design
A well-designed experiment is crucial for generating reliable and reproducible data. The following considerations are critical when planning to profile this compound.
Kinase Target Selection and Profiling
Given the novelty of the compound, an initial broad screening against a panel of diverse kinases (a "kinome scan") is highly recommended to identify potential targets and assess selectivity.[18] Based on the known targets of the broader pyrazolopyridine family, initial screening efforts could be focused on kinases from the CMGC (CDK, MAPK, GSK3, CLK) and TK (Tyrosine Kinase) families.
The Critical Role of ATP Concentration
The concentration of ATP in the assay is a critical variable that significantly impacts the apparent potency (IC50) of ATP-competitive inhibitors.[19]
-
For IC50 Determination: It is best practice to use an ATP concentration that is at or near the Michaelis constant (Km) of the kinase for ATP. This ensures that the assay is sensitive to competitive inhibition.[12]
-
For Physiological Relevance: Cellular ATP concentrations are in the millimolar range (1-5 mM), which is often significantly higher than the Km(ATP) of most kinases.[13] Testing at physiological ATP concentrations can provide a more accurate prediction of a compound's activity in a cellular context.[10][14]
A significant shift in IC50 values observed at different ATP concentrations is a strong indicator of an ATP-competitive mechanism of action.[20]
Essential Controls for Assay Validation
To ensure the integrity of your results, the following controls must be included in every assay plate:
-
Negative Control (0% Inhibition): Kinase, substrate, ATP, and vehicle (e.g., DMSO). This represents the maximum kinase activity.
-
Positive Control (100% Inhibition): A known, potent inhibitor of the target kinase. This confirms the assay can detect inhibition.
-
Background Control (No Enzyme): Substrate, ATP, and vehicle. This measures the background signal in the absence of enzymatic activity.
Detailed Experimental Protocols
The following are generalized, step-by-step protocols that can be adapted for use with this compound. It is assumed that the compound is dissolved in 100% DMSO to create a stock solution.
Protocol 1: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This protocol measures kinase activity by quantifying the amount of ADP produced, which is then converted into a luminescent signal.[14]
Workflow:
Caption: Workflow for a luminescence-based kinase assay.
Materials:
-
Kinase of interest
-
Kinase-specific peptide or protein substrate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (typically contains Tris-HCl, MgCl2, DTT)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96- or 384-well microplates
-
Luminometer
Procedure:
-
Prepare Reagents: Thaw all reagents and keep on ice. Prepare a serial dilution of this compound in DMSO. Then, perform a further dilution into the kinase reaction buffer.
-
Set up Kinase Reaction: In each well of the microplate, add the following (example volumes for a 25 µL reaction):
-
12.5 µL of 2X Kinase/Substrate mix in reaction buffer.
-
2.5 µL of 10X compound dilution (or DMSO for controls).
-
-
Initiate the Reaction: Add 10 µL of 2.5X ATP solution to each well to start the reaction.
-
Incubation: Mix the plate gently and incubate for the desired time (e.g., 60 minutes) at 30°C.
-
First Detection Step: Add 25 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This step terminates the kinase reaction and depletes the remaining ATP.
-
Second Detection Step: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to generate light.
-
Final Incubation: Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
Protocol 2: Radiometric [γ-32P]-ATP Filter Binding Assay
This "gold standard" assay directly measures the incorporation of radioactive phosphate into a substrate.[14][21]
Workflow:
Caption: Workflow for a radiometric filter binding assay.
Materials:
-
Kinase of interest and substrate
-
This compound
-
Kinase reaction buffer
-
[γ-32P]-ATP
-
"Cold" (non-radioactive) ATP
-
Phosphocellulose P81 paper or filter plates
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare ATP Mix: Prepare a working solution of ATP containing a mix of "cold" ATP and [γ-32P]-ATP to achieve the desired final concentration and specific activity.
-
Set up Kinase Reaction: In microcentrifuge tubes, combine the kinase, substrate, reaction buffer, and the desired concentration of this compound (or DMSO vehicle).[22]
-
Initiate the Reaction: Add the [γ-32P]-ATP mix to each tube to start the reaction.[22]
-
Incubation: Incubate the reactions at 30°C for a predetermined time (e.g., 20-30 minutes).[22]
-
Stop and Spot: Stop the reaction by adding phosphoric acid. Spot a portion of each reaction mixture onto a labeled square of P81 phosphocellulose paper. The phosphorylated substrate will bind to the paper.
-
Washing: Wash the P81 paper squares several times in a large volume of wash buffer to remove unincorporated [γ-32P]-ATP.[23]
-
Drying: Dry the paper squares completely (e.g., using a heat lamp or oven).
-
Counting: Place each dry paper square into a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
Data Analysis and Interpretation
Calculating Percent Inhibition and IC50
-
Calculate Percent Inhibition: Use the following formula for each concentration of this compound: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))
-
Generate Dose-Response Curve: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.
-
Determine IC50: Use non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the curve and determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[24] It is crucial to remember that IC50 values are assay-dependent and can be influenced by factors like substrate and ATP concentrations.[25][26]
Preliminary Mechanism of Action (MOA) Study
To investigate whether this compound is an ATP-competitive inhibitor, you can perform IC50 determinations at multiple fixed concentrations of ATP (e.g., Km, 5x Km, and 10x Km).
Expected Outcome:
Caption: Logic for determining ATP-competitiveness.
If the IC50 value increases as the ATP concentration increases, it suggests that the compound and ATP are competing for the same binding site on the kinase.[20][27] If the IC50 value remains relatively constant, it suggests a non-ATP-competitive mechanism.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| High Background Signal | Reagent contamination; Non-enzymatic substrate phosphorylation. | Prepare fresh buffers; Run a no-enzyme control to quantify.[18] |
| Low Signal-to-Background | Insufficient enzyme activity; Suboptimal reaction conditions. | Increase enzyme concentration or incubation time; Optimize pH, MgCl2 concentration.[9] |
| High Well-to-Well Variability | Pipetting errors; Inconsistent mixing. | Use calibrated pipettes; Ensure thorough mixing after each addition.[18] |
| Compound Interference | Compound is fluorescent/colored; Compound inhibits detection enzyme (e.g., luciferase). | Run compound in background wells (no enzyme) to check for interference; Perform a counter-screen against the detection enzyme. |
Conclusion
This application note provides a comprehensive framework for the initial in vitro characterization of This compound . By employing a systematic approach that includes broad initial profiling, careful assay selection, and rigorous experimental design, researchers can effectively determine the inhibitory activity, potency, and preliminary mechanism of action of this novel compound. The provided protocols and troubleshooting guide serve as a robust starting point for unlocking the therapeutic potential of the pyrazolopyridine scaffold.
References
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]
-
K-L, V., & G, K. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 799. [Link]
-
An, W. F. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Barreiro, G., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2197. [Link]
-
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. BMG LABTECH. [Link]
-
Reaction Biology. (2024, August 29). Spotlight: Activity-Based Kinase Assay Formats. Reaction Biology. [Link]
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
Zhou, H., et al. (2016). Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. Journal of Medicinal Chemistry, 59(13), 6045-6058. [Link]
-
Wang, X., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1438-1453. [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
K, V. (2010). Fluorescent Peptide Assays For Protein Kinases. Journal of Visualized Experiments, (37), 1832. [Link]
-
Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Reaction Biology. [Link]
-
Promega Connections. (2023, August 29). Exploring the Relationship Between IC50 and Kd in Pharmacology. Promega Connections. [Link]
-
Barreiro, G., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU. [Link]
-
Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]
-
Shaffer, J., & Adams, J. A. (2006). A high-throughput radiometric kinase assay. Nature Protocols, 1(1), 113-118. [Link]
-
Roskoski, R. Jr. (2016). Non-ATP competitive protein kinase inhibitors. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1864(1), 12-28. [Link]
-
The Bumbling Biochemist. (2021, August 20). Radiometric kinase assays with scintillation counting. The Bumbling Biochemist. [Link]
-
ResearchGate. (2022). (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate. [Link]
-
ResearchGate. (2019, January 30). Interpretation: Contradiction in IC50 results between the binding assay and the cell based assay, Why? ResearchGate. [Link]
-
Biocompare. (n.d.). Kinase Assay Kits. Biocompare. [Link]
-
Azure Biosystems. (2023, January 31). In-cell Western Assays for IC50 Determination. Azure Biosystems. [Link]
-
ResearchGate. (n.d.). (PDF) A biochemical approach to discriminate between ATP-competitive and non-ATP-competitive protein kinase inhibitors. ResearchGate. [Link]
-
proteinkinase.biz. (n.d.). bioluminescence assays. proteinkinase.biz. [Link]
-
Kumar, A., et al. (2016). Synthesis and pharmacological evaluation of pyrazolo[4,3-c]cinnoline derivatives as potential anti-inflammatory and antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 26(15), 3647-3651. [Link]
-
Misra, R. N., et al. (2004). 1H-Pyrazolo[3,4-b]pyridine Inhibitors of Cyclin-Dependent Kinases. Bioorganic & Medicinal Chemistry Letters, 14(1), 207-211. [Link]
-
Chen, Y. L., et al. (2016). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. Molecules, 21(9), 1229. [Link]
-
CNR-IRIS. (2023, July 4). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. CNR-IRIS. [Link]
-
Semantic Scholar. (2019). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Semantic Scholar. [Link]
-
Chem Help ASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. [Link]
-
NIH. (2023). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health. [Link]
-
MDPI. (2023). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. promega.com.br [promega.com.br]
- 16. Kinase-Glo® Luminescent Kinase Assays [worldwide.promega.com]
- 17. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. shop.carnabio.com [shop.carnabio.com]
- 20. researchgate.net [researchgate.net]
- 21. reactionbiology.com [reactionbiology.com]
- 22. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Radiometric kinase assays with scintillation counting – The Bumbling Biochemist [thebumblingbiochemist.com]
- 24. azurebiosystems.com [azurebiosystems.com]
- 25. promegaconnections.com [promegaconnections.com]
- 26. m.youtube.com [m.youtube.com]
- 27. Non-ATP competitive protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1H-Pyrazolo[4,3-c]pyridin-4-ol: A Guide to Cell-Based Screening and Mechanistic Studies
Introduction: Unveiling the Therapeutic Potential of the Pyrazolopyridine Scaffold
The pyrazolopyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities. Specifically, the 1H-pyrazolo[4,3-c]pyridine framework, an isomer of the extensively studied 1H-pyrazolo[3,4-b]pyridines, has garnered significant interest for its potential as a modulator of key cellular signaling pathways. Derivatives of this and related scaffolds have been identified as potent inhibitors of protein kinases, carbonic anhydrases, and inflammatory mediators.[1][2][3][4] The 1H-Pyrazolo[4,3-c]pyridin-4-ol structure, in particular, serves as a crucial intermediate in the synthesis of kinase inhibitors, mimicking purine structures to interact with ATP-binding sites in enzymes.[5]
This guide provides a comprehensive suite of cell-based assay protocols designed to investigate the biological activities of this compound and its analogs. As a Senior Application Scientist, the following sections are structured not as a rigid template, but as a logical workflow for characterizing a novel compound, from initial toxicity profiling to specific target engagement and functional cellular responses. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for generating robust and reproducible data.
Part 1: Foundational Analysis - Assessing Cellular Viability and Cytotoxicity
Before exploring specific mechanistic activities, it is imperative to determine the concentration range over which this compound affects basic cellular health. This step is crucial for differentiating true target-specific effects from general cytotoxicity. A widely adopted method for this is the measurement of intracellular ATP levels, as ATP is a key indicator of metabolically active cells.[6]
Principle of the Luminescent Cell Viability Assay (CellTiter-Glo®)
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that measures ATP levels.[7] The assay reagent contains a thermostable luciferase (Ultra-Glo™ Luciferase) and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, generating a luminescent signal that is directly proportional to the amount of ATP present.[6] A decrease in ATP levels is indicative of cytotoxicity or cytostatic effects.
Experimental Workflow: ATP-Based Viability Assay
Caption: Workflow for ATP-based cell viability assay.
Detailed Protocol: Cell Viability Assessment
Materials:
-
Biologically relevant cell line (e.g., a cancer cell line for oncology applications)
-
Complete cell culture medium
-
Opaque-walled 96-well or 384-well plates
-
This compound
-
DMSO (vehicle control)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Dilute cells to the desired density (optimized for linear signal with cell number, typically 5,000-20,000 cells/well for a 96-well plate) in complete culture medium.[8]
-
Dispense 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.
-
Incubate the plate for 24 hours to allow cells to attach and resume normal growth.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Add the diluted compound to the appropriate wells. Include vehicle-only (DMSO) controls and no-cell (media only) background controls.
-
Incubate the plate for a duration relevant to the expected mechanism of action (e.g., 24, 48, or 72 hours).
-
-
Assay Execution:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[9]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[9]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL for a 96-well plate).[10]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[10]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Subtract the average background luminescence (no-cell wells) from all other measurements.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized luminescence against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which cell viability is reduced by 50%).
-
| Parameter | Description |
| Cell Line | Dependent on the therapeutic area of interest. |
| Seeding Density | Optimized to ensure logarithmic growth throughout the experiment. |
| Incubation Time | Typically 24-72 hours to observe effects on proliferation. |
| Compound Concentration | A wide range (e.g., 0.01 µM to 100 µM) to capture the full dose-response curve. |
| IC50 Value | A quantitative measure of the compound's potency in reducing cell viability. |
Part 2: Target Engagement - Probing Kinase Inhibition in a Cellular Context
Given that the pyrazolopyridine scaffold is a known kinase inhibitor hinge-binding motif, a primary application for this compound is to assess its effect on kinase activity within a cellular environment.[5] Cell-based kinase assays are more physiologically relevant than biochemical assays as they account for cell permeability, off-target effects, and the presence of endogenous ATP concentrations.[11]
Principle of Cellular Phosphorylation Assays
These assays quantify the activity of a specific kinase by measuring the phosphorylation of its downstream substrate.[12] Inhibition of the kinase by a compound like this compound will lead to a decrease in the phosphorylation of the target substrate. This change can be detected using various methods, including phospho-specific antibodies in formats like ELISA, Western blotting, or high-content imaging.
Experimental Workflow: Cellular Kinase Activity Assay
Caption: Workflow for a cellular kinase activity assay.
Detailed Protocol: Measuring Target Phosphorylation (ELISA-based)
Materials:
-
Cell line with known activity of the target kinase (e.g., A549 for EGFR, K562 for Bcr-Abl).
-
Complete cell culture medium and serum-free medium.
-
Growth factors or stimulants if required to activate the kinase pathway (e.g., EGF for EGFR).
-
This compound and a known reference inhibitor.
-
Cell lysis buffer containing protease and phosphatase inhibitors.
-
ELISA-based assay kit for the phosphorylated substrate of the target kinase.
-
Microplate reader.
Procedure:
-
Cell Seeding and Serum Starvation:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
To reduce basal kinase activity, serum-starve the cells by replacing the complete medium with serum-free medium for 4-24 hours prior to the experiment.
-
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of this compound and a reference inhibitor in serum-free medium.
-
Pre-incubate the cells with the compounds for 1-2 hours.[11]
-
If the pathway requires activation, add the appropriate stimulant (e.g., EGF) to all wells except the unstimulated control, and incubate for a short period (e.g., 5-30 minutes).
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with cold PBS.
-
Add cold lysis buffer to each well and incubate on ice for 10-20 minutes with gentle agitation.
-
-
ELISA Detection:
-
Follow the protocol provided with the phospho-substrate ELISA kit. This typically involves:
-
Adding cell lysates to antibody-coated plates.
-
Incubating with a detection antibody (conjugated to HRP or another enzyme).
-
Adding a substrate to generate a colorimetric or chemiluminescent signal.
-
-
-
Data Acquisition and Analysis:
-
Read the absorbance or luminescence on a microplate reader.
-
Normalize the data to the stimulated vehicle control (100% activity) and the unstimulated control (0% activity).
-
Plot the normalized signal against the log of the compound concentration and fit to a dose-response curve to calculate the IC50.
-
| Parameter | Description |
| Cell Line | Must endogenously express the kinase of interest or be engineered to do so. |
| Stimulant | Chosen to specifically activate the signaling pathway being investigated. |
| Pre-incubation Time | Sufficient time for the compound to enter the cells and engage the target. |
| Detection Method | Phospho-specific antibody-based assays provide high specificity and sensitivity. |
| IC50 Value | Represents the concentration of the compound required to inhibit 50% of the kinase activity in a cellular context. |
Part 3: Functional Cellular Response - Assessing Anti-Inflammatory Activity
Derivatives of the related pyrazolo[4,3-c]quinoline scaffold have demonstrated anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[3] This suggests a potential application for this compound in modulating inflammatory responses.
Principle of the Griess Assay for Nitric Oxide
In inflammatory conditions, macrophages can be stimulated to express inducible nitric oxide synthase (iNOS), which produces large amounts of NO.[3] NO is a key signaling molecule in inflammation. The Griess assay is a colorimetric method that indirectly measures NO production by quantifying its stable metabolite, nitrite, in the cell culture supernatant.
Experimental Workflow: Nitric Oxide Production Assay
Caption: Workflow for measuring nitric oxide production.
Detailed Protocol: Griess Assay for Nitrite
Materials:
-
RAW 264.7 murine macrophage cell line.
-
Complete DMEM medium.
-
Lipopolysaccharide (LPS) from E. coli.
-
This compound.
-
Griess Reagent System (e.g., from Promega).
-
96-well flat-bottom plates.
-
Microplate reader capable of measuring absorbance at 540 nm.
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include unstimulated and LPS-only controls.
-
Crucially, run a parallel plate for a cytotoxicity assay (e.g., CellTiter-Glo®) under the same conditions to ensure that any decrease in NO is not due to cell death. [3]
-
-
Griess Assay:
-
After the 24-hour incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare a nitrite standard curve using the provided standard.
-
Add 50 µL of the Sulfanilamide solution (Griess Reagent Component A) to all samples and standards. Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of the NED solution (Griess Reagent Component B) to all wells.
-
Incubate for 5-10 minutes at room temperature, protected from light. A purple color will develop.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 540 nm within 30 minutes.
-
Calculate the nitrite concentration in each sample using the standard curve.
-
Normalize the data to the LPS-only control (100% NO production).
-
Plot the normalized nitrite concentration against the log of the compound concentration to determine the IC50 for NO inhibition.
-
| Parameter | Description |
| Cell Line | RAW 264.7 is a standard model for studying LPS-induced inflammation. |
| Stimulant | LPS is a potent inducer of iNOS in macrophages. |
| Parallel Cytotoxicity Assay | Essential to confirm that the observed effect is specific to NO production. |
| Griess Reagent | A reliable and cost-effective method for quantifying nitrite. |
| IC50 Value | The concentration of the compound that inhibits 50% of LPS-induced NO production. |
Conclusion and Future Directions
This guide provides a foundational framework for the initial cell-based characterization of this compound. By systematically assessing cytotoxicity, on-target kinase inhibition, and functional anti-inflammatory responses, researchers can build a comprehensive profile of this compound's biological activity. The data generated from these protocols will be instrumental in guiding further optimization, mechanistic studies (e.g., identifying the specific kinase target through kinome screening), and advancing promising candidates in the drug development pipeline. The principles and workflows described herein are adaptable to a wide range of pyrazolopyridine derivatives and other novel chemical entities, embodying a robust and scientifically rigorous approach to modern drug discovery.
References
-
Vidal, L., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(9), 2493. [Link]
-
Szychowska, A., et al. (2022). The activity of pyrazolo[4,3-e][1][3][13]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1][3][13]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. Scientific Reports, 12(1), 1-17. [Link]
-
Vigorita, M. G., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 26(11), 3165. [Link]
-
Chen, Y. L., et al. (2012). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. Molecules, 17(7), 8128-8145. [Link]
-
Wang, T., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1369-1386. [Link]
-
MySkinRecipes. (n.d.). 1H-Pyrazolo[4,3-c]pyridin-3-ol. MySkinRecipes. [Link]
-
Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. [Link]
-
Riss, T. L., & Moravec, R. A. (2004). Use of multiple assay endpoints to investigate the effects of incubation time, dose of toxin, and plating density in cell-based cytotoxicity assays. Assay and Drug Development Technologies, 2(1), 51-62. [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
Oslo University Hospital. (n.d.). CellTiter-Glo Assay. Protocols. [Link]
-
Asiedu, M., et al. (2021). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 22(20), 10933. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies [mdpi.com]
- 3. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H-Pyrazolo[4,3-c]pyridin-3-ol [myskinrecipes.com]
- 6. researchgate.net [researchgate.net]
- 7. promega.com [promega.com]
- 8. mdpi.com [mdpi.com]
- 9. OUH - Protocols [ous-research.no]
- 10. promega.com [promega.com]
- 11. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 12. reactionbiology.com [reactionbiology.com]
- 13. The activity of pyrazolo[4,3-e][1,2,4]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1H-Pyrazolo[4,3-c]pyridin-4-ol in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals
Introduction: The Privileged Scaffold of 1H-Pyrazolo[4,3-c]pyridin-4-ol
The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with a particular focus on heterocyclic scaffolds that can serve as versatile platforms for drug design. Among these, the this compound core has emerged as a "privileged scaffold"[1]. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, most notably the ATP-binding sites of protein kinases[1]. The dysregulation of kinase signaling is a well-established driver of numerous pathologies, including cancer, inflammation, and neurodegenerative disorders. Consequently, the this compound framework presents a compelling starting point for the development of potent and selective kinase inhibitors.
This technical guide provides a comprehensive overview of the application of this compound in medicinal chemistry. We will delve into its synthesis, explore the structure-activity relationships of its derivatives as kinase inhibitors, and provide detailed protocols for its biological evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.
Synthesis of the this compound Scaffold
The synthesis of the this compound core, which exists in tautomeric equilibrium with 1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one, is a critical first step in the exploration of its therapeutic potential. Several synthetic routes have been developed to access this valuable intermediate. One common approach involves the cyclization of a substituted pyrazole precursor.
Below is a representative protocol for the synthesis of a related tetrahydro-pyrazolo[4,3-c]pyridin-4-one, which can be adapted to yield the desired scaffold. This method starts from readily available 5-(2-aminoethyl)-1H-pyrazole-4-carboxylates[2].
Synthetic Workflow Diagram
Caption: Synthetic workflow for a tetrahydro-pyrazolo[4,3-c]pyridin-4-one.
Detailed Synthetic Protocol: Synthesis of 1,5-Disubstituted-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-ones[2]
This protocol is adapted from a known method for a related scaffold and serves as a foundational methodology.
Materials:
-
Methyl 5-(2-aminoethyl)-1H-pyrazole-4-carboxylate
-
Appropriate alkyl halide (e.g., benzyl bromide)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., anhydrous acetonitrile)
-
Base for cyclization (e.g., sodium ethoxide)
-
Ethanol
Procedure:
-
N-Alkylation:
-
To a solution of methyl 5-(2-aminoethyl)-1H-pyrazole-4-carboxylate in anhydrous acetonitrile, add potassium carbonate.
-
Add the desired alkyl halide dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain the crude N-alkylated secondary amine.
-
Purify the crude product by column chromatography on silica gel.
-
-
Intramolecular Cyclization:
-
Dissolve the purified N-alkylated secondary amine in ethanol.
-
Add a solution of sodium ethoxide in ethanol to the mixture.
-
Reflux the reaction mixture for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a weak acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure and purify the resulting solid by recrystallization or column chromatography to yield the desired 1,5-disubstituted-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one.
-
Application in Kinase Inhibition: Structure-Activity Relationship (SAR)
Derivatives of the broader pyrazolopyridine class have shown potent inhibitory activity against a range of kinases, including Cyclin-Dependent Kinases (CDKs) and Aurora Kinases, which are crucial regulators of the cell cycle[3][4][5][6][7][8][9].
Quantitative Data Summary: Representative Pyrazolopyridine Kinase Inhibitors
The following table summarizes the inhibitory activities of representative pyrazolopyridine derivatives against key kinase targets. It is important to note that these compounds are from different pyrazolopyridine isomeric scaffolds, but they illustrate the potential of this compound class.
| Compound ID | Scaffold | Target Kinase | IC50 (nM) | Reference |
| Compound A | 1H-Pyrazolo[3,4-b]pyridine | CDK2/cyclin A2 | 0.24 | [3] |
| Compound B | Pyrazolo[3,4-d]pyrimidine | CDK2/cyclin A2 | 57 | [7] |
| AT9283 | Pyrazol-4-yl urea | Aurora A/B | ~3 | [8] |
| Compound P-6 | Pyrazole derivative | Aurora-A | 110 | [4] |
This table is a compilation of data from various sources and is intended for illustrative purposes.
Key Signaling Pathway: CDK2 in Cell Cycle Regulation
CDK2 is a key enzyme that, in complex with cyclin E or cyclin A, drives the G1/S and S phase transitions of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of the CDK2 pathway by a pyrazolopyridine derivative.
Experimental Protocols for Biological Evaluation
The biological evaluation of novel compounds derived from the this compound scaffold is crucial to determine their therapeutic potential. This typically involves a tiered approach, starting with in vitro biochemical assays to assess direct target engagement, followed by cell-based assays to evaluate cellular potency and mechanism of action.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general method for determining the in vitro inhibitory activity of a test compound against a specific kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Purified recombinant kinase and its specific substrate
-
Kinase assay buffer (containing MgCl₂, DTT, etc.)
-
ATP solution
-
Test compound (dissolved in DMSO)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute these solutions in the kinase assay buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
In a 384-well plate, add the kinase and its substrate in the assay buffer.
-
Add a small volume of the diluted test compound or DMSO (for control wells).
-
Incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 1 hour).
-
-
Detection:
-
Stop the kinase reaction and measure the amount of remaining ATP by adding the luciferase/luciferin-based detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Protocol 2: Cell Proliferation/Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[10][11][12][13][14].
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
-
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors and other therapeutic agents. Its synthetic accessibility and the potential for diverse functionalization allow for the systematic exploration of structure-activity relationships to optimize potency, selectivity, and pharmacokinetic properties. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and evaluate new compounds based on this privileged core structure.
Future efforts in this area will likely focus on the design of highly selective inhibitors for specific kinase targets implicated in diseases with high unmet medical need. The integration of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of next-generation therapeutics derived from the versatile this compound scaffold.
References
- Hayun, et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments.
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay.
- Krogsgaard-Larsen, P., et al. (2010). Synthesis of 1,5,6,7-Tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-ones as Conformationally Constrained Pyrazole Analogues of Histamine. Semantic Scholar.
- Synthesis of 1,5,6,7-Tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-ones as Conformationally Constrained Pyrazole Analogues of Histamine. (2025).
- ATCC. (n.d.).
- El-Sayed, W. A., et al. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for the Synthesis and Evaluation of Pyrazole Core-Containing Kinase Inhibitors.
- Kumar, A., et al. (n.d.). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. NIH.
- Abdel-Aziz, A. A.-H., et al. (n.d.).
- Norman, M. H., et al. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues. PubMed.
- Lee, J., et al. (n.d.). Discovery of N,4-Di(1H-pyrazol-4-yl)
- Al-Ostoot, F. H., et al. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines.
-
El-Gamal, M. I., et al. (n.d.). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][10][12]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PMC.
- Howard, S., et al. (2009). Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. PubMed.
- Zhao, L., et al. (n.d.). Synthesis and SAR of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives as potent and selective CDK4/6 inhibitors.
- Tomasik, P., et al. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI.
- Minyaev, M. E., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. PMC.
- Quiroga, J., et al. (n.d.).
- González-García, M., et al. (n.d.). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase.
- BenchChem. (2025). Application Notes: 4-Methyl-1H-pyrazolo[4,3-c]pyridine in Cancer Cell Line Studies.
- Gomaa, A. M., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. PMC.
- Bavetsias, V., et al. (n.d.). Table 3 . Selectivity Profile of Compound 9d kinase IC50, a µM kinase....
- Al-Issa, S. A. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI.
- Li, Y., et al. (2022).
- Quiroga, J. (n.d.).
- Quiroga, J., et al. (n.d.).
- El-Sayed, M. A., et al. (n.d.).
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. atcc.org [atcc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: 1H-Pyrazolo[4,3-c]pyridin-4-ol as a Versatile Scaffold for Inhibitor Design
Introduction: The Strategic Advantage of the Pyrazolo[4,3-c]pyridine Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel heterocyclic scaffolds that can serve as foundations for potent and selective inhibitors is of paramount importance. The 1H-pyrazolo[4,3-c]pyridin-4-ol core, a purine isostere, has emerged as a privileged structure, particularly in the design of kinase inhibitors. Its strategic advantage lies in a combination of factors: a rigid bicyclic framework that correctly orients substituents for optimal target engagement, and a hydrogen bonding pattern that can mimic the adenine core of ATP, facilitating potent binding to the hinge region of many kinases. This guide provides an in-depth exploration of the this compound scaffold, from its synthesis to its application in the design and evaluation of targeted inhibitors, with a particular focus on inhibitors of the Ras/Raf/MEK/ERK signaling pathway.
Section 1: Synthesis of the this compound Scaffold and Key Intermediates
The synthesis of the this compound scaffold can be approached through a multi-step sequence starting from readily available precursors. A key intermediate in this process is 5-chloro-1H-pyrazolo[3,4-c]pyridine, which can be subsequently converted to the desired 4-ol (or its tautomeric 4-one form) and further functionalized.
Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine
This protocol outlines a two-step synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine from 6-chloro-4-methylpyridin-3-amine[1].
Step 1: Acetylation and Diazotization/Cyclization to form 1'-{5-Chloro-1H-pyrazolo[3,4-c]pyridin-1-yl}ethan-1'-one
-
Rationale: This step involves the protection of the amino group via acetylation, followed by a one-pot diazotization and intramolecular cyclization to form the pyrazole ring fused to the pyridine core.
-
Protocol:
-
To a solution of 6-chloro-4-methylpyridin-3-amine (1.0 eq.) in dichloromethane (DCM), add acetic anhydride (10.0 eq.) and stir at room temperature for 90 minutes under a nitrogen atmosphere.
-
Add sodium nitrite (4.0 eq.) to the reaction mixture and stir at room temperature for 3 hours.
-
Heat the reaction mixture to 90 °C overnight.
-
Cool the mixture, concentrate under reduced pressure, and dilute with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over magnesium sulfate, filtered, and concentrated to yield 1'-{5-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl}ethan-1'-one[1].
-
Step 2: Deacetylation to yield 5-Chloro-1H-pyrazolo[3,4-c]pyridine
-
Rationale: Removal of the acetyl protecting group to yield the free N-H pyrazole.
-
Protocol:
-
To a solution of 1'-{5-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl}ethan-1'-one (1.0 eq.) in anhydrous methanol, add sodium methoxide (0.25 eq.) and stir at room temperature for 15 minutes.
-
Quench the reaction by adding a methanolic HCl solution until the pH is acidic, then concentrate under reduced pressure.
-
Take up the crude product in water, adjust the pH to 10 with aqueous sodium hydroxide, and extract with ethyl acetate.
-
The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated to afford 5-chloro-1H-pyrazolo[3,4-c]pyridine[1].
-
Conversion to this compound
The 4-chloro substituent can be converted to a 4-hydroxy group via nucleophilic aromatic substitution.
-
Rationale: The chloro group at the 4-position is susceptible to displacement by hydroxide ions under appropriate conditions, leading to the formation of the desired 4-ol/4-one tautomer.
-
Protocol:
-
In a sealed vessel, dissolve 4-chloro-1H-pyrazolo[4,3-c]pyridine (1.0 eq.) in a mixture of dioxane and aqueous sodium hydroxide (e.g., 2 M).
-
Heat the mixture at a high temperature (e.g., 100-120 °C) for several hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and neutralize with an aqueous acid (e.g., 1 M HCl).
-
The product may precipitate upon neutralization and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent like ethyl acetate.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
-
Section 2: Inhibitor Design and Synthesis: Targeting the MAPK/ERK Pathway
The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention[2]. The 1H-pyrazolo[4,3-c]pyridine scaffold has been successfully employed to develop potent and selective inhibitors of ERK1/2[2][3].
The MAPK/ERK Signaling Pathway
Caption: The MAPK/ERK signaling cascade and the point of intervention for ERK inhibitors.
Design Rationale for 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea ERK Inhibitors
A successful strategy in targeting ERK has been the development of 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives. The design of these inhibitors was guided by the goal of achieving high potency and selectivity by engaging with specific residues in the ERK binding pocket[2][3]. The pyrazolo[4,3-c]pyridine core acts as the hinge-binding motif, while the urea linker and its substituents project into other regions of the active site to form additional interactions.
Synthesis of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Derivatives
The synthesis of these inhibitors typically involves the preparation of a 6-amino-1H-pyrazolo[4,3-c]pyridine intermediate, followed by reaction with an appropriate isocyanate or a multi-step procedure to form the urea linkage.
Step 1: Synthesis of 6-Amino-1H-pyrazolo[4,3-c]pyridine
-
Rationale: Introduction of an amino group at the C6 position is a key step for the subsequent urea formation. This can be achieved from a corresponding nitro or chloro precursor.
-
Protocol (from a nitro precursor):
-
Synthesize a 6-nitro-1H-pyrazolo[4,3-c]pyridine derivative following established literature procedures.
-
Dissolve the nitro compound in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalyst, such as palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the 6-amino derivative.
-
Step 2: Urea Formation
-
Rationale: The urea moiety is introduced by reacting the 6-amino group with an isocyanate.
-
Protocol:
-
Dissolve the 6-amino-1H-pyrazolo[4,3-c]pyridine (1.0 eq.) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add the desired isocyanate (R-NCO) (1.0-1.2 eq.) dropwise at room temperature or 0 °C.
-
Stir the reaction mixture for several hours to overnight, monitoring for completion by TLC or LC-MS.
-
Upon completion, the product may precipitate and can be collected by filtration. Alternatively, concentrate the reaction mixture and purify the residue by column chromatography to yield the final urea-based inhibitor.
-
Section 3: Biological Evaluation of this compound-Based Inhibitors
A critical aspect of inhibitor development is the rigorous biological evaluation to determine potency, selectivity, and cellular activity.
In Vitro Kinase Inhibition Assay: ERK1/2 Phosphorylation
The AlphaScreen™ SureFire™ assay is a sensitive, no-wash immunoassay for detecting phosphorylated proteins in cell lysates, making it ideal for high-throughput screening of kinase inhibitors[4][5].
-
Principle: This assay uses donor and acceptor beads that are brought into proximity when they bind to a target analyte (phosphorylated ERK). Upon excitation, the donor bead generates singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal.
-
Protocol:
-
Cell Culture and Treatment:
-
Seed a suitable cell line (e.g., A375, a human melanoma cell line with the BRAF V600E mutation) in a 96-well plate and grow to 70-90% confluency.
-
Starve the cells in a serum-free medium for a few hours to reduce basal ERK phosphorylation.
-
Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.
-
Stimulate the cells with a known ERK activator (e.g., phorbol 12-myristate 13-acetate (PMA) or epidermal growth factor (EGF)) at its EC80 concentration for 15 minutes.
-
-
Cell Lysis:
-
Remove the medium and add the SureFire lysis buffer to each well.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
-
Assay:
-
Transfer the cell lysates to a 384-well Proxiplate.
-
Prepare the reaction mixture containing the acceptor and donor beads according to the manufacturer's protocol.
-
Add the reaction mixture to the lysates.
-
Incubate the plate in the dark at room temperature for 2 hours.
-
-
Data Acquisition:
-
Read the plate using a microplate reader equipped for AlphaScreen detection.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
-
Cellular Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation[6].
-
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed BRAF V600E mutant melanoma cells (e.g., A375) in a 96-well plate at a density of approximately 5 x 10³ cells per well and allow them to adhere overnight[6].
-
Inhibitor Treatment: Treat the cells with a serial dilution of the test inhibitor for 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Section 4: Structure-Activity Relationship (SAR) and Data Interpretation
Systematic modification of the this compound scaffold allows for the exploration of the structure-activity relationship, providing insights into the key interactions that drive inhibitor potency and selectivity.
| Compound ID | R1 (at N1) | R2 (on Urea) | ERK2 Ki (nM) | A375 Cell Proliferation GI50 (nM) |
| 1 | H | 2-fluoro-4-iodophenyl | 1.5 | 30 |
| 2 | CH₃ | 2-fluoro-4-iodophenyl | >1000 | >5000 |
| 3 | H | 4-iodophenyl | 15 | 250 |
| 4 | H | 2-fluorophenyl | 5 | 100 |
| 5 | H | 2-chloro-4-iodophenyl | 0.8 | 15 |
Analysis of SAR Data:
-
N1 Substitution: As illustrated by comparing compounds 1 and 2 , substitution on the N1 position of the pyrazole ring is generally detrimental to activity. This suggests that the N-H group is likely involved in a critical hydrogen bond interaction with the kinase hinge region.
-
Urea Substituents: The nature and position of substituents on the phenyl ring of the urea moiety significantly impact potency. The presence of a halogen at the 4-position (e.g., iodine in compound 1 ) and a halogen at the 2-position (e.g., fluorine in compound 1 or chlorine in compound 5 ) are beneficial for both biochemical and cellular activity. This indicates that these substituents likely occupy specific pockets in the ATP-binding site, contributing to stronger binding affinity.
Conclusion
The this compound scaffold represents a highly valuable starting point for the design of potent and selective kinase inhibitors. Its synthetic tractability allows for systematic structural modifications, facilitating the optimization of inhibitor properties. The detailed protocols provided herein for the synthesis of the scaffold, its derivatization into ERK inhibitors, and their subsequent biological evaluation offer a comprehensive guide for researchers in the field of drug discovery. The insights gained from SAR studies underscore the importance of rational design in leveraging the favorable attributes of this privileged scaffold.
References
- Bedwell, E. V., et al. (2023).
- Burkun, I. A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC - NIH.
- Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (2023). RSC Publishing.
- AlphaScreen SureFire Phospho-ERK assay. (n.d.). BMG Labtech.
- An inexpensive, specific and highly sensitive protocol to detect the BrafV600E mutation in melanoma tumor biopsies and blood. (n.d.). NIH.
- 4-Chloro-1H-pyrazolo[4,3-c]pyridine. (n.d.). ChemScene.
- Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK)
- Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. (2016).
- Phospho-ERK Assays. (2012). NCBI Bookshelf - NIH.
- What are ERK2 inhibitors and how do they work?. (2024).
- Differential responsiveness to BRAF inhibitors of melanoma cell lines BRAF V600E-mut
- Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. (2025).
- 6-(Pyrazol-1-yl)pyrazolo[3,4-b]pyridines: Synthesis, Structure, and Wheat Growth Regulating Activity. (n.d.).
- Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation. (n.d.).
- Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. (2025).
- Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (n.d.). RSC Publishing.
- Prospective evaluation of two screening methods for molecular testing of metastatic melanoma: Diagnostic performance of BRAF V600E immunohistochemistry and of a NRAS-BRAF fully automated real-time PCR-based assay. (2019). PLOS One.
- Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics. (n.d.). PMC - NIH.
- AlphaLISA SureFire Ultra Human and Mouse Phospho-ERK1/2 (Thr202/Tyr204) Detection Kit, 500 Assay Points. (n.d.). Revvity.
- Binding mode of ERK2 with compound 1. The key residues in the binding... (n.d.).
Sources
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. AlphaLISA SureFire Ultra Human and Mouse Phospho-ERK1/2 (Thr202/Tyr204) Detection Kit, 500 Assay Points | Revvity [revvity.co.jp]
- 6. Differential responsiveness to BRAF inhibitors of melanoma cell lines BRAF V600E-mutated - PMC [pmc.ncbi.nlm.nih.gov]
Kinase Selectivity Profiling of 1H-Pyrazolo[4,3-c]pyridin-4-ol Derivatives: A Guide to Assay Selection and Protocol Design
Abstract
The 1H-pyrazolo[4,3-c]pyridin-4-ol scaffold represents a promising chemotype in modern kinase inhibitor discovery, valued for its structural resemblance to purines which allows it to effectively compete for the ATP-binding site of numerous kinases.[1] Achieving high selectivity is a paramount challenge in the development of kinase inhibitors to ensure therapeutic efficacy while minimizing off-target effects and associated toxicities.[2] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing a robust kinase selectivity profiling cascade for novel this compound derivatives. We will delve into the rationale behind assay selection, present detailed protocols for both biochemical and cell-based assays, and offer guidance on data interpretation and visualization.
Introduction: The Imperative of Kinase Selectivity
Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, making them a major class of therapeutic targets, particularly in oncology.[2][3] The high degree of structural conservation in the ATP-binding pocket across the human kinome presents a significant hurdle in developing inhibitors that selectively modulate a single desired kinase target.[4] Off-target inhibition can lead to unforeseen side effects or even counteract the intended therapeutic benefit.[2] Therefore, early and comprehensive selectivity profiling is not merely a characterization step but a critical component of the drug discovery process that guides medicinal chemistry efforts and predicts clinical potential.[5]
The 1H-pyrazolo[4,3-c]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry.[1] Derivatives of this and related pyrazolopyridine scaffolds have shown potent inhibitory activity against key kinases in oncogenic signaling pathways, such as the ERK/MAPK pathway.[6][7] This document will use a hypothetical this compound derivative, P4P-Inhibitor-A , to illustrate the described workflows.
Strategic Approach to Selectivity Profiling
A tiered approach is recommended for efficient and informative kinase selectivity profiling. This typically begins with broad, cost-effective screening at a single high concentration against a large panel of kinases, followed by more detailed dose-response studies (IC50 determination) on a focused set of initial "hits" and key off-targets. Finally, promising candidates are advanced to cell-based assays to confirm their activity in a more physiologically relevant context.[8]
Biochemical Assays: The Foundation of Potency Measurement
Biochemical assays directly measure the interaction of a compound with purified kinase enzymes and are the gold standard for determining intrinsic inhibitory potency.[3]
Assay Formats
Several robust platforms are available, each with distinct advantages:
-
Radiometric Assays: Considered the "gold standard," these assays directly measure the incorporation of radiolabeled phosphate (from [γ-³²P]-ATP or [γ-³³P]-ATP) into a substrate.[9] They are highly sensitive and not easily confounded by assay artifacts, detecting ATP-competitive, substrate-competitive, and allosteric inhibitors.[10]
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[11] The ADP is converted to ATP, which then drives a luciferase-luciferin reaction, generating a light signal proportional to kinase activity. This format is universal, highly sensitive, and avoids the use of radioactivity.[12]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): TR-FRET assays are homogeneous (no-wash) assays that can be configured to measure substrate phosphorylation or direct inhibitor binding.[5] In a phosphorylation assay, a europium-labeled antibody recognizes the phosphorylated substrate, bringing it into proximity with an acceptor fluorophore on the substrate, resulting in a FRET signal.[9]
Protocol: Luminescence-Based Kinase Assay (ADP-Glo™)
This protocol is designed for determining the IC50 value of P4P-Inhibitor-A against a panel of selected kinases in a 384-well format.
Materials:
-
Purified recombinant kinases (e.g., MEK1, ERK2, CDK2, PKA)
-
Kinase-specific substrates
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound derivative (P4P-Inhibitor-A ) dissolved in 100% DMSO
-
Kinase reaction buffer (specific to each kinase, typically containing Tris-HCl, MgCl₂, DTT)
-
ATP solution
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation:
-
Perform a serial dilution of P4P-Inhibitor-A in DMSO to create a concentration range (e.g., from 100 µM to 0.005 µM). This will be your 100x stock plate.
-
Dilute the compound stocks into the kinase reaction buffer to create a 4x final concentration.
-
-
Kinase Reaction:
-
Add 5 µL of the 4x compound dilution to the appropriate wells of the 384-well plate. Include DMSO-only wells for "no inhibition" controls (0% inhibition) and wells without enzyme for "maximum inhibition" controls (100% inhibition).[11]
-
Add 10 µL of a 2x kinase/substrate mixture to each well. Pre-incubate the compound and enzyme for 15-30 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of 4x ATP solution. The final reaction volume is 20 µL. The final ATP concentration should ideally be at or near the Km for each specific kinase to accurately determine ATP-competitive inhibitor potency.[11]
-
Incubate the reaction for the optimized time (e.g., 60 minutes) at the optimal temperature (e.g., 30°C).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP by adding 40 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Measure the luminescence signal using a plate reader.
-
Data Analysis and Presentation
The raw luminescence data is converted to percent inhibition relative to the high (0% inhibition) and low (100% inhibition) controls. The percent inhibition is then plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.[13][14]
Table 1: Hypothetical Biochemical Selectivity Profile of P4P-Inhibitor-A
| Kinase Target | Kinase Family | IC50 (nM) |
| MEK1 | MAP2K | 15 |
| MEK2 | MAP2K | 25 |
| BRAF | TKL | 1,200 |
| ERK2 | CMGC | >10,000 |
| CDK2 | CMGC | 8,500 |
| PKA | AGC | >10,000 |
| SRC | TK | 4,500 |
| LCK | TK | 6,800 |
| p38α | CMGC | >10,000 |
This hypothetical data shows that P4P-Inhibitor-A is a potent and selective inhibitor of MEK1/2, key components of the MAPK signaling pathway.
Cell-Based Assays: Validating Activity in a Biological Context
Cell-based assays are crucial for confirming that a compound can penetrate the cell membrane, engage its intended target in the complex intracellular environment, and exert a functional effect on the relevant signaling pathway.[14]
Assay Formats
-
Target Engagement Assays (e.g., NanoBRET™): This technology directly measures compound binding to a specific kinase in living cells.[8] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer tracer that reversibly binds to the kinase's active site. When an inhibitor compound displaces the tracer, the BRET signal decreases, allowing for the quantification of apparent affinity.[8]
-
Cellular Phosphorylation Assays: These assays quantify the phosphorylation of a kinase's downstream substrate.[8] This provides a direct readout of the inhibitor's effect on the kinase's catalytic activity within a signaling pathway. Common formats include In-Cell Westerns, ELISA, or TR-FRET-based methods.[13][15]
-
Cell Proliferation/Viability Assays: For kinases involved in cell survival and proliferation, a straightforward functional readout is the inhibition of cancer cell line growth. Assays like the BaF3 cell proliferation assay are engineered so that cell survival is dependent on the activity of a specific oncogenic kinase.[8]
Protocol: In-Cell Western™ for Pathway Inhibition
This protocol measures the ability of P4P-Inhibitor-A to inhibit the phosphorylation of ERK (p-ERK), the downstream substrate of MEK1/2, in a relevant cancer cell line (e.g., A375, which harbors a BRAF V600E mutation leading to constitutive MEK/ERK pathway activation).
Materials:
-
A375 human melanoma cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear-bottom cell culture plates
-
P4P-Inhibitor-A
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Mouse anti-Total ERK1/2
-
Fluorescently-labeled secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse
-
Formaldehyde solution (for fixing)
-
Triton™ X-100 (for permeabilization)
-
Blocking buffer (e.g., Odyssey® Blocking Buffer)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
Procedure:
-
Cell Plating and Treatment:
-
Seed A375 cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of P4P-Inhibitor-A for a predetermined time (e.g., 2 hours). Include DMSO vehicle controls.
-
-
Cell Fixing and Permeabilization:
-
Remove the treatment media and fix the cells with formaldehyde solution for 20 minutes at room temperature.
-
Wash the cells with wash buffer.
-
Permeabilize the cells with Triton™ X-100 solution for 20 minutes.
-
-
Immunostaining:
-
Wash the cells and add blocking buffer for 90 minutes to reduce non-specific antibody binding.
-
Incubate the cells overnight at 4°C with a cocktail of the two primary antibodies (anti-p-ERK and anti-total ERK) diluted in blocking buffer.
-
Wash the cells extensively.
-
Incubate the cells for 60 minutes in the dark with a cocktail of the two fluorescently-labeled secondary antibodies.
-
-
Imaging and Analysis:
-
Wash the cells a final time.
-
Scan the plate using a two-channel infrared imaging system (e.g., LI-COR® Odyssey®).
-
Quantify the fluorescence intensity for both p-ERK (800 nm channel) and total ERK (700 nm channel) in each well.
-
Cellular Data Analysis and Pathway Visualization
The p-ERK signal is normalized to the total ERK signal in each well to account for any variations in cell number. The normalized data is then used to calculate percent inhibition and generate a dose-response curve to determine the cellular IC50 (sometimes referred to as EC50).
Table 2: Hypothetical Cellular Activity of P4P-Inhibitor-A
| Assay Type | Cell Line | Parameter | Value (nM) |
| Pathway Inhibition | A375 (BRAF V600E) | p-ERK IC50 | 50 |
| Cell Proliferation | A375 (BRAF V600E) | GI50 | 65 |
| Target Engagement | HEK293 (overexpressing NanoLuc-MEK1) | NanoBRET™ IC50 | 45 |
The cellular data corroborates the biochemical findings, demonstrating that P4P-Inhibitor-A effectively enters cells, engages MEK1, inhibits its downstream signaling, and consequently halts the proliferation of cancer cells dependent on this pathway.
Conclusion and Future Directions
The systematic application of the biochemical and cell-based assays detailed in this guide provides a robust methodology for characterizing the kinase selectivity profile of novel this compound derivatives. By integrating high-quality biochemical potency data with cellular target engagement and pathway modulation data, researchers can build a comprehensive understanding of a compound's mechanism of action and selectivity. This multi-tiered approach enables data-driven decisions, accelerates the optimization of lead compounds, and ultimately increases the probability of developing a successful and safe therapeutic agent.
References
-
Bantscheff, M., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Available at: [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]
-
Sharma, S., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Acta Pharmaceutica Sinica B. Available at: [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Available at: [Link]
-
Geng, F., & Duan, W. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Binneman, B., et al. (2017). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research. Available at: [Link]
-
Kalliokoski, T., et al. (2021). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling. Available at: [Link]
-
Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Available at: [Link]
-
Promega. (n.d.). A Flexible Workflow for Automated Bioluminescent Kinase Selectivity Profiling. Available at: [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Available at: [Link]
-
El-Damasy, D. A., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Medicinal Chemistry. Available at: [Link]
-
Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Available at: [Link]
-
ResearchGate. (n.d.). Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. Available at: [Link]
-
Selvin, P. R., et al. (2014). Prediction of kinase-inhibitor binding affinity using energetic parameters. BMC Structural Biology. Available at: [Link]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Available at: [Link]
-
Davis, M. I., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link]
-
Blake, J. F., et al. (2016). Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2025). Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. researchgate.net [researchgate.net]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. domainex.co.uk [domainex.co.uk]
- 12. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. Prediction of kinase-inhibitor binding affinity using energetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note & Protocols: Utilizing 1H-Pyrazolo[4,3-c]pyridin-4-ol Derivatives for the Interrogation of the ERK/MAPK Signaling Pathway
Abstract
The 1H-Pyrazolo[4,3-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors. This guide provides an in-depth exploration of a specific class of these compounds, 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)ureas, as powerful tools for studying the Extracellular Signal-Regulated Kinase (ERK) signaling pathway. The ERK/MAPK cascade is a cornerstone of cellular communication, regulating processes such as proliferation, differentiation, and survival.[1][2] Its hyperactivation is a hallmark of over 30% of human cancers, making it a prime target for therapeutic intervention and basic research.[1][2] This document will detail the scientific rationale, provide validated experimental protocols, and offer expert insights into the application of these compounds for elucidating ERK-dependent signaling events.
Scientific Foundation: Targeting a Critical Node in Cancer Signaling
The RAS/RAF/MEK/ERK pathway is a highly conserved signaling module that transduces extracellular signals to the nucleus, culminating in a wide array of cellular responses.[1] While inhibitors targeting upstream components like BRAF and MEK have demonstrated clinical efficacy, particularly in BRAF-mutant melanoma, the development of resistance is a significant challenge.[2] Often, this resistance arises from the reactivation of the ERK signaling pathway.[2] This has spurred considerable interest in the direct inhibition of ERK, the downstream effector of the cascade.
The 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea series of compounds has been identified as potent and selective ATP-competitive inhibitors of ERK1 and ERK2.[1] Through strategic design, these molecules form specific hydrogen bond interactions within the ERK binding pocket, leading to high affinity and selectivity.[1] Notably, a lead compound from this series, referred to here as Compound 21 (as designated in the primary literature), has demonstrated potent target engagement and significant tumor regression in preclinical xenograft models, validating its utility for studying ERK-dependent processes.[1]
Key Advantages of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Derivatives:
-
High Potency and Selectivity: These compounds exhibit low nanomolar IC50 values against ERK1/2 while showing significantly less activity against other kinases, ensuring precise targeting of the intended pathway.
-
Direct ERK Inhibition: By targeting the terminal kinase in the cascade, these inhibitors can overcome resistance mechanisms that reactivate the pathway upstream.
-
Demonstrated In Vivo Efficacy: The proven anti-tumor activity of these compounds in preclinical models underscores their potential for translational research.[1]
-
Favorable Physicochemical Properties: Optimized compounds in this series possess good ligand efficiency and moderate aqueous solubility, making them amenable to a variety of in vitro and in cellulo assays.[1]
Visualizing the Mechanism of Action
To effectively utilize these inhibitors, a clear understanding of their place within the signaling cascade is essential. The following diagram illustrates the canonical ERK/MAPK pathway and the point of intervention for the 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea compounds.
Caption: The ERK/MAPK signaling cascade and the inhibitory action of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea on ERK1/2.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating, with built-in controls to ensure data integrity and reproducibility.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol determines the direct inhibitory effect of the compound on purified ERK2 enzyme activity.
Rationale: An in vitro assay is crucial to confirm that the compound directly inhibits the target kinase independent of cellular context. This allows for the determination of the IC50 value, a key measure of inhibitor potency.
Materials:
-
Recombinant active ERK2 enzyme
-
Myelin Basic Protein (MBP) as a substrate
- P-ATP (radiolabeled ATP)
-
1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea compound (e.g., Compound 21)
-
Kinase reaction buffer
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the inhibitor in 100% DMSO. Create a serial dilution series (e.g., from 100 µM to 10 pM) in kinase reaction buffer.
-
Kinase Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, recombinant ERK2, and the serially diluted inhibitor.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of MBP and
P-ATP. Incubate at 30°C for a specified time (e.g., 20 minutes), ensuring the reaction is in the linear range. -
Reaction Termination: Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the paper extensively with phosphoric acid to remove unincorporated
P-ATP. -
Quantification: Measure the amount of incorporated
P into MBP using a scintillation counter. -
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Self-Validation:
-
Positive Control: A reaction with a known ERK inhibitor.
-
Negative Control: A reaction with DMSO vehicle only (0% inhibition).
-
No Enzyme Control: A reaction mix without ERK2 to determine background signal.
Protocol 2: Cellular Target Engagement and Pathway Modulation Assay
This protocol uses Western blotting to assess the inhibitor's ability to block ERK phosphorylation and the phosphorylation of its downstream target, RSK, in a cellular context.
Rationale: It is essential to confirm that the inhibitor can penetrate the cell membrane and engage its target in a living system. Measuring the phosphorylation status of ERK (p-ERK) and its substrate RSK (p-RSK) provides a direct readout of pathway inhibition.
Materials:
-
A suitable cancer cell line with a constitutively active MAPK pathway (e.g., A375 melanoma cells, which are BRAF V600E mutant).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-p-ERK1/2, anti-total ERK1/2, anti-p-RSK, anti-total RSK, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of the inhibitor (e.g., 0, 10, 100, 1000 nM) for a defined period (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for p-ERK and p-RSK, normalizing them to their respective total protein levels and the loading control.
Experimental Workflow Diagram:
Caption: A standardized workflow for assessing cellular target engagement of ERK inhibitors via Western blotting.
Protocol 3: Cell Proliferation Assay
This protocol measures the effect of the inhibitor on the growth of cancer cells.
Rationale: Since the ERK pathway is a key driver of cell proliferation, its inhibition should lead to a reduction in cell growth.[1] This assay provides a functional readout of the inhibitor's efficacy.
Materials:
-
Cancer cell line (e.g., A375).
-
Complete cell culture medium.
-
1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea compound.
-
96-well cell culture plates.
-
Reagent for measuring cell viability (e.g., CellTiter-Glo®, MTS, or resazurin).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 1,000-5,000 cells/well) and allow them to adhere.
-
Compound Treatment: The next day, treat the cells with a serial dilution of the inhibitor. Include a DMSO vehicle control.
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Measurement: Add the viability reagent to each well according to the manufacturer's instructions and measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control and plot the percentage of viability against the logarithm of the inhibitor concentration. Calculate the GI50 (concentration for 50% growth inhibition).
Data Summary and Interpretation
The following table provides a template for summarizing the key quantitative data generated from the described protocols.
| Parameter | Compound | Cell Line | Result |
| IC50 (ERK2) | Compound 21 | N/A (In Vitro) | e.g., < 10 nM |
| Cellular IC50 (p-ERK) | Compound 21 | A375 | e.g., 20-50 nM |
| GI50 (Proliferation) | Compound 21 | A375 | e.g., 50-100 nM |
Interpretation: A potent compound will exhibit a low nanomolar IC50 in the in vitro kinase assay. The cellular IC50 for p-ERK inhibition should be in a similar range, demonstrating good cell permeability and target engagement. The GI50 for proliferation is expected to be slightly higher, as cell growth is a cumulative effect over time and may be influenced by other pathways. A close correlation between target inhibition and the functional cellular outcome (inhibition of proliferation) provides strong evidence for on-target activity.
Conclusion and Future Directions
The 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea class of compounds represents a valuable tool for researchers studying the ERK/MAPK signaling pathway. Their high potency, selectivity, and demonstrated efficacy in cellular and in vivo models make them ideal for dissecting the complex roles of ERK in normal physiology and disease. By following the detailed protocols outlined in this guide, researchers can confidently investigate ERK-dependent signaling, validate new therapeutic hypotheses, and explore mechanisms of drug resistance. Future studies could involve using these inhibitors in combination with other targeted agents to investigate synergistic effects or employing them in proteomic and transcriptomic analyses to uncover novel downstream targets of ERK signaling.
References
-
Zhou, H. et al. (2016). Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. Journal of Medicinal Chemistry, 59(15), 7093–7109. Available at: [Link]
-
Roskoski, R. Jr. (2012). ERK1/2 MAP kinases: structure, function, and regulation. Pharmacological Research, 66(2), 105-143. Available at: [Link]
-
Akinleye, A. et al. (2013). MEK and the inhibitors: from bench to bedside. Journal of Hematology & Oncology, 6(27). Available at: [Link]
-
Sale, M. J., & Cook, S. J. (2014). The RAF/MEK/ERK signalling pathway: a therapeutic target for cancer. Expert Opinion on Therapeutic Targets, 18(5), 545-559. Available at: [Link]
-
Ahmed, S. et al. (2020). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 11(11), 1259-1275. Available at: [Link]
Sources
Application Notes and Protocols: Developing Structure-Activity Relationships for 1H-Pyrazolo[4,3-c]pyridin-4-ol Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the 1H-Pyrazolo[4,3-c]pyridin-4-ol Scaffold
The this compound core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its potential to modulate the activity of critical biological targets.[1][2] Structurally similar to purines, these compounds are adept at interacting with ATP-binding sites of enzymes, particularly kinases.[3] Kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1][4][5] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies, making the exploration of novel scaffolds like this compound a high-priority endeavor in drug discovery.[5][6]
This guide provides a comprehensive framework for establishing a robust structure-activity relationship (SAR) for novel this compound analogs. By systematically modifying the core structure and assessing the impact on biological activity, researchers can identify key molecular features that govern potency, selectivity, and pharmacokinetic properties.[7][8] This iterative process of design, synthesis, and testing is fundamental to optimizing a lead compound into a viable drug candidate.[9][10]
The SAR Workflow: An Integrated Approach
Developing a meaningful SAR requires a multi-faceted approach that combines chemical synthesis, biological evaluation, and computational modeling.[9][11] The goal is to understand how specific structural changes influence the compound's interaction with its biological target.[7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scilit.com [scilit.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 7. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 8. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
- 9. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 10. fiveable.me [fiveable.me]
- 11. mdpi.com [mdpi.com]
Application Notes & Protocols: The Use of 1H-Pyrazolo[4,3-c]pyridin-4-ol in Fragment-Based Drug Discovery
Introduction: A Privileged Scaffold for a Powerful Technique
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2][3] Instead of screening millions of large, complex molecules, FBDD utilizes a curated library of small, low-molecular-weight fragments (typically <300 Da) to probe a biological target's binding sites.[4][5] These fragments, though often binding with weak affinity (in the high micromolar to millimolar range), do so with high "ligand efficiency" (LE), meaning they form potent interactions for their small size.[6] The structural information gleaned from how these simple fragments bind provides a more rational and atom-efficient starting point for optimization into potent, drug-like molecules.[7][8]
At the heart of a successful FBDD campaign is the quality of the fragment library.[8] An ideal fragment is not just small; it must possess favorable physicochemical properties, structural features amenable to binding, and, critically, be synthetically tractable for subsequent elaboration.[1][9][10] The 1H-pyrazolo[4,3-c]pyridin-4-ol core represents a quintessential example of such a valuable fragment. As a bioisostere of purine, this heterocyclic scaffold is considered "privileged," meaning it is capable of binding to multiple biological targets, particularly the ATP-binding sites of kinases.[11][12][13][14] Its structure is predisposed to form key hydrogen bond interactions with the hinge region of many kinases, a critical interaction for potent inhibition.[11][12] This application note provides a detailed guide for researchers on leveraging the unique properties of this compound within a modern FBDD workflow.
The Fragment: Properties of this compound
The utility of this compound as a fragment is rooted in its physicochemical and structural characteristics, which align well with the principles of FBDD, often summarized by the "Rule of Three".[15]
Table 1: Physicochemical Properties of this compound
| Property | Value | "Rule of Three" Guideline | Significance in FBDD |
| Molecular Weight | ~135.13 g/mol | ≤ 300 Da | Ensures exploration of a focused chemical space and provides ample room for optimization.[15] |
| cLogP | ~0.5 | ≤ 3 | Maintains adequate solubility, which is crucial for high-concentration biophysical screening.[15] |
| Hydrogen Bond Donors | 2 (pyrazole N-H, pyridinol O-H) | ≤ 3 | Provides key interaction points for target binding without excessive polarity.[15] |
| Hydrogen Bond Acceptors | 2 (pyrazole N, pyridine N) | ≤ 3 | Offers additional opportunities for directed interactions within a binding pocket.[15] |
The true power of this scaffold lies in its structural mimicry of adenine, allowing it to act as an effective "hinge-binder" in many protein kinases, a family of enzymes frequently implicated in diseases like cancer.[11][12] Furthermore, the pyrazolopyridine core is synthetically versatile, offering multiple, distinct vectors for chemical modification, a crucial feature for the hit-to-lead optimization phase.[9][10]
Caption: Key structural and chemical features of this compound.
The FBDD Workflow: From Fragment Hit to Potent Lead
Integrating this compound into a drug discovery program follows a structured, multi-stage process. The goal is to identify its binding to a target of interest and then rationally build upon this core to achieve high affinity and selectivity.
Caption: A typical workflow for a Fragment-Based Drug Discovery (FBDD) campaign.
Application Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)
Objective: To identify fragments from a library that bind to a target protein immobilized on a sensor chip. SPR is a highly sensitive, label-free technique ideal for detecting the weak, transient interactions characteristic of fragments.[16][17][18][19]
Rationale: SPR measures changes in the refractive index at the sensor surface upon ligand binding, providing real-time kinetic data (association and dissociation rates).[20] This method offers high throughput and low protein consumption, making it an excellent choice for a primary screen.[16][19] A critical aspect of SPR for FBDD is careful experimental design to minimize false positives, particularly those arising from the refractive index of DMSO, the solvent used for fragments.[16]
Methodology:
-
Protein Immobilization:
-
Select a suitable sensor chip (e.g., CM5) and activate the carboxymethylated dextran surface using a standard amine coupling kit (EDC/NHS).
-
Immobilize the target protein to the desired density (typically 5,000-10,000 Response Units, RU) on a flow cell.
-
Crucial Control: On an adjacent flow cell, immobilize an irrelevant protein or simply perform the activation and deactivation steps (blank surface) to serve as a reference. This is essential for subtracting non-specific binding and bulk refractive index effects.[19]
-
Deactivate any remaining active esters with ethanolamine.
-
-
Fragment Solution Preparation:
-
Prepare a stock solution of this compound and other library fragments in 100% DMSO.
-
Dilute fragments into running buffer (e.g., HBS-EP+) to the desired screening concentration (e.g., 100-200 µM).
-
Crucial Control: Ensure the final DMSO concentration is identical across all fragment solutions and the running buffer itself. Even minor deviations (e.g., 0.1%) can cause significant bulk shifts, leading to false positives.[16]
-
-
Screening Assay:
-
Equilibrate the system by flowing running buffer over all flow cells until a stable baseline is achieved.
-
Inject each fragment solution over the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).
-
Between injections, perform a regeneration step if necessary to remove any tightly bound fragments and ensure the surface returns to baseline.
-
-
Data Analysis and Hit Triage:
-
Perform double referencing: subtract the signal from the reference flow cell from the target flow cell signal for each injection. Then, subtract the signal from a buffer-only (blank) injection.[19]
-
A positive "hit" is a fragment that produces a concentration-dependent binding response on the target surface that is significantly above the noise and absent on the reference surface.
-
Rank initial hits based on binding response and calculated Ligand Efficiency (LE = -RTlnKD / N, where N is the number of heavy atoms). This normalizes binding affinity for molecular size, prioritizing smaller fragments with more efficient binding.[20]
-
Application Protocol 2: Orthogonal Hit Validation by NMR Spectroscopy
Objective: To confirm that hits from the primary screen bind to the target protein in solution, eliminating artifacts associated with surface-based techniques like SPR. Ligand-observed NMR methods, such as Saturation Transfer Difference (STD) spectroscopy, are exceptionally well-suited for this purpose.[21][22][23]
Rationale: STD NMR is a powerful method for detecting the binding of small molecules to large proteins.[22] It works by selectively saturating protons on the protein. This saturation is transferred via the nuclear Overhauser effect (NOE) to any bound ligand. By subtracting a spectrum with on-resonance protein saturation from one with off-resonance saturation, only the signals from the binding ligand will remain.[21] This confirms a direct interaction in a solution state, providing high-quality validation.[23]
Methodology:
-
Sample Preparation:
-
Prepare a solution of the target protein (typically 10-50 µM) in a deuterated buffer (e.g., PBS in 99.9% D₂O).
-
Add the fragment hit (e.g., this compound) from a DMSO-d₆ stock to a final concentration of 10-20 times the protein concentration (e.g., 500 µM). The high excess ensures a detectable population of bound ligand.
-
Crucial Control: Prepare a sample containing only the fragment in the same buffer to acquire a reference spectrum.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D proton reference spectrum of the fragment alone.
-
For the protein-fragment mixture, acquire two spectra using an STD pulse sequence:
-
On-resonance spectrum: Selectively saturate a region of the spectrum where only protein resonances appear (e.g., -1 ppm).
-
Off-resonance spectrum: Irradiate a region far from any protein or ligand signals (e.g., 40 ppm).
-
-
The saturation time is a key parameter; 2 seconds is a good starting point for weak binders.
-
-
Data Processing and Interpretation:
-
Process both spectra identically.
-
Calculate the difference spectrum (Off-resonance - On-resonance).
-
Signals appearing in the difference spectrum belong to the fragment and confirm that it binds to the protein. The absence of signals indicates no binding.
-
The relative intensity of the signals in the STD spectrum can provide information about which part of the fragment is in closest proximity to the protein surface.
-
Application Protocol 3: Structural Characterization by X-ray Crystallography
Objective: To determine the three-dimensional structure of the fragment bound to the target protein. This is the most valuable information in FBDD, as it reveals the precise binding mode, orientation, and key interactions, providing a definitive roadmap for structure-based drug design.[2][20][24][25]
Rationale: While biophysical methods confirm if a fragment binds, crystallography shows how it binds.[26] By soaking pre-grown crystals of the target protein in a high-concentration solution of the fragment, the fragment can diffuse into the active site. Subsequent X-ray diffraction analysis can reveal the electron density corresponding to the bound fragment.[24]
Methodology:
-
Protein Crystallization:
-
Produce high-purity, homogenous protein.
-
Screen a wide range of crystallization conditions to obtain well-diffracting crystals of the apo (ligand-free) protein.
-
-
Fragment Soaking:
-
Prepare a soaking solution containing this compound at a high concentration (e.g., 1-10 mM) in a cryo-protectant-compatible buffer. The high concentration is necessary to drive the binding equilibrium for weakly interacting fragments.
-
Using a nylon loop, transfer an apo crystal into a drop of the soaking solution. Soaking times can vary from minutes to hours.
-
Crucial Control: Harvest an apo crystal and flash-cool it under the same cryo conditions but without fragment soaking. This provides a reference structure to aid in identifying the fragment's electron density.
-
-
Data Collection and Structure Determination:
-
Flash-cool the soaked crystal in liquid nitrogen to prevent radiation damage.
-
Collect X-ray diffraction data at a synchrotron source. High-resolution data is paramount for visualizing a small, potentially low-occupancy fragment.[26]
-
Process the diffraction data and solve the structure using molecular replacement with the apo structure as a model.
-
Carefully analyze the resulting difference electron density maps (Fo-Fc) in the suspected binding site. Unambiguous, positive density that fits the size and shape of this compound confirms its binding and reveals its pose.[27]
-
Hit-to-Lead: The Power of Vectorial Elaboration
Once the binding mode of this compound is confirmed, the hit-to-lead stage begins. The goal is to build upon the fragment core, adding new chemical functionalities that can occupy adjacent pockets and form additional interactions to increase potency and selectivity.[28] The synthetic accessibility of the pyrazolopyridine scaffold is a major advantage here.[9][10]
Sources
- 1. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. biosciencehorizons.com [biosciencehorizons.com]
- 4. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 5. drughunter.com [drughunter.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. 1H-Pyrazolo[4,3-c]pyridin-3-ol [myskinrecipes.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Fragment-based drug discovery: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]
- 19. scispace.com [scispace.com]
- 20. academic.oup.com [academic.oup.com]
- 21. Frontiers | Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? [frontiersin.org]
- 22. creative-biostructure.com [creative-biostructure.com]
- 23. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 25. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
- 26. Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for 1h-Pyrazolo[4,3-c]pyridin-4-ol synthesis
Introduction: The 1H-pyrazolo[4,alask]-c]pyridine scaffold is a privileged structure in medicinal chemistry, primarily due to its role as a bioisostere of purine. This makes it a cornerstone for developing therapeutics targeting ATP-binding sites, such as kinase inhibitors. The synthesis of the 1H-Pyrazolo[4,3-c]pyridin-4-ol variant, however, presents unique challenges including low yields, control of regioselectivity, and difficult purifications. This guide provides field-proven insights and troubleshooting strategies to navigate these complexities, ensuring a reproducible and optimized synthesis.
Core Synthetic Strategies: An Overview
The construction of the pyrazolo[4,3-c]pyridine core generally follows one of two primary pathways: annulation of a pyridine ring onto a pyrazole precursor, or formation of the pyrazole ring from a functionalized pyridine. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern.
Improving the yield and purity of 1h-Pyrazolo[4,3-c]pyridin-4-ol
Technical Support Center: 1H-Pyrazolo[4,3-c]pyridin-4-ol
A Guide to Optimizing Synthesis Yield and Purity
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists. As Senior Application Scientists, our goal is to provide you with in-depth, field-tested insights to help you overcome common challenges in the synthesis and purification of this important heterocyclic scaffold.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. We will delve into the causality behind common experimental issues and provide actionable, evidence-based solutions.
Troubleshooting Guide: Common Synthesis & Purification Issues
This section addresses specific problems you may encounter during the synthesis of this compound. We will focus on a common synthetic route and the challenges associated with it.
Scenario 1: Low Yield of Final Product
Question: "I'm following a known procedure for the synthesis of this compound starting from a substituted pyridine derivative, but my yields are consistently below 30%. What are the likely causes and how can I improve this?"
Answer:
Low yields in this multi-step synthesis can often be attributed to several critical factors, primarily in the cyclization step. Let's break down the potential causes and solutions. A common synthetic pathway involves the cyclization of a hydrazine derivative with a functionalized pyridine.
1. Incomplete Cyclization:
-
Causality: The intramolecular cyclization to form the pyrazole ring is often the most challenging step. It can be highly sensitive to temperature, reaction time, and the nature of the solvent. Insufficient thermal energy or reaction time may lead to a significant amount of unreacted starting material.
-
Troubleshooting:
-
Temperature Optimization: If the reaction is run at a reflux temperature of a solvent like ethanol, consider switching to a higher boiling point solvent such as n-butanol or even toluene to provide more thermal energy for the cyclization.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Do not rely solely on a literature-prescribed reaction time. Continue the reaction until the starting material is consumed.
-
Catalyst: While many cyclizations of this type are thermally driven, some may benefit from a catalytic amount of a protic or Lewis acid to activate the carbonyl group for nucleophilic attack by the hydrazine.
-
2. Side Reactions:
-
Causality: The starting materials and intermediates can be susceptible to side reactions, especially under harsh conditions. For instance, the hydrazine moiety can be prone to oxidation.
-
Troubleshooting:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize oxidation of the hydrazine starting material or intermediates.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
3. Product Solubility and Isolation:
-
Causality: The final product, this compound, has a hydroxyl group and can exhibit amphoteric properties, leading to solubility issues during workup and isolation. A significant portion of your product might be lost in the aqueous or organic layers if the pH is not optimal.
-
Troubleshooting:
-
pH Adjustment: During the aqueous workup, carefully adjust the pH of the solution. The product may precipitate at its isoelectric point. Experiment with a range of pH values to find the point of minimum solubility for maximum precipitation.
-
Extraction Solvent: If you are performing a liquid-liquid extraction, ensure you are using an appropriate solvent. A more polar solvent like ethyl acetate or a mixture of dichloromethane and isopropanol might be more effective than less polar options.
-
Experimental Workflow for Yield Optimization:
Technical Support Center: Synthesis of Substituted Pyrazolo[4,3-c]pyridines
Welcome to the technical support center for the synthesis of substituted pyrazolo[4,3-c]pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of constructing this valuable heterocyclic scaffold. As a structure analogous to purines, the pyrazolo[4,3-c]pyridine core is a focal point in modern medicinal chemistry, but its synthesis is not without significant challenges.
This document moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind common experimental hurdles. We will explore troubleshooting strategies and answer frequently asked questions, grounding our advice in established chemical principles and authoritative literature.
Section 1: Core Troubleshooting Guide
This section addresses the most pressing issues encountered during the synthesis of pyrazolo[4,3-c]pyridines, presented in a practical question-and-answer format.
Q1: My overall yield is consistently low. Where should I start troubleshooting?
Low yield is a multifaceted problem that can arise at any stage of a multi-step synthesis. A systematic approach is crucial for diagnosis.
Answer: Begin with a logical diagnosis workflow. Low yields are typically traced back to four primary areas: purity of starting materials, reaction conditions, catalyst efficacy, or inadequate reaction monitoring.
Troubleshooting Workflow for Low Yields
Caption: A decision tree for systematically troubleshooting low-yield reactions.
Detailed Action Plan:
-
Purity of Starting Materials: This is the most common and often overlooked cause. Impurities in precursors, such as the key intermediate 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde, can poison catalysts or introduce side reactions.[1]
-
Action: Re-purify your starting materials via column chromatography or recrystallization. Confirm purity using NMR and LC-MS before proceeding.
-
-
Reaction Conditions:
-
Temperature & Time: Suboptimal temperature can lead to incomplete reactions, while excessive heat can cause degradation.[1] For thermally sensitive steps like cyclizations, prolonged reaction times can be detrimental.
-
Action: Run a temperature screen. For sluggish reactions, consider the use of microwave irradiation, which has been shown to dramatically improve yields and reduce reaction times in pyrazolopyridine synthesis.[2][3][4] Monitor reaction progress by TLC or LC-MS at regular intervals to determine the optimal time.
-
-
Solvent & Base: The solvent impacts reactant solubility and catalyst performance. The choice of base is critical, especially in cross-coupling and cyclization steps.
-
-
Catalyst System: For palladium-catalyzed reactions (e.g., Sonogashira, Suzuki), catalyst activity is paramount.
-
Action: Increase catalyst loading incrementally. If that fails, screen different ligands. For Sonogashira couplings involving electron-rich pyrazoles, bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can prevent catalyst inhibition by the substrate.[1]
-
Q2: I'm getting a mixture of pyrazolo[4,3-c]pyridine and pyrazolo[3,4-b]pyridine isomers. How can I control this regioselectivity?
This is a classic challenge when forming the pyrazole ring on a pyridine precursor, as the nucleophilic attack can occur at two different positions on the pyridine ring.
Answer: The regioselectivity of this cyclization is highly dependent on the electrophilicity of the pyridine ring positions, which can be modulated by your choice of activating agent (electrophile) and solvent.
A study on the cyclization of 3-acylpyridine N-oxide tosylhydrazones found that the ratio of the desired pyrazolo[4,3-c]pyridine (formed by attack at C4) versus the pyrazolo[3,4-b]pyridine (formed by attack at C2) could be influenced significantly.[6]
-
Mechanism Insight: "Hard" nucleophiles, like the hydrazone nitrogen, typically favor attacking the most electron-deficient position of an activated pyridinium salt, which is often the 2-position, leading to the [3,4-b] isomer.[6] To favor the [4,3-c] isomer, you must alter the conditions to promote attack at the 4-position.
Table 1: Controlling Regioselectivity in Pyrazolopyridine Ring Formation [6]
| Electrophilic Activator | Solvent | Predominant Isomer | Rationale |
| Tosyl Anhydride (Ts₂O) | CH₂Cl₂ | [3,4-b] (Attack at C2) | Standard outcome due to higher positive charge density at C2. |
| Triflic Anhydride (Tf₂O) | CH₂Cl₂ | [4,3-c] (Attack at C4) | The highly reactive triflic anhydride may alter the electronic distribution or reaction mechanism to favor C4 attack. |
| Triflic Anhydride (Tf₂O) | Toluene | [3,4-b] (Attack at C2) | The effect is solvent-dependent; non-polar solvents can revert selectivity. |
Troubleshooting Protocol:
-
Screen Electrophiles: If your current method gives the wrong isomer, switch your activating agent. If using a sulfonic acid derivative leads to the [3,4-b] product, test a more reactive agent like triflic anhydride.[6]
-
Optimize Solvent: As shown in the table, the solvent plays a crucial role. If triflic anhydride in dichloromethane works, but you need to use a different solvent, be prepared to re-evaluate the isomeric ratio.[6]
Q3: My Sonogashira coupling to form the 5-alkynyl-pyrazole intermediate is failing or giving significant homocoupling.
This is a frequent and frustrating problem when coupling terminal alkynes with halo-pyrazoles. The causes range from catalyst inactivation to improper reaction setup.
Answer: This issue breaks down into two parts: reaction failure and the formation of the Glaser homocoupling side product. Both can be addressed by focusing on the catalyst system and ensuring strictly anaerobic conditions.
Causality:
-
Catalyst Inactivation: Pyrazoles, being N-heterocycles, can coordinate with the palladium center and act as catalyst poisons, shutting down the catalytic cycle.[1]
-
Homocoupling: The copper(I) co-catalyst, in the presence of oxygen, is highly effective at catalyzing the oxidative dimerization of the terminal alkyne.[1]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. BJOC - Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach [beilstein-journals.org]
- 4. Microwave synthesis of novel pyrazolo[3,4-b]pyridine derivatives. [wisdomlib.org]
- 5. reddit.com [reddit.com]
- 6. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 1h-Pyrazolo[4,3-c]pyridin-4-ol in Biological Buffers
Welcome to the technical support center for 1h-Pyrazolo[4,3-c]pyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in their experimental workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
Understanding the Challenge: The Physicochemical Profile of this compound
This compound is a heterocyclic compound with a molecular weight of 135.12 g/mol and the molecular formula C₆H₅N₃O. Its structure, featuring a fused pyrazole and pyridine ring system with a hydroxyl group, suggests that it is a weakly amphiprotic molecule. This means it can act as both a weak acid and a weak base, and its solubility is therefore highly dependent on the pH of the aqueous environment. Like many heterocyclic kinase inhibitors, it is predicted to have low intrinsic aqueous solubility.
This guide will walk you through a systematic approach to tackle these solubility issues, ensuring reliable and reproducible experimental outcomes.
Troubleshooting Guide: From Powder to Solution
This section is structured in a question-and-answer format to directly address the common problems you may encounter.
Q1: My this compound powder is not dissolving in my aqueous buffer. What is the first step?
A1: The industry-standard first step is to prepare a high-concentration stock solution in an appropriate organic solvent.
The low aqueous solubility of many research compounds necessitates the use of a water-miscible organic solvent for initial solubilization. For most applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its powerful solubilizing properties and compatibility with many biological assays at low final concentrations.
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh a precise amount of this compound powder.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Dissolution: Vortex the solution vigorously. Gentle warming (to 37°C) or sonication in a water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no solid particles remaining.
-
Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C to minimize water absorption and degradation.
Causality Insight: DMSO is a highly polar aprotic solvent that can disrupt the crystal lattice energy of solid compounds, facilitating their dissolution. Preparing a concentrated stock allows for the addition of a small volume to your aqueous buffer, minimizing the final concentration of the organic solvent in your experiment.
Q2: I've successfully made a DMSO stock, but the compound precipitates when I dilute it into my biological buffer. What should I do now?
A2: This is a common issue known as "crashing out." It occurs when the compound's solubility in the final aqueous buffer is exceeded. The following workflow will guide you through the most effective strategies to prevent this.
Workflow for Preventing Precipitation of this compound
Caption: A decision-making workflow for troubleshooting compound precipitation.
Strategy 1: pH Optimization
The structure of this compound contains both acidic (pyrazole N-H, hydroxyl group) and basic (pyridine nitrogen) functionalities. This means its net charge, and therefore its aqueous solubility, will change with pH. The lowest solubility is expected at its isoelectric point (pI), where the net charge is zero. By adjusting the buffer pH away from the pI, you can increase the proportion of the charged, more soluble species.
Protocol 2: pH-Solubility Screening
-
Prepare Buffers: Prepare a series of buffers with a pH range from 4.0 to 9.0 (e.g., acetate for pH 4-5.5, phosphate for pH 6-8, borate for pH 8.5-9).
-
Dilution: Add a small, consistent volume of your DMSO stock solution to each buffer to achieve the desired final concentration.
-
Observation: Vortex each solution and allow it to equilibrate at room temperature for at least 30 minutes. Visually inspect for any signs of precipitation.
-
Quantification (Optional but Recommended): For a more quantitative assessment, centrifuge the samples at high speed (e.g., >14,000 x g) for 15 minutes to pellet any precipitate. Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or LC-MS.
-
Analysis: Plot the solubility against pH to determine the pH range that provides the highest solubility.
Expert Tip: A patent for a related pyrazolopyridine compound mentions precipitation at pH 4[1]. This suggests that the compound is likely less soluble at acidic pH and may become more soluble at neutral to basic pH due to the deprotonation of the acidic protons.
Strategy 2: Utilizing Co-solvents
If pH adjustment alone is insufficient or not compatible with your assay, you can explore the use of co-solvents.
-
Increasing DMSO Concentration: The simplest approach is to slightly increase the final concentration of DMSO in your assay buffer. However, be mindful that DMSO can affect cell viability and enzyme activity. It is crucial to determine the maximum tolerable DMSO concentration for your specific experimental system. For many cell-based assays, the final DMSO concentration should be kept below 0.5% (v/v)[2].
-
Alternative Co-solvents: Other water-miscible organic solvents can be used in combination with or as an alternative to DMSO.
| Co-solvent | Properties & Considerations |
| Ethanol | Less toxic than DMSO for some cell lines, but also a less potent solvent. |
| Polyethylene Glycol (PEG 300/400) | Often used in formulations for in vivo studies. Can improve solubility and stability. |
| Propylene Glycol | Another common formulation excipient with good solubilizing properties. |
Strategy 3: Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic part of the drug and presenting a more hydrophilic exterior to the aqueous environment, thereby increasing solubility[3].
-
Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used in pharmaceutical formulations due to their high aqueous solubility and low toxicity.
Protocol 3: Solubilization with Cyclodextrins
-
Prepare Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin (e.g., 1-10% w/v HP-β-CD) in your biological buffer.
-
Compound Addition: Add the DMSO stock solution of this compound to the cyclodextrin-containing buffer while vortexing.
-
Equilibration: Allow the solution to equilibrate for at least one hour to facilitate the formation of the inclusion complex.
-
Observation: Visually inspect for any precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the maximum recommended final concentration of DMSO in a cell-based assay? A1: While this is cell-line dependent, a general guideline is to keep the final DMSO concentration at or below 0.5% (v/v) to minimize cytotoxicity and other off-target effects[2]. It is always best practice to run a vehicle control (buffer with the same final DMSO concentration) to assess the impact of the solvent on your specific assay.
Q2: Can I use other organic solvents for my stock solution? A2: Yes, solvents like ethanol or dimethylformamide (DMF) can also be used. However, DMSO is generally the most effective and widely used solvent for initial solubilization of a broad range of compounds in drug discovery[4]. Always verify the compatibility of any solvent with your specific experimental system.
Q3: My compound appears to be dissolving, but I get inconsistent results in my assay. What could be the issue? A3: You might be observing the formation of a fine colloidal suspension rather than a true solution. These microscopic particles can scatter light and interfere with absorbance or fluorescence-based assays. To confirm true dissolution, it is recommended to centrifuge your final solution at high speed and measure the concentration of the compound in the supernatant.
Q4: Are there any buffer components I should be cautious about? A4: Yes, the composition of your buffer can influence compound solubility. For example, phosphate buffers can sometimes lead to the precipitation of compounds that form insoluble phosphate salts[5]. If you are using a phosphate-buffered saline (PBS), ensure that all components are fully dissolved before adding your compound. Comparing solubility in different buffer systems (e.g., PBS vs. HEPES vs. Tris) at the same pH can be a useful troubleshooting step.
Q5: How can I prevent my DMSO stock solution from precipitating during storage? A5: Ensure your DMSO is anhydrous, as water absorption can significantly reduce the solubility of compounds in DMSO. Store stock solutions in small, single-use aliquots in tightly sealed vials at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can also promote precipitation.
References
-
MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: [Link]
-
PubChem. (n.d.). 1H-Pyrazolo(4,3-b)pyridine. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). 1H-Pyrazolo[4,3-c]pyridine. National Center for Biotechnology Information. Available at: [Link]
-
MDPI. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available at: [Link]
-
PubMed. (2005). Effect of buffer media composition on the solubility and effective permeability coefficient of ibuprofen. National Center for Biotechnology Information. Available at: [Link]
- ACS Publications. (2026). Enhancing the Oral Bioavailability of a Poorly Soluble Pan-CK2 Kinase Inhibitor. Journal of Medicinal Chemistry.
-
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Optimization of Covalent MKK7 Inhibitors via Crude Nanomole-Scale Libraries. PubMed Central. Available at: [Link]
- Google Patents. (n.d.). CN103992318A - Pyrazolopyridine compound and preparation method thereof.
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Available at: [Link]
-
ResearchGate. (2022). Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay?. Available at: [Link]
-
MDPI. (2021). The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. Available at: [Link]
Sources
- 1. 1H-Pyrazolo(4,3-c)pyridin-3-amine | C6H6N4 | CID 55252943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Chloro-1H-pyrazolo 4,3-c pyridine 871836-51-0 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Toward an In Vivo Dissolution Methodology: A Comparison of Phosphate and Bicarbonate Buffers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Kinase Assays with 1h-Pyrazolo[4,3-c]pyridin-4-ol
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers utilizing 1h-Pyrazolo[4,-c]pyridin-4-ol and related compounds in kinase assays. This guide is designed to provide in-depth, field-proven insights to help you navigate common challenges and ensure the generation of robust, reproducible data. We will move from foundational concepts about the inhibitor class to specific, actionable troubleshooting for inconsistent results.
Part 1: Foundational Questions & Core Concepts
This section addresses the fundamental properties of your compound and the assays you are performing. Understanding these principles is the first step in effective troubleshooting.
Q1: What is 1h-Pyrazolo[4,3-c]pyridin-4-ol and what is its likely mechanism of action?
This compound belongs to the pyrazolopyridine class of heterocyclic compounds. This scaffold is recognized as a "privileged" structure in medicinal chemistry because it can serve as a potent hinge-binding core for kinase inhibitors.[1][2] Its structural similarity to purine makes it an ideal candidate to mimic ATP and bind to the highly conserved ATP-binding pocket of many kinases.[1][3]
While specific data for the 4-ol substituted version is limited, closely related derivatives of the 1H-pyrazolo[4,3-c]pyridine core have been developed as highly potent inhibitors of Extracellular Signal-Regulated Kinase (ERK), a critical node in the MAPK signaling pathway.[4][5][6] Therefore, it is highly probable that your compound functions as an ATP-competitive inhibitor . This is a critical assumption for troubleshooting, as it means the apparent potency of your compound will be directly influenced by the ATP concentration in your assay.[7][8]
Caption: ATP-Competitive Inhibition Mechanism.
Part 2: Common Troubleshooting Scenarios & Solutions
This section is structured in a question-and-answer format to directly address the most common issues encountered in the lab.
Q2: My calculated IC50 value for this compound is highly variable between experiments. What's going on?
Inconsistent IC50 values are a frequent and frustrating problem. The root cause can typically be traced to one of four areas: the compound, the enzyme, the reagents, or the assay conditions.
Potential Causes & Step-by-Step Solutions:
-
Compound Solubility and Stability:
-
The Problem: Pyrazolopyridine compounds, like many small molecules, can have limited aqueous solubility. If the compound precipitates out of your assay buffer, its effective concentration is unknown, leading to massive variability. Degradation during storage or freeze-thaw cycles can also reduce its effective concentration.[9]
-
Troubleshooting Protocol:
-
Prepare Fresh Stock: Always prepare a fresh stock solution of this compound in 100% DMSO.[10] Avoid using stock solutions that have undergone numerous freeze-thaw cycles.
-
Visual Inspection: After diluting the compound into your aqueous assay buffer, visually inspect the solution (and the wells of your plate) for any signs of precipitation or cloudiness.
-
Sonication: Briefly sonicate your stock solution before making serial dilutions to ensure it is fully dissolved.
-
Consider Detergent: Including a low concentration of a non-ionic detergent like Triton X-100 or Tween-20 (e.g., 0.005-0.01%) in your assay buffer can help maintain compound solubility and prevent aggregation.[11]
-
-
-
Inconsistent ATP Concentration:
-
The Problem: Since your inhibitor is likely ATP-competitive, its IC50 value is dependent on the ATP concentration, a relationship described by the Cheng-Prusoff equation.[7] Small variations in ATP concentration from one experiment to the next will cause significant shifts in the measured IC50.[8]
-
Troubleshooting Protocol:
-
Use High-Purity ATP: Prepare ATP stock solutions from a high-purity source and store them in single-use aliquots at -80°C to prevent degradation.
-
Consistent Concentration: Ensure the final ATP concentration in your assay is identical in every single experiment. It is best practice to run assays at or near the Michaelis constant (Km) of ATP for the specific kinase, as this provides good sensitivity for competitive inhibitors.[7]
-
Cross-Validation: To confirm an ATP-competitive mechanism, consider determining the IC50 at two different ATP concentrations (e.g., 10 µM and 100 µM). An ATP-competitive inhibitor will show a rightward shift (higher IC50) at the higher ATP concentration.[7]
-
-
-
Variable Enzyme Activity:
-
The Problem: The specific activity of a kinase can vary between different purification lots or decline with improper storage. Performing an assay with a less active enzyme preparation will lead to altered kinetics and inconsistent inhibitor potency measurements.[9]
-
Troubleshooting Protocol:
-
Standardize Enzyme Prep: Use a consistent source and lot of highly purified, active kinase for a series of experiments.
-
Proper Storage: Aliquot your kinase into single-use tubes upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Activity Check: Before starting a large screening campaign, perform a small pilot experiment to confirm the kinase is active and the reaction is linear over your intended time course.
-
-
Q3: I'm observing a high background signal or false positives in my assay. How can I diagnose the source?
High background can mask the true inhibitory effect of your compound or create the illusion of inhibition where none exists. The key is to use proper controls to isolate the source of the interference.
Potential Causes & Step-by-Step Solutions:
-
Direct Compound Interference with Readout:
-
The Problem: This is a major issue in fluorescence- and luminescence-based assays.[12] Your compound may be intrinsically fluorescent at the assay wavelengths, or it may quench the signal from the reporter fluorophore, leading to false negatives or false positives.[13][14] In luminescence assays like Kinase-Glo®, the compound could directly inhibit the luciferase reporter enzyme.[15][16]
-
Troubleshooting Protocol:
-
Run a "No Enzyme" Control: Prepare wells containing all assay components (buffer, ATP, substrate, and your compound at various concentrations) but replace the kinase with buffer .[11] A high signal in this control indicates your compound is interfering with the detection system.
-
Use Orthogonal Assays: If you suspect luciferase inhibition with a Kinase-Glo™ (ATP depletion) assay, try an ADP-Glo™ (ADP formation) assay. A true kinase inhibitor will cause the signal to go down in an ADP-Glo® assay, while a luciferase inhibitor will cause the signal to go down in both.[15]
-
Shift Wavelengths: For fluorescence assays, compound interference is often worse at lower wavelengths. Switching to a far-red tracer or detection system can mitigate this issue.[14][17]
-
-
-
Compound Aggregation:
-
The Problem: At higher concentrations, small molecules can form colloidal aggregates that non-specifically sequester and denature proteins, including your kinase.[11] This appears as inhibition but is an artifact. A hallmark of aggregation is a very steep, non-ideal dose-response curve.[18][19]
-
Troubleshooting Protocol:
-
Detergent Test: Re-run the assay with the inclusion of 0.01% Triton X-100 in the buffer. If the observed inhibition is significantly reduced or eliminated, it strongly suggests the cause was aggregation.[11]
-
Vary Enzyme Concentration: Aggregation-based inhibition is often less pronounced at higher enzyme concentrations. If the IC50 increases as you increase the kinase concentration, aggregation is a likely culprit.[18]
-
-
Q4: My dose-response curve looks unusually steep. What does this mean?
A standard dose-response curve has a sigmoidal shape with a Hill slope close to 1.0. An abnormally steep curve (Hill slope >> 1) is a red flag that points to a non-ideal inhibition mechanism.[20]
Potential Causes & Step-by-Step Solutions:
-
Compound Aggregation: As described above, this is a primary cause of steep curves.[18][19] See Q3 for troubleshooting steps.
-
Stoichiometric or "Tight-Binding" Inhibition:
-
The Problem: This occurs when the inhibitor is so potent (Kd is much lower than the enzyme concentration) that a significant fraction of the inhibitor binds to the enzyme. In this scenario, the IC50 is no longer a good approximation of the dissociation constant (Kd) and becomes dependent on the enzyme concentration.[18][21]
-
Troubleshooting Protocol:
-
Vary Enzyme Concentration: Perform the IC50 determination at several different kinase concentrations (e.g., 1 nM, 5 nM, and 20 nM). If the inhibitor is a tight binder, the IC50 value will increase linearly with the enzyme concentration.[21]
-
Re-evaluate Assay Conditions: If tight binding is confirmed, it means your inhibitor is very potent. You may need to use a more sensitive assay format that allows you to work at lower enzyme concentrations, ideally where the enzyme concentration is well below the expected Kd.
-
-
Part 3: Protocols, Data Presentation & Workflows
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common kinase assay issues.
Table 1: Key Assay Parameters and Their Impact
| Parameter | Common Range | Impact of Inconsistency or Poor Choice | Recommended Best Practice |
| Compound Stock Conc. | 1-10 mM in 100% DMSO | Poor solubility can lead to inaccurate final concentrations. | Prepare fresh stock; sonicate before use; store in small aliquots at -20°C or -80°C. |
| Final DMSO Conc. | 0.1% - 2% | Can directly inhibit or activate certain kinases.[22][23] Inconsistent levels create variability. | Keep the final DMSO concentration constant across all wells, including controls.[24] Determine the max % tolerated by your kinase. |
| ATP Concentration | Km(ATP) to 1 mM | Directly impacts the apparent IC50 of ATP-competitive inhibitors.[7] High [ATP] can mask potency.[11] | Use a concentration at or near the Km for the kinase for initial screens. Use physiological [ATP] (~1 mM) for cellular relevance.[25] |
| Kinase Concentration | 1-20 nM | Too low: poor signal-to-background. Too high: rapid substrate depletion, potential for tight-binding artifacts.[11] | Optimize for linear reaction kinetics over the assay time course, typically aiming for 10-20% substrate turnover. |
| Detergent (Triton/Tween) | 0.005% - 0.01% | Not including it can allow for compound aggregation, a major source of false positives.[11] | Routinely include a low level of non-ionic detergent in assay buffers to prevent aggregation artifacts. |
Protocol: In Vitro Kinase Assay for IC50 Determination
This protocol provides a generalized framework for a 384-well plate luminescence-based assay (e.g., ADP-Glo™). Volumes and concentrations should be optimized for your specific kinase and substrate.[26]
1. Reagent Preparation:
-
Assay Buffer: Prepare a base buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Add 0.01% Tween-20.
-
Kinase Stock (4X): Dilute the kinase to 4X the final desired concentration (e.g., 20 nM for a 5 nM final) in Assay Buffer. Keep on ice.
-
Substrate/ATP Mix (4X): Prepare a solution containing the peptide/protein substrate and ATP at 4X their final desired concentrations (e.g., 40 µM ATP for a 10 µM final) in Assay Buffer.
-
Inhibitor Dilutions (2X): a. Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting at a high concentration (e.g., 2 mM). b. Further dilute this DMSO series into Assay Buffer to create the 2X final concentration series. Ensure the DMSO percentage is constant.
2. Assay Procedure:
-
Add Inhibitor: Add 10 µL of the 2X inhibitor dilutions (or 2X buffer with DMSO for controls) to the wells of a white, opaque 384-well plate.[9]
-
Add Kinase: Add 5 µL of the 4X Kinase Stock to initiate the reaction. For "No Enzyme" controls, add 5 µL of Assay Buffer.
-
Initiate Reaction: Add 5 µL of the 4X Substrate/ATP mix to all wells. The final volume is 20 µL.
-
Incubate: Mix the plate gently on a plate shaker and incubate at the desired temperature (e.g., 30°C) for the optimized time (e.g., 60 minutes).
-
Develop Signal: Stop the kinase reaction and develop the luminescent signal according to the ADP-Glo™ manufacturer's protocol (typically involves adding ADP-Glo™ Reagent, incubating, then adding Kinase Detection Reagent).
-
Read Plate: Measure luminescence on a compatible plate reader.
3. Data Analysis:
-
Background Subtraction: Subtract the average signal from the "No Enzyme" control wells from all other data points.[26]
-
Normalization: Define the 100% activity control (DMSO only, no inhibitor) and 0% activity control (highest inhibitor concentration or no kinase). Normalize your data as a percentage of inhibition.
-
Curve Fitting: Plot percent inhibition versus the log of inhibitor concentration and fit the data using a four-parameter logistic (variable slope) equation in software like GraphPad Prism to determine the IC50 value.[26]
References
- Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. (n.d.).
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research.
- PhosphoSens®-Kinetic Continuous Fluorescent Intensity (FI) Kinase Assay and Determination of Kinase Inhibitor IC50 Values. (n.d.). AssayQuant.
-
Srivastava, A. K. (1985). Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide. Biochemical and Biophysical Research Communications, 126(3), 1042-1047. [Link]
-
Kinase Assay to Determine the IC50 Values. (2018). Bio-protocol. [Link]
- Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology.
- What Is the Best Kinase Assay? (2025). BellBrook Labs.
-
Shoichet, B. K. (2006). Interpreting Steep Dose-Response Curves in Early Inhibitor Discovery. Journal of Medicinal Chemistry, 49(25), 7274-7277. [Link]
-
A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors. (2017). Cancer Research. [Link]
- Technical Support Center: Minimizing Variability in CK2-IN-4 Assays. (2025). BenchChem.
-
DMSO inhibits MAP kinase activation. (n.d.). ResearchGate. [Link]
-
Dar, A. C., & Shokat, K. M. (2011). Non-ATP competitive protein kinase inhibitors. Annual review of biochemistry, 80, 769-795. [Link]
-
The activation of inactive membrane-associated protein kinase C is associated with DMSO-induced erythroleukemia cell differentiation. (1990). PubMed. [Link]
-
Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. (2021). MDPI. [Link]
-
Assay Development for Protein Kinase Enzymes. (2012). National Center for Biotechnology Information. [Link]
-
Non-ATP Competitive Protein Kinase Inhibitors. (2025). ResearchGate. [Link]
- Spotlight: Activity-Based Kinase Assay Form
-
Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay? (2022). ResearchGate. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. (2011). National Institutes of Health. [Link]
-
ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. (n.d.). SpringerLink. [Link]
-
Evaluation of fluorescent compound interference in 4 fluorescence polarization assays: 2 kinases, 1 protease, and 1 phosphatase. (2003). PubMed. [Link]
-
Interpreting Steep Dose-Response Curves in Early Inhibitor Discovery. (2006). ACS Publications. [Link]
-
Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges. (2014). ACS Publications. [Link]
-
Kinase-Modulated Bioluminescent Indicators Enable Noninvasive Imaging of Drug Activity in the Brain. (2023). ACS Central Science. [Link]
- Technical Support Center: Troubleshooting Kinase Assays. (2025). BenchChem.
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Taylor & Francis Online. [Link]
-
Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers. (2005). PubMed. [Link]
-
Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. (2016). PubMed. [Link]
-
The challenge of selecting protein kinase assays for lead discovery optimization. (2008). National Institutes of Health. [Link]
-
(PDF) Evaluation of Fluorescent Compound Interference in 4 Fluorescence Polarization Assays: 2 Kinases, 1 Protease, and 1 Phosphatase. (2025). ResearchGate. [Link]
-
In-cell Western Assays for IC50 Determination. (2025). Azure Biosystems. [Link]
-
Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. (2018). protocols.io. [Link]
-
Interpreting steep dose-response curves in early inhibitor discovery. (2006). Semantic Scholar. [Link]
-
New Pyrazolopyrimidine Inhibitors of Protein Kinase D as Potent Anticancer Agents for Prostate Cancer Cells. (2013). National Institutes of Health. [Link]
-
Enzyme Aggregation and Fragmentation Induced by Catalysis Relevant Species. (2021). bioRxiv. [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024). PubMed Central. [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024). ResearchGate. [Link]
-
Kinase activity assays: exploring methods for assessing enzyme function. (2023). Interchim – Blog. [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024). RSC Publishing. [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). PubMed Central. [Link]
Sources
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. Evaluation of fluorescent compound interference in 4 fluorescence polarization assays: 2 kinases, 1 protease, and 1 phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. files.docking.org [files.docking.org]
- 19. semanticscholar.org [semanticscholar.org]
- 20. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. reactionbiology.com [reactionbiology.com]
- 26. assayquant.com [assayquant.com]
Purification techniques for 1h-Pyrazolo[4,3-c]pyridin-4-ol and its intermediates
Here is a technical support center with troubleshooting guides and FAQs for the purification of 1H-Pyrazolo[4,3-c]pyridin-4-ol and its intermediates.
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with this compound and related heterocyclic intermediates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to troubleshoot and optimize your purification strategies effectively.
Section 1: Frequently Asked Questions (FAQs) - The Final Product
This section addresses common issues encountered during the final purification stages of this compound.
Q1: My final batch of this compound is an off-white or brownish solid, but I expected a white powder. What causes this discoloration and how can I fix it?
A1: Discoloration in heterocyclic compounds like pyrazolopyridines often stems from trace impurities that are highly chromophoric. The most common culprits are:
-
Residual Palladium: If your synthesis involved a palladium-catalyzed cross-coupling reaction, even trace amounts of palladium black can impart a grey, brown, or black color to the final product[1].
-
Oxidized Impurities: The pyridine ring and the hydroxy-substituted pyrazole are susceptible to oxidation, which can generate colored byproducts, especially if exposed to air at high temperatures for extended periods.
-
Starting Material Contamination: Highly colored impurities from your starting materials or intermediates can carry through to the final step.
Troubleshooting Strategy:
-
Palladium Removal: Before final purification, dissolve the crude product in a suitable solvent (e.g., methanol or DMF) and stir with a palladium scavenger, or filter it through a pad of Celite®[1]. For more persistent contamination, a wash with a dilute sodium thiosulfate or sodium cyanide solution during workup can be effective, though cyanide waste requires careful handling[1].
-
Charcoal Treatment: Dissolve the discolored solid in a hot solvent (e.g., ethanol). Add a small amount (1-2% w/w) of activated charcoal and reflux for 15-30 minutes. Filter the hot solution through Celite® to remove the charcoal and then proceed with recrystallization. Caution: Activated charcoal can sometimes adsorb your product, leading to yield loss, so use it judiciously.
-
Recrystallization: A final, careful recrystallization is often the most effective method for removing colored impurities. (See Q3 for solvent selection).
Q2: I'm having difficulty finding a suitable single solvent for the recrystallization of this compound. What's the best approach?
A2: It is common for polar, rigid heterocyclic compounds to have poor solubility in many common solvents, making single-solvent recrystallization challenging. A mixed-solvent system is typically the most effective approach. The principle is to dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent (an anti-solvent) until the solution becomes turbid.
Recommended Solvent Systems to Screen:
-
Methanol / Water[3]
-
Isopropanol / Water
-
Dichloromethane / Methanol[4]
-
Ethyl Acetate / Hexanes
-
DMF / Water
Workflow for Solvent System Screening:
-
Place a small amount of your crude product (10-20 mg) into a test tube.
-
Add a minimal amount of the "good" solvent (e.g., ethanol) dropwise while heating until the solid just dissolves.
-
While still hot, add the "poor" solvent (e.g., water) dropwise until you observe persistent cloudiness (turbidity).
-
Add another drop or two of the "good" solvent to redissolve the precipitate and create a clear, saturated solution.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization. The formation of well-defined crystals indicates a promising solvent system.
Section 2: Troubleshooting Purification of Intermediates
The purity of your intermediates is critical for the success of subsequent reactions. This section focuses on common precursors to the target molecule.
Q3: I am purifying a bromo-substituted pyrazolopyridine intermediate via silica gel column chromatography, but I'm experiencing severe peak tailing and low recovery. What is happening?
A3: This is a classic problem when purifying basic compounds on standard silica gel.[5] The nitrogen atom in the pyridine ring is basic and interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica. This strong, non-specific binding leads to a secondary retention mechanism, causing the observed peak tailing and, in severe cases, irreversible adsorption of your compound to the stationary phase, resulting in low recovery.[5][6]
Solutions:
-
Deactivate the Silica Gel: The most common solution is to add a small amount of a basic modifier to your mobile phase. Triethylamine (Et₃N or TEA) is the standard choice.[3][6]
-
Protocol: Add 0.5-1% (v/v) of triethylamine to your pre-determined eluent system (e.g., ethyl acetate/hexanes). Use this TEA-containing solvent to prepare the silica slurry, pack the column, and run the chromatography. The TEA will preferentially bind to the acidic silanol sites, "masking" them from your basic compound and allowing for symmetrical peaks.[7]
-
-
Use an Alternative Stationary Phase: If tailing persists, or if your compound is sensitive to bases, consider a different stationary phase.
-
Neutral Alumina: This is an excellent alternative for the purification of basic compounds.[3][6]
-
Reversed-Phase Silica (C18): This uses a non-polar stationary phase with polar mobile phases (e.g., acetonitrile/water or methanol/water). It is a powerful technique, especially for highly polar compounds, but may require more specialized equipment (HPLC).[6]
-
Troubleshooting Decision Tree for Column Chromatography
Caption: Decision tree for troubleshooting common column chromatography issues.
Q4: My reaction to form the pyrazolopyridine ring produced two regioisomers. How can I effectively separate them?
A4: The formation of regioisomers is a common challenge in the synthesis of substituted heterocyclic systems like pyrazolopyridines.[8][9] Their separation can be difficult due to their similar physical properties.
Separation Strategies:
-
Flash Column Chromatography: This is the most common and often successful method.[8]
-
Optimization is Key: You must perform a careful TLC analysis with various solvent systems to find one that shows baseline separation, even if it's minimal. A less polar solvent system that provides a low Rf value (0.1-0.2) often enhances separation on the column.
-
Gradient Elution: Running a shallow gradient of increasing polarity (e.g., starting with 10% EtOAc in hexanes and slowly increasing to 30%) can be more effective than an isocratic (constant solvent mixture) elution.
-
-
Fractional Recrystallization: This method can be effective if the regioisomers have sufficiently different solubilities in a particular solvent system.[8] This is often a matter of trial and error but can be very efficient for large-scale purifications if a suitable solvent is found.
-
Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC), often using a reversed-phase column, provides much higher resolving power than standard flash chromatography.[6]
Section 3: Detailed Protocols
This section provides step-by-step instructions for key purification techniques discussed in this guide.
Protocol 1: General Purification Workflow
The initial work-up of the reaction mixture is crucial to remove catalysts and inorganic salts before attempting chromatography or recrystallization.[8]
Caption: A general workflow for the purification of crude pyrazolopyridine products.
Protocol 2: Recrystallization from a Mixed-Solvent System
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the "good" solvent in portions while heating the mixture to a gentle reflux until the solid is completely dissolved. Use the minimum amount of solvent necessary.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or catalyst residues), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (anti-solvent) dropwise with continuous stirring until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 3: Flash Column Chromatography with Triethylamine Deactivation
-
Eluent Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., ethyl acetate/hexanes) that gives your target compound an Rf value of approximately 0.2-0.3.[10]
-
Prepare Eluent: Prepare a sufficient volume of the chosen solvent system and add 0.5-1% (v/v) of triethylamine (TEA).
-
Pack the Column: Prepare a slurry of silica gel in the TEA-containing eluent and carefully pack your chromatography column. Allow the silica to settle into a uniform bed.
-
Sample Loading:
-
Wet Loading: Dissolve your crude product in a minimal amount of the eluent and carefully pipette it onto the top of the silica bed.
-
Dry Loading: Dissolve your crude product in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[6] This method is preferred for compounds with poor solubility in the eluent.
-
-
Elution: Begin eluting the column with the TEA-containing solvent system. Maintain a constant flow rate.
-
Fraction Collection: Collect fractions of the eluate and monitor their composition by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Section 4: Data Summary Tables
Table 1: Recommended Starting Solvent Systems for Column Chromatography
| Compound Type | Stationary Phase | Recommended Eluent System | Modifier |
| Neutral/Weakly Basic Intermediates | Silica Gel | Ethyl Acetate / Hexanes | None |
| Basic Pyrazolopyridine Intermediates | Silica Gel | Ethyl Acetate / Hexanes or DCM / Methanol | 0.5-1% Triethylamine |
| Highly Polar/Basic Final Products | Neutral Alumina | Ethyl Acetate / Methanol | None |
| Highly Polar/Basic Final Products | C18 Silica (Reversed-Phase) | Acetonitrile / Water or Methanol / Water | 0.1% Formic Acid or Acetic Acid[5] |
Table 2: Common Issues and Solutions in Pyrazolopyridine Purification
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield after Recrystallization | Compound is too soluble in the chosen solvent; using too much solvent. | Use a mixed-solvent system; ensure minimal "good" solvent is used; ensure thorough chilling before filtration. |
| Product "Oils Out" during Recrystallization | Solution is too supersaturated; cooling is too rapid. | Add slightly more "good" solvent; ensure slow cooling; scratch the inside of the flask to induce nucleation. |
| No Separation on Silica Column | Incorrect solvent system polarity. | Test a wider range of solvent polarities via TLC; try a different solvent family (e.g., an ether instead of an ester). |
| Compound Degrades on Silica | Compound is acid-sensitive. | Use TEA-deactivated silica, switch to neutral alumina, or minimize contact time by running the column quickly (flash chromatography).[6][7] |
References
- Benchchem. (n.d.). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
-
Ibarrondo, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Retrieved from [Link]
-
RSC Publishing. (2023). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions. Retrieved from [Link]
-
Giannouli, V., et al. (2018). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. PMC - NIH. Retrieved from [Link]
-
Arkivoc. (n.d.). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. Retrieved from [Link]
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
-
Research and Reviews. (2022). Column Chromatography in Pharmaceutical Analysis. Retrieved from [Link]
-
Reddit. (2022). Purification Troubleshooting. Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Purification [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. rroij.com [rroij.com]
Side reactions in pyrazolo[4,3-c]pyridine synthesis and their prevention
Welcome to the Technical Support Center for the synthesis of pyrazolo[4,3-c]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to help you navigate common side reactions and optimize your synthetic protocols.
Introduction
The pyrazolo[4,3-c]pyridine core is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. However, its synthesis is not without challenges. Side reactions can lead to low yields, difficult purifications, and the formation of undesired isomers. This guide provides in-depth technical support to help you identify, understand, and prevent these common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Regioselectivity - Formation of Pyrazolo[3,4-b]pyridine Isomers
Q: My reaction is producing a mixture of pyrazolo[4,3-c]pyridine and pyrazolo[3,4-b]pyridine isomers. How can I improve the regioselectivity for the desired [4,3-c] isomer?
A: This is a very common issue, particularly in syntheses that involve the annulation of a pyrazole ring onto a pre-existing pyridine derivative. The regioselectivity is determined by which nitrogen atom of the pyrazole precursor attacks the pyridine ring, or conversely, how a nitrogen-containing reagent closes the pyridine ring onto a pyrazole scaffold.
Causality: The formation of the undesired pyrazolo[3,4-b]pyridine isomer arises from the competing nucleophilic attack at two different positions on an activated pyridine precursor. For instance, in the cyclization of 3-acylpyridine N-oxide tosylhydrazones, the hydrazone nitrogen can attack either the C2 or C4 position of the pyridine ring.[1]
-
Attack at C4 leads to the desired pyrazolo[4,3-c]pyridine.
-
Attack at C2 leads to the pyrazolo[3,4-b]pyridine side product.
The outcome of this competition is highly dependent on the electronic and steric nature of the reactants and the reaction conditions. "Hard" nucleophiles tend to favor attack at the more electron-deficient C2 position, while "softer" nucleophiles may favor the C4 position.[1]
Troubleshooting & Prevention:
-
Choice of Electrophilic Activator and Solvent: The combination of the electrophilic additive used to activate the pyridine ring and the solvent can significantly influence the regioselectivity. For the cyclization of 3-acylpyridine N-oxide tosylhydrazones, it has been shown that using triflic anhydride in dichloromethane can favor the formation of the pyrazolo[4,3-c]pyridine isomer.[1] In contrast, tosyl anhydride tends to favor the [3,4-b] isomer.[1]
-
Strategic Synthesis Design: One of the most effective ways to ensure regioselectivity is to design your synthesis in a way that pre-determines the connectivity. For example, employing a multicomponent reaction with carefully chosen starting materials can lead to the formation of a single, desired regioisomer.[2]
Data on Regioselectivity Control:
| Electrophilic Additive | Solvent | Ratio of pyrazolo[4,3-c]pyridine : pyrazolo[3,4-b]pyridine | Reference |
| Triflic Anhydride | Dichloromethane | Major product | [1] |
| Tosyl Anhydride | Dichloromethane | Minor product | [1] |
Diagram: Competing Cyclization Pathways
Caption: Competing nucleophilic attack pathways leading to regioisomeric products.
Issue 2: Homocoupling in Sonogashira Reactions
Q: I am using a Sonogashira coupling to introduce an alkyne substituent before the final cyclization, but I am observing a significant amount of a homocoupled alkyne byproduct (Glaser coupling). How can I prevent this?
A: The Sonogashira coupling is a powerful tool for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. A common synthetic route to pyrazolo[4,3-c]pyridines involves the Sonogashira coupling of a halogenated pyrazole with a terminal alkyne, followed by cyclization.[3] However, the copper(I) co-catalyst often used in this reaction can promote the oxidative dimerization of the terminal alkyne, leading to the undesired Glaser-Hay homocoupling product.
Causality: The mechanism of Glaser coupling involves the oxidation of the copper(I) acetylide intermediate, which is also a key intermediate in the desired Sonogashira catalytic cycle. The presence of oxygen in the reaction mixture is a primary driver of this side reaction.
Troubleshooting & Prevention:
-
Copper-Free Sonogashira Conditions: The most direct way to eliminate Glaser coupling is to perform the reaction in the absence of a copper co-catalyst. Several copper-free Sonogashira protocols have been developed that are highly effective.[4][5]
-
Rigorous Exclusion of Oxygen: If you must use a copper co-catalyst, it is imperative to maintain strictly anaerobic conditions. This can be achieved by:
-
Thoroughly degassing all solvents and reagents using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas (argon or nitrogen).
-
Maintaining a positive pressure of an inert gas throughout the reaction.
-
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.
Experimental Protocol: Copper-Free Sonogashira Coupling
This is a general protocol and may require optimization for your specific substrate.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the halo-pyrazole substrate (1.0 eq), and a palladium catalyst such as PdCl₂(PPh₃)₂ (0.05 eq).
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF or THF) and a suitable base (e.g., triethylamine, 2.0 eq).
-
Alkyne Addition: Add the terminal alkyne (1.2 eq) to the mixture.
-
Reaction: Stir the reaction mixture at the appropriate temperature (this can range from room temperature to elevated temperatures depending on the reactivity of your substrates) and monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Diagram: Sonogashira vs. Glaser Coupling
Caption: Competing pathways for the copper(I) acetylide intermediate.
Issue 3: Lack of Regioselectivity in N-Alkylation
Q: I am attempting to N-alkylate my pyrazolo[4,3-c]pyridine, but I am getting a mixture of N1 and N2 alkylated isomers. How can I control the regioselectivity?
A: The pyrazole ring system has two nitrogen atoms, and their similar nucleophilicity can lead to the formation of a mixture of N1 and N2 alkylated products. Controlling the regioselectivity of this reaction is crucial for obtaining the desired isomer.
Causality: The outcome of the N-alkylation reaction is a delicate balance of several factors:
-
Steric Hindrance: Alkylation will generally favor the less sterically hindered nitrogen atom. Bulky substituents on the pyrazole ring or a bulky alkylating agent will direct the reaction to the more accessible nitrogen.
-
Solvent Polarity: The solvent plays a critical role in the nature of the pyrazole anion. In less polar solvents like THF, a tight ion pair may form between the pyrazole anion and the counter-ion of the base, which can direct the alkylating agent to a specific nitrogen. In more polar aprotic solvents like DMSO, solvent-separated ion pairs are more likely, which can lead to a different regiochemical outcome. For some azolo-fused heterocycles, DMSO has been shown to favor N1 alkylation, while THF can favor N2 alkylation.[6][7]
-
Choice of Base: The nature of the base and its counter-ion can influence the structure of the pyrazole anion and its reactivity.
Troubleshooting & Prevention:
-
Solvent Screening: A systematic screening of solvents with varying polarities is highly recommended. Start with a polar aprotic solvent like DMF or DMSO and a less polar solvent like THF to assess the impact on regioselectivity.
-
Protecting Groups: A reliable strategy is to use a protecting group to block one of the nitrogen atoms, perform the desired transformations on the other parts of the molecule, and then deprotect. For example, a mesyl (Ms) group has been used to selectively protect the N-1 position of a pyrazolo[3,4-c]pyridine.[8]
-
Strategic Synthesis Design: As with other regioselectivity issues, designing the synthesis to introduce the desired N-substituent at an early stage, for example, by starting with a substituted hydrazine, is often the most robust approach.
Diagram: Factors Influencing N-Alkylation Regioselectivity
Caption: Key factors that determine the outcome of N-alkylation.
References
-
Pürstinger, G., et al. (2011). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry. [Link]
-
Bookser, B. C., et al. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4- d]pyrimidines, Purines,[3][6][7]Triazolo[2][9]pyridines, and Related Deaza-Compounds. The Journal of Organic Chemistry. [Link]
-
Gómez, R., et al. (2023). Regioselective Synthesis of Cycloalkane-fused Pyrazolo[4,3-e]pyridines through Tandem Reaction of 5-aminopyrazoles, Cyclic Ketones and Electron-rich Olefins. Current Organic Synthesis. [Link]
-
Bookser, B. C., et al. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[3][6][7]Triazolo[2][9]pyridines, and Related Deaza-Compounds. ACS Publications. [Link]
-
Quiroga, J., et al. (2017). One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening. The Journal of Organic Chemistry. [Link]
-
Katritzky, A. R., et al. (2005). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. National Institutes of Health. [Link]
-
López-Cara, L. C., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Institutes of Health. [Link]
-
Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]
-
Guda, V. K., et al. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. National Institutes of Health. [Link]
-
Shaw, A. A., et al. (2018). Regioselective synthesis and computational calculation studies of some new pyrazolyl-pyridine and bipyridine derivatives. ResearchGate. [Link]
-
Fustero, S., et al. (2012). Microbial degradation of pyridine derivatives. ResearchGate. [Link]
-
Bar-Ziv, R., et al. (2016). Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates. National Institutes of Health. [Link]
-
Mennie, K. M., et al. (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Sci-Hub. [Link]
-
El-Borno, A. W., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. ScienceDirect. [Link]
-
Bakulev, V. A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. National Institutes of Health. [Link]
-
Bakulev, V. A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. ResearchGate. [Link]
-
Gökçe, M., et al. (2015). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]
-
Mohammed, I., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
-
J. E. M. N. Klein, et al. (2021). Copper-Free One-Pot Sonogashira-Type Coupling for the Efficient Preparation of Symmetric Diarylalkyne Ligands for Metal-Organic Cages. ChemRxiv. [Link]
-
S. S. M. D. P. S. S. N. S. R. R. M. N. C. N. V. S. R. K. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. PharmaTutor. [Link]
-
Kumar, A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health. [Link]
-
Martek, B. A., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation. Organic Chemistry Portal. [Link]
-
Wilde, N. C., et al. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv. [Link]
-
Awad, I. M. A. (1993). STUDIES ON THE VILSMEIER-HAACK REACTION: PART XIII. NOVEL HETEROCYCLO-SUBSTITUTED 4,4′-bi-PYRAZOLYL DITHIOCARBAMATE DERIVATIVES. Semantic Scholar. [Link]
-
Ali, M., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
-
Abdel-Aziem, A., & Fouad, S. A. (2023). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [Link]
-
Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. ResearchGate. [Link]
-
Ali, A., et al. (2010). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as Novel C-Jun N-terminal Kinase Inhibitors. ACS Publications. [Link]
Sources
- 1. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Synthesis of Cycloalkane-fused Pyrazolo[4,3- e]pyridines through Tandem Reaction of 5-aminopyrazoles, Cyclic Ketones and Electron-rich Olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach [beilstein-journals.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4- d]pyrimidines, Purines, [1,2,3]Triazolo[4,5]pyridines, and Related Deaza-Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Stability of 1H-Pyrazolo[4,3-c]pyridin-4-ol for Experimental Use
Introduction
Welcome to the technical support center for 1H-Pyrazolo[4,3-c]pyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals who utilize this potent heterocyclic compound in their experimental workflows. As a structural analog of purine, the pyrazolopyridine scaffold is of significant interest in medicinal chemistry, particularly for the development of kinase inhibitors.[1] However, the inherent chemical properties of the this compound structure present unique stability challenges that can impact experimental reproducibility and data integrity.
This document provides in-depth, evidence-based guidance to mitigate these challenges. We will explore the primary degradation pathways, offer validated protocols for handling and storage, and provide troubleshooting solutions for common issues encountered in the lab. Our goal is to empower you with the knowledge to ensure the stability and reliability of this compound throughout your research endeavors.
Section 1: Frequently Asked Questions (FAQs): Core Stability Concerns
This section addresses the fundamental stability characteristics of this compound, drawing upon established chemical principles of its core structural motifs.
Q1: What are the primary chemical stability concerns for this compound in solution?
A1: The stability of this compound is influenced by four main factors: tautomerism, oxidation, photodegradation, and pH-dependent hydrolysis.[2] The fused pyrazole and pyridin-4-ol rings create an electron-rich system susceptible to environmental conditions. The pyridin-4-ol moiety, in particular, is known to be sensitive to light and oxidation, while the overall heterocyclic structure can be labile in acidic or alkaline environments.[2] Many N-heterocyclic compounds are prone to oxidation by atmospheric oxygen, a process that can be accelerated by light and certain solvents.[3]
Q2: How does tautomerism affect the compound's stability and its use in experiments?
A2: this compound can exist in a tautomeric equilibrium with its keto form, 1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one. This is a well-documented phenomenon for related structures like pyridin-4-ols and pyrazol-3-ols.[2][4][5] In polar solvents and the solid state, the pyridone (keto) form is often more stable.[2] This equilibrium is critical because:
-
Analytical Complexity: The presence of two tautomers in solution can lead to broadened or multiple peaks in NMR and chromatography (e.g., HPLC), complicating purification and quantification.[2]
-
Variable Biological Activity: The two forms may have different binding affinities for a biological target. If the equilibrium shifts due to changes in buffer, pH, or solvent, it can lead to inconsistent results in biological assays.
Q3: What are the optimal storage conditions for the solid compound and for stock solutions?
A3: Proper storage is the first line of defense against degradation.
-
Solid Compound: Store at 2-8°C in a tightly sealed, opaque container. To mitigate oxidation and hydrolysis from atmospheric moisture, it is best practice to store the solid under an inert gas atmosphere (e.g., argon or nitrogen).[6]
-
Stock Solutions: Prepare stock solutions in high-quality, anhydrous solvents like DMSO or ethanol. Aliquot into single-use volumes in amber glass vials with PTFE-lined septa caps.[7] Store these aliquots at -20°C or -80°C and blanket the headspace of each vial with inert gas before sealing.[6][8] This minimizes exposure to air and moisture and prevents degradation from repeated freeze-thaw cycles.[9]
Q4: Which solvents are recommended for preparing stock solutions to maximize stability?
A4: The choice of solvent is critical.
-
Dimethyl Sulfoxide (DMSO): The most common solvent for its high solubilizing power. However, it is hygroscopic and can contain reactive impurities. Always use anhydrous, high-purity DMSO. Be aware that some compounds can be unstable in DMSO over long-term storage, potentially undergoing oxidation.
-
Ethanol (Anhydrous): A suitable alternative, particularly if DMSO is found to cause degradation. It is less hygroscopic but may have lower solubilizing power for some derivatives.
-
Aqueous Buffers: The compound is least stable in aqueous solutions. Working solutions in assay buffers should be prepared fresh from the frozen stock immediately before each experiment and should not be stored.[10]
Q5: Is the compound sensitive to air and light, and how should it be handled during experiments?
A5: Yes, based on the chemistry of related N-heterocyclic compounds, sensitivity to both air (oxygen) and light (particularly UV) should be assumed.[2][3]
-
Air-Sensitivity: The electron-rich pyrazolopyridine ring system is susceptible to oxidation.[3] All weighing and dissolution of the solid should ideally be performed in an inert atmosphere (glove box) or quickly in a low-humidity environment.[8] Solutions should be handled using techniques that minimize air exposure, such as using syringes to dispense from septa-sealed vials that have been backfilled with argon or nitrogen.[7]
-
Photosensitivity: Many aromatic heterocyclic compounds undergo photodegradation.[11][12] Protect the solid compound and all solutions from light by using amber vials, wrapping containers in aluminum foil, and minimizing exposure to ambient light on the lab bench during experiments.
Section 2: Troubleshooting Guide: Addressing Common Experimental Issues
Inconsistent or unexpected results can often be traced back to compound instability. This guide provides a systematic approach to troubleshooting.
| Problem Observed | Potential Stability-Related Cause(s) | Recommended Action(s) & Investigation |
| Inconsistent IC₅₀ / EC₅₀ values between experiments. | 1. Degradation in stock solution: Repeated freeze-thaw cycles or long-term storage has reduced the effective concentration.[9] 2. Degradation in assay buffer: The compound is unstable at the pH or temperature of the assay medium.[10] | 1. Prepare fresh stock solutions from solid. Use single-use aliquots for all future experiments. 2. Perform a time-course experiment: incubate the compound in the assay buffer for varying durations (e.g., 0, 2, 4, 24 hours) before adding to cells/target and assess if potency decreases over time. |
| Complete loss of biological activity. | 1. Extensive degradation: The compound has significantly degraded in either the stock or working solution. 2. Precipitation: The compound has low solubility in the aqueous assay buffer and has precipitated out of solution. | 1. Verify the purity and identity of the current stock solution using HPLC or LC-MS. Compare against a fresh standard. 2. Visually inspect the final assay wells for precipitate. Determine the compound's kinetic solubility in the final assay buffer. Consider adding a small percentage of a co-solvent if compatible with the assay. |
| Stock solution appears discolored (e.g., yellowing). | Oxidation or Photodegradation: The compound is reacting with atmospheric oxygen or has been exposed to light, forming colored degradation products.[2][3] | 1. Discard the discolored solution. 2. Prepare new stock solutions using anhydrous solvent and inert gas techniques (see Protocol A). 3. Ensure all future storage is at ≤-20°C in amber vials, protected from light. |
| Multiple or broadened peaks appear in HPLC/LC-MS analysis of a stored sample. | 1. Formation of degradation products. 2. Tautomeric equilibrium: The two tautomers may be separating under the chromatographic conditions.[2] | 1. Compare the chromatogram to a freshly prepared standard to identify new peaks corresponding to impurities. 2. Alter the HPLC mobile phase (e.g., change pH, solvent ratio) to see if the peak shape changes, which may indicate tautomer separation. |
Section 3: Detailed Experimental Protocols
Adherence to rigorous protocols is essential for maintaining the integrity of this compound.
Protocol A: Preparation and Storage of High-Integrity Stock Solutions
This protocol describes the best practices for preparing and storing stock solutions to minimize degradation from air and moisture.[7]
Materials:
-
This compound solid
-
High-purity, anhydrous DMSO or Ethanol (<0.02% water)
-
2 mL amber glass vials with PTFE-lined septa screw caps
-
Inert gas (Argon or Nitrogen) cylinder with regulator and tubing
-
Syringes and needles (e.g., 22-gauge) for liquid and gas transfer
-
Analytical balance (ideally in a low-humidity environment or glove box)
Procedure:
-
Preparation of Vials: Place the required number of amber vials and caps (with septa) in an oven at 120°C for at least 4 hours to ensure they are dry. Transfer to a desiccator to cool to room temperature.
-
Weighing the Compound: If not using a glove box, perform this step quickly. Weigh the desired amount of this compound directly into a pre-dried vial.
-
Inert Gas Purge: Immediately after weighing, insert a needle connected to the inert gas line into the vial's septum. Insert a second "exhaust" needle. Gently flush the vial's headspace with a slow stream of argon or nitrogen for 1-2 minutes to displace all air.[8] Remove the exhaust needle first, then the gas inlet needle.
-
Solvent Addition: Using a dry syringe, draw up the required volume of anhydrous solvent. Pierce the septum of the vial containing the compound and slowly add the solvent.
-
Dissolution: Gently vortex or sonicate the vial until the compound is fully dissolved.
-
Aliquoting and Storage: If desired, use a syringe to transfer the stock solution into smaller, single-use aliquots in pre-dried and purged vials. Blanket the headspace of each vial with inert gas before sealing.
-
Final Storage: Label all vials clearly and place them in a freezer at -20°C or -80°C for long-term storage.
Protocol B: General Method for Assessing Compound Stability by HPLC
This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating HPLC method, based on ICH guidelines.[13][14][15]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in Acetonitrile or Methanol)
-
HPLC system with UV/PDA detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Reagents: 1 M HCl, 1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)
-
UV light chamber, oven
Procedure:
-
Develop an Initial HPLC Method:
-
Establish a gradient method that provides a sharp, symmetrical peak for the parent compound (e.g., 5% to 95% B over 20 minutes).
-
Monitor at a wavelength where the compound has strong absorbance (e.g., determined by UV scan, often 254 nm and 280 nm are good starting points).
-
Run a standard of the freshly prepared compound to establish its retention time and peak purity. This is your T=0 reference.
-
-
Perform Forced Degradation Studies: [16]
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with NaOH before injection.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with HCl before injection.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.[16]
-
Photolytic Degradation: Expose a vial of the stock solution to UV light (e.g., 254 nm) for 24 hours. Keep a control sample wrapped in foil in the same conditions.[16]
-
-
Analyze Samples:
-
Analyze all stressed samples and their respective controls by HPLC using the initial method.
-
Examine the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
-
Method Validation:
-
The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent peak (Resolution > 2).[14]
-
If peaks co-elute, optimize the HPLC method (e.g., change the gradient slope, mobile phase pH, or column chemistry) until baseline separation is achieved.
-
Section 4: Key Concepts Visualized
Visual aids can clarify complex chemical concepts and workflows, ensuring protocol adherence.
Diagram 1: Potential Degradation Pathways
Caption: Potential tautomeric equilibrium and degradation pathways for this compound.
Diagram 2: Recommended Experimental Workflow
Caption: A workflow highlighting critical steps to maintain compound stability during experiments.
Section 5: References
-
Gómez-Bombarelli, R., et al. (2015). Automatic discovery of stable nitrogen-rich heterocycles. Physical Chemistry Chemical Physics. Available at: [Link]
-
Kappe, C. O. (2000). Biologically active dihydropyrimidones of the Biginelli-type—a literature survey. European Journal of Medicinal Chemistry.
-
Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Available at: [Link]
-
Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]
-
Wikipedia. Inert gas. Available at: [Link]
-
Baral, P. S., et al. (2021). Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence. Organic Letters. Available at: [Link]
-
Krivoshein, A., et al. (2022). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules. Available at: [Link]
-
Amyes, T. L., et al. (2004). Formation and Stability of N-Heterocyclic Carbenes in Water: The Carbon Acid pKa of Imidazolium Cations in Aqueous Solution. Journal of the American Chemical Society. Available at: [Link]
-
Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Available at: [Link]
-
Schmalz, H.-G., et al. (2007). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Available at: [Link]
-
Bart, S. C., et al. (2012). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Inorganic chemistry. Available at: [Link]
-
ResearchGate. Photochemical transformation of a pyrazole derivative into imidazoles. Available at: [Link]
-
Air Products. The Importance of Inerting. Available at: [Link]
-
International Research Journal of Pharmacy and Medical Sciences. (2022). Stability Indicating HPLC Method Development: A Review. Available at: [Link]
-
Neilson, R. H. The manipulation of air-sensitive compounds. Available at: [Link]
-
NIH SEED Office. Regulatory Knowledge Guide for Small Molecules. Available at: [Link]
-
Wang, Y., et al. (2020). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. Molecules. Available at: [Link]
-
Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anticancer Agents in Medicinal Chemistry. Available at: [Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). Available at: [Link]
-
Grizou, J., et al. (2023). Hydrolytic depolymerisation of polyesters over heterogeneous ZnO catalyst. Green Chemistry. Available at: [Link]
-
Al-Omair, M. A. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. RSC advances. Available at: [Link]
-
Brehm, M., et al. (2023). Electrochemically enabled oxidative aromatization of pyrazolines. Organic & Biomolecular Chemistry. Available at: [Link]
-
Albert, A., & Ohta, K. (1971). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Journal of the Chemical Society C: Organic. Available at: [Link]
-
Picconi, D., et al. (2018). Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. Physical Chemistry Chemical Physics. Available at: [Link]
-
Niepel, M., et al. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. Available at: [Link]
-
Sciencemadness.org. (2025). How do you store chemicals in inert gas?. Available at: [Link]
-
Zhang, M., et al. (2021). Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Derivatives. Organic Letters. Available at: [Link]
-
Verma, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Available at: [Link]
-
ResearchGate. (2018). How to work and handle compounds under argon?. Available at: [Link]
-
Krutʼko, D. P., et al. (2023). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences. Available at: [Link]
-
Song, M., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available at: [Link]
-
Kamal, Z., et al. (2024). Rationally Designed Dual Kinase Inhibitors for Management of Obstructive Sleep Apnea—A Computational Study. International Journal of Molecular Sciences. Available at: [Link]
-
Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review. Available at: [Link]
-
Menard, K., et al. (2011). Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry. Chemistry & Chemical Technology. Available at: [Link]
-
Högberg, C., et al. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. ACS Chemical Biology. Available at: [Link]
-
Wikipedia. 4-Pyridone. Available at: [Link]
-
Jo, M., et al. (2023). Identification of small-molecule protein–protein interaction inhibitors for NKG2D. PNAS. Available at: [Link]
-
Pharmacy Times. (2019). Keep an Eye on Protein Kinase Inhibitors. Available at: [Link]
-
Solix Pharma. (2026). Understanding Protein Kinase Inhibitors In Data Workflows. Available at: [Link]
-
Evans, M. (2010). Hydroxypyridine-Pyridone Tautomerism. YouTube. Available at: [Link]
-
American Oncology Network. (2024). What to Know About Safely Storing Cancer Medications. Available at: [Link]
-
ResearchGate. (2025). Tautomerism of 4-Hydroxy-4(1H) quinolon. Available at: [Link]
Sources
- 1. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of trans-Resveratrol and cis-Resveratrol in an Injectable Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Pyridone - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. resources.biomol.com [resources.biomol.com]
- 11. Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry | Academic Journals and Conferences [science2016.lp.edu.ua]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. irjpms.com [irjpms.com]
- 15. scispace.com [scispace.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: HPLC Method Development for 1H-Pyrazolo[4,3-c]pyridin-4-ol
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 1H-Pyrazolo[4,3-c]pyridin-4-ol. This resource is designed for researchers, analytical scientists, and drug development professionals. It provides a synthesis of foundational chromatographic principles and field-proven troubleshooting strategies to empower you to develop robust and reliable analytical methods for this and structurally similar compounds.
Section 1: Understanding the Analyte - The Key to a Robust Method
Before any method development begins, a thorough understanding of the analyte's physicochemical properties is paramount. This compound is a heterocyclic compound belonging to the pyrazolopyridine family, which are of significant interest in medicinal chemistry.[1] Its structure dictates its behavior in a chromatographic system.
The "-4-ol" suffix on the pyridine ring suggests that the molecule exists in equilibrium with its pyridone tautomer. This tautomerism, combined with the acidic and basic nitrogen atoms in the pyrazole and pyridine rings, makes the molecule's ionization state highly dependent on pH. This is the single most critical factor for developing a successful HPLC method.
Table 1: Physicochemical Properties of 1H-Pyrazolo[4,3-c]pyridine (Parent Scaffold)
| Property | Value | Implication for HPLC Method Development |
| Molecular Formula | C₆H₅N₃ | The presence of three nitrogen atoms suggests multiple sites for protonation/deprotonation. |
| Molecular Weight | 119.12 g/mol [2] | Low molecular weight, suitable for standard HPLC analysis. |
| Hydrogen Bond Donors | 1[2] | Capable of hydrogen bonding with polar mobile phases and active sites on the column. |
| Hydrogen Bond Acceptors | 2[2] | Can interact with protic solvents in the mobile phase. |
| Predicted pKa | Multiple values expected (acidic N-H, basic pyridine-N). | pH control of the mobile phase is critical to ensure a single, consistent ionic form for reproducible retention and good peak shape. |
| Predicted LogP | ~0.5 (for parent)[2] | The addition of a hydroxyl/keto group makes the target analyte (this compound) a highly polar compound. Retention on standard C18 phases may be challenging. |
Section 2: Recommended Starting Protocol for HPLC Analysis
This protocol is a robust starting point. The logic is to control the analyte's ionization to achieve good retention and peak shape on a modern, high-purity silica column.
Experimental Protocol: Reversed-Phase HPLC
-
Column Selection:
-
Primary Recommendation: Use a polar-endcapped or aqueous-stable C18 column (e.g., C18 AQ type). These columns are designed to prevent phase collapse in highly aqueous mobile phases and often have reduced silanol activity, which is crucial for analyzing basic compounds.[3]
-
Dimensions: 150 mm x 4.6 mm, 5 µm particle size is a good starting point for method development.
-
-
Mobile Phase Preparation:
-
Rationale: To ensure consistent protonation of the analyte and minimize interactions with residual silanols, a buffered mobile phase at a low pH is recommended.
-
Aqueous Component (A): Prepare a 20 mM potassium phosphate buffer. Adjust the pH to 2.5 with phosphoric acid. Filter through a 0.22 µm membrane filter.
-
Organic Component (B): HPLC-grade Acetonitrile or Methanol. Acetonitrile is often preferred for its lower viscosity and UV transparency.
-
-
Chromatographic Conditions:
-
Elution Mode: Isocratic or Gradient. Start with an isocratic elution to determine the approximate retention time.
-
Initial Isocratic Condition: 70% Mobile Phase A : 30% Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Controlling temperature is vital for reproducible retention times.[4]
-
Detection Wavelength: Scan the UV spectrum of the analyte to determine the wavelength of maximum absorbance (λmax). If unknown, start with 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
Section 3: Method Development Workflow
The process of developing an HPLC method is systematic. It begins with understanding the analyte and progresses through optimization to final validation.
Caption: A systematic workflow for HPLC method development.
Section 4: Frequently Asked Questions (FAQs)
Q: How does mobile phase pH affect the analysis of this compound? A: Mobile phase pH is the most critical parameter. This molecule has multiple ionizable sites. At low pH (e.g., 2.5), the basic nitrogen atoms will be protonated, resulting in a single, positively charged species. This consistent ionic state leads to sharp, symmetrical peaks and reproducible retention. At intermediate or high pH, the molecule could exist in multiple forms (neutral, zwitterionic, anionic), leading to broad or split peaks.
Q: Why is a C18 AQ or polar-endcapped column recommended over a standard C18? A: this compound is a very polar compound. To achieve sufficient retention using reversed-phase HPLC, a highly aqueous mobile phase (e.g., >95% water) might be necessary. Standard C18 phases can undergo "phase collapse" or "dewetting" under these conditions, leading to a sudden loss of retention. Aqueous-stable phases are specifically designed to prevent this, ensuring robust performance.[3][6]
Q: Can I use methanol instead of acetonitrile? A: Yes. Methanol and acetonitrile have different selectivities and can be used to optimize the separation of the main analyte from any impurities. Acetonitrile typically provides lower backpressure. If your compound has aromatic character, switching between acetonitrile and methanol can alter pi-pi interactions with phenyl-based stationary phases, offering another tool for selectivity tuning.[7]
Q: What should I do if my compound is not retained at all, even with 100% aqueous mobile phase? A: If retention is still insufficient on a reversed-phase column, you may need to consider alternative chromatographic modes. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent technique for retaining and separating very polar compounds that are not retained in reversed-phase.[3]
Section 5: Troubleshooting Guide
This section addresses common problems encountered during method development and routine analysis.
Problem 1: Poor Peak Shape
Q: My peak is tailing severely. What are the causes and how do I fix it? A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.[8] For a basic compound like this compound, the primary cause is often interaction with acidic, ionized silanol groups (-Si-O⁻) on the silica surface of the column packing.[9]
Troubleshooting Steps for Peak Tailing:
-
Lower the Mobile Phase pH: Decrease the pH to 2.5-3.0. This protonates the analyte (making it a positive ion) and, more importantly, suppresses the ionization of the silanol groups, minimizing the unwanted ionic interactions.
-
Use a High-Purity, End-Capped Column: Modern columns are made with high-purity silica and are extensively end-capped to cover most of the active silanol groups. If you are using an older column, switching to a newer one can significantly improve peak shape.
-
Check for Column Contamination/Void: A blocked inlet frit or a void at the head of the column can disrupt the sample path and cause tailing.[9][10] Try flushing the column or, if a void is suspected, reversing it (if the manufacturer allows) to wash debris off the frit.[9]
Caption: A decision tree for troubleshooting peak tailing.
Q: My peak is fronting. What does this mean? A: Peak fronting is less common than tailing but typically points to a few specific issues.[4][5]
-
Sample Overload: You are injecting too much sample mass onto the column. The stationary phase becomes saturated, and the peak shape is distorted. Solution: Dilute your sample or reduce the injection volume.[4][5]
-
Incorrect Sample Solvent: The sample is dissolved in a solvent that is much stronger (more organic) than the mobile phase. This causes the sample band to travel too quickly at the beginning of the column. Solution: Always prepare your sample in the mobile phase.[4][5]
-
Low Column Temperature: Sometimes, low temperature can lead to poor mass transfer kinetics, causing fronting. Solution: Try increasing the column temperature to 30-35 °C.[4]
Problem 2: Unstable Retention Times
Q: My retention times are drifting to be shorter with every injection. What's happening? A: A consistent decrease in retention time often indicates a problem with the mobile phase composition or flow rate that is not immediately obvious.
-
Poor Column Equilibration: The column was not sufficiently equilibrated with the starting mobile phase. Solution: Increase the column equilibration time before the first injection. A good rule is to flush with at least 10-20 column volumes.[4]
-
Changing Mobile Phase Composition: If you are using an on-line mixer, one of the solvent lines may not be delivering correctly. More commonly, with pre-mixed mobile phases, the more volatile organic component (like acetonitrile) can evaporate from the reservoir over time, making the mobile phase weaker and causing retention times to increase, not decrease. A decreasing retention time suggests the mobile phase is becoming stronger. This could happen if your method has a slow gradient that is not returning fully to the initial conditions.
-
Increasing Flow Rate: While less common, a pump malfunction could lead to an increasing flow rate. This is a serious issue that requires instrument service.
Q: My retention times are variable from day to day, but stable within a single run. Why? A: This classic problem almost always points to the mobile phase preparation.[8]
-
Inaccurate Mobile Phase Preparation: A small error of just 1% in the organic solvent concentration can change retention times by 5-15% in reversed-phase chromatography.[8] Solution: Prepare mobile phases gravimetrically (by weight) instead of volumetrically for the highest precision.[8]
-
Buffer Evaporation/Degradation: Do not store buffered mobile phases for extended periods. Prepare them fresh daily to avoid changes in pH or microbial growth.
Problem 3: System and Baseline Issues
Q: My system backpressure is suddenly very high. What should I do? A: High backpressure indicates a blockage in the system.
-
Isolate the Source: Work backward from the detector. First, remove the column and replace it with a union. If the pressure returns to normal, the blockage is in the column. If the pressure is still high, the blockage is in the tubing, injector, or other components before the column.
-
Column Blockage: A blocked inlet frit is the most common cause.[10] Solution: Try back-flushing the column (disconnect from the detector first). If this doesn't work, the column may need to be replaced. Using guard columns and filtering your samples and mobile phases are the best preventative measures.[10]
Q: My baseline is drifting upwards during a gradient run. Is this normal? A: A drifting baseline during a gradient is often due to the different UV absorbance properties of the mobile phase components at your chosen wavelength. For example, if you are monitoring at a low UV wavelength (< 220 nm), many organic solvents and buffer additives have some absorbance. As the concentration of the organic solvent increases during the gradient, the baseline will rise. Solution: Use high-purity HPLC or LC-MS grade solvents. If the drift is severe, choose a detection wavelength where the mobile phase components have minimal absorbance.
Section 6: Method Validation Essentials
Once your method is developed and optimized, it must be validated to ensure it is fit for its intended purpose. The International Council for Harmonisation (ICH) provides guidelines for this process.[11][12][13][14]
Table 2: Key Validation Parameters according to ICH Q2(R1)/Q2(R2)
| Parameter | Question Answered | Typical Requirement for an Assay |
| Specificity | Can I exclusively measure the analyte in the presence of other components (impurities, degradants)? | Peak purity analysis (e.g., with a Diode Array Detector) and analysis of spiked placebo samples. |
| Linearity | Is the instrument response directly proportional to the analyte concentration over a given range? | Analysis of 5-6 concentrations; Correlation coefficient (r²) > 0.999. |
| Range | Over what concentration range is the method accurate, precise, and linear? | Typically 80% to 120% of the target assay concentration. |
| Accuracy | How close are my measured values to the true value? | Analysis of samples with known added amounts of analyte (spiked samples); typically reported as % recovery (e.g., 98.0% - 102.0%).[11] |
| Precision | How close are repeated measurements to each other? | |
| Repeatability | Precision under the same conditions over a short interval. | Multiple preparations (e.g., 6) at 100% concentration or 3 concentrations/3 replicates.[11] Relative Standard Deviation (RSD) < 2%. |
| Intermediate Precision | Precision within the same lab but on different days, with different analysts, or on different equipment. | Compare results across varied conditions; RSD should meet predefined criteria.[11] |
| Robustness | How resistant is the method to small, deliberate changes in parameters (e.g., pH ±0.2, Temp ±2°C)? | Evaluate the impact of small variations on the results. The method should remain reliable. |
References
-
MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. Available from: [Link]
-
Chromatography Forum. HPLC Troubleshooting Guide. Available from: [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]
-
Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. Available from: [Link]
-
ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]
-
Phenomenex. Understanding Peak Fronting in HPLC. Available from: [Link]
-
Element Lab Solutions. Causes of Retention Time Drift in HPLC. Available from: [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. Available from: [Link]
-
ResearchGate. Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. Available from: [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. Available from: [Link]
-
LCGC International. Peak Fronting . . . Some of the Time. Available from: [Link]
-
Separation Science. Why Your HPLC Baseline Drifts—And How to Stop It. Available from: [Link]
-
European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]
-
ICH. Validation of Analytical Procedures Q2(R2). Available from: [Link]
-
PubChem. 1H-Pyrazolo[4,3-c]pyridine. Available from: [Link]
-
PubMed. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Available from: [Link]
-
Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]
-
LCGC International. Retention Time Drift—A Case Study. Available from: [Link]
-
LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. Available from: [Link]
-
European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]
-
Wiley Online Library. ChemInform Abstract: Recent Developments in the Chemistry of Pyrazolo[4,3-c]quinolines. Available from: [Link]
-
ResearchGate. Common Reasons for HPLC Retention Time Drift, Variation or Change. Available from: [Link]
-
GSC Online Press. Application of Stability-indicating RP-HPLC Method for quantification of Ticagrelor In Oral dispersible tablet dosage form. Available from: [Link]
-
Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]
-
MDPI. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Available from: [Link]
-
Pharmaguideline. Steps for HPLC Method Validation. Available from: [Link]
-
Chrom Tech, Inc. Reverse Phase Chromatography Techniques. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1H-Pyrazolo[4,3-c]pyridine | C6H5N3 | CID 19930500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. agilent.com [agilent.com]
- 11. database.ich.org [database.ich.org]
- 12. ema.europa.eu [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Validation & Comparative
A Comparative Guide to the Efficacy of Pyrazolo[4,3-c]pyridine-Based Kinase Inhibitors Versus Established Therapeutics
Introduction
The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the endogenous purine structure of ATP. This characteristic allows derivatives to act as potent ATP-competitive inhibitors for a wide range of protein kinases.[1][2][3] Dysregulation of kinase signaling is a fundamental mechanism in the progression of numerous cancers, making kinase inhibitors a critical component of modern targeted therapies.[2][3] This guide provides a comprehensive comparison of the efficacy of a representative pyrazolo[4,3-c]pyridine-based compound against established kinase inhibitors, with a focus on Monopolar Spindle 1 (Mps1/TTK), a key regulator of the spindle assembly checkpoint (SAC) and an emerging target in oncology.[4][5][6]
The specific compound 1H-Pyrazolo[4,3-c]pyridin-4-ol represents a core structure within a broader class of inhibitors. For this guide, we will analyze its class's general mechanism and compare the performance of a well-characterized, structurally related Mps1 inhibitor, NMS-P715, to other established inhibitors targeting the same mitotic checkpoint pathway.
The Mps1 Kinase: A Critical Node in Cell Cycle Control and a Prime Therapeutic Target
Monopolar Spindle 1 (Mps1), also known as Threonine and Tyrosine Kinase (TTK), is a dual-specificity kinase that plays an indispensable role in the Spindle Assembly Checkpoint (SAC).[5][6][7] The SAC is a crucial surveillance mechanism that ensures the high fidelity of chromosome segregation during mitosis.[8] It prevents cells from entering anaphase until all chromosomes are correctly attached to the mitotic spindle.[9]
In many cancer cells, which are often characterized by aneuploidy (an abnormal number of chromosomes), there is a heightened reliance on the SAC to maintain viability.[5][8] Consequently, Mps1 is frequently overexpressed in a wide range of human tumors, and its elevated expression often correlates with poor prognosis.[5][6][10] This dependency makes Mps1 an attractive therapeutic target; inhibiting its function can selectively push cancer cells with genomic instability into a state of lethal mitotic catastrophe.[8][11]
Mechanism of Action of Mps1 Inhibitors
Mps1 inhibitors, including those with a pyrazolopyridine core, are typically ATP-competitive. They bind to the ATP pocket of the Mps1 kinase, preventing the phosphorylation of its downstream substrates.[12] This inhibition leads to the inactivation of the SAC, causing a premature exit from mitosis even in the presence of unattached chromosomes.[13][14] The result is severe chromosomal misalignment and missegregation, leading to massive aneuploidy and, ultimately, apoptotic cell death in cancer cells.[11][13][14]
Signaling Pathway Visualization
The following diagram illustrates the central role of Mps1 in the Spindle Assembly Checkpoint and the mechanism by which its inhibition disrupts mitosis.
Caption: Mps1 kinase signaling pathway in the Spindle Assembly Checkpoint and point of therapeutic intervention.
Comparative Efficacy of Mps1 Inhibitors
The efficacy of kinase inhibitors is most directly compared using their half-maximal inhibitory concentration (IC50) values, which quantify the concentration of a drug required to inhibit a specific biological process by 50%. Lower IC50 values indicate greater potency.
Here, we compare the pyrazolopyridine-based inhibitor NMS-P715 with other established Mps1 inhibitors that have been evaluated in preclinical or clinical settings.
| Inhibitor | Chemical Class | Mps1 Kinase IC50 | Key Cellular Effects & Selectivity | Reference(s) |
| NMS-P715 | Pyrazoloquinazoline | 182 nM | Highly selective for Mps1. Induces SAC override, aneuploidy, and apoptosis in various cancer cell lines. Orally bioavailable. | [11][12][15][16] |
| Reversine | Purine Derivative | Potent Mps1 inhibitor | Also inhibits Aurora Kinases A and B. Induces polyploidy and cell death in cancer cells. | [17][18] |
| BAY 1217389 | N/A | < 10 nM | Potent and selective Mps1 inhibitor. Inactivates SAC, accelerates mitosis, and induces tumor cell death. | [13][14][19] |
| CFI-402257 | N/A | Ki = 0.09 nM | Potent and highly selective. Induces SAC inactivation, chromosome missegregation, and cell death. | [20] |
| OSU-13 | N/A | Potent Mps1 inhibitor | Reduces proliferation and viability of multiple myeloma cells. Induces DNA damage and apoptosis. | [5] |
Note: Direct comparison of IC50 values should be interpreted with caution as experimental conditions can vary between studies.
The data indicates that while NMS-P715 is a potent and selective inhibitor, compounds like BAY 1217389 and CFI-402257 from other chemical classes exhibit even greater potency in biochemical assays.[13][14][19][21][20] The pyrazolopyridine scaffold, however, offers a robust and versatile platform for developing highly selective and orally bioavailable kinase inhibitors.[1][11]
Experimental Protocols for Efficacy Evaluation
To ensure the trustworthiness and reproducibility of efficacy data, standardized and self-validating experimental protocols are essential. Below are detailed methodologies for key assays used to characterize and compare Mps1 kinase inhibitors.
In Vitro Mps1 Kinase Activity Assay
Causality: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Mps1 kinase. It is the primary screen to determine on-target potency (IC50) and is crucial for understanding the direct interaction between the inhibitor and the kinase, independent of cellular factors.
Workflow Diagram:
Caption: Workflow for an in vitro Mps1 kinase assay using ADP-Glo™ technology.
Step-by-Step Protocol (Adapted from BPS Bioscience TTK Kinase Assay Kit): [7][22]
-
Prepare Inhibitor Dilutions: Create a 10-point, 3-fold serial dilution of the test compound (e.g., NMS-P715) in 1x Kinase Buffer. The solvent (e.g., DMSO) concentration should be kept constant across all dilutions and should not exceed 1% in the final reaction.[7]
-
Prepare Master Mix: For each 25 µL reaction, prepare a master mix containing purified recombinant Mps1/TTK enzyme (e.g., 10 ng/µl), a suitable substrate like Myelin Basic Protein (MBP), and 1x Kinase Buffer containing DTT.[22]
-
Set Up Reaction Plate: To a 96-well or 384-well white plate, add 2.5 µL of the diluted inhibitor or diluent solution (for positive and negative controls).
-
Add Kinase: Add 10 µL of the diluted Mps1 enzyme to all wells except the "Blank" control. Add 10 µL of 1x Kinase Buffer to the "Blank" wells.
-
Initiate Reaction: Add 12.5 µL of a solution containing ATP and substrate to all wells to initiate the kinase reaction.
-
Incubation: Incubate the plate for 45 minutes at 30°C.
-
Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 45 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis: Measure luminescence using a plate reader. The signal is inversely proportional to Mps1 activity. Calculate IC50 values by plotting the percentage of inhibition against the log concentration of the inhibitor.
Cell-Based Proliferation and Viability Assay
Causality: This assay moves from the purified enzyme to a biological system. It measures the overall effect of the inhibitor on cancer cell growth and survival, integrating on-target effects with other factors like cell permeability and off-target toxicities. It is essential for validating that the biochemical potency translates into a desired biological outcome.
Step-by-Step Protocol (MTT or CellTiter-Glo® Assay):
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A2780 ovarian cancer, or HCT116 colon cancer cells) in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to adhere overnight.[15][16]
-
Compound Treatment: Treat the cells with a serial dilution of the Mps1 inhibitor for 72 hours. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Viability Measurement (CellTiter-Glo® Method):
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence. The signal is directly proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.
-
-
Data Analysis: Normalize the results to the vehicle-treated control cells. Plot the percentage of cell viability against the log concentration of the inhibitor to determine the GI50 (concentration for 50% growth inhibition).
Conclusion and Future Directions
Pyrazolopyridine-based compounds like NMS-P715 represent a valuable class of kinase inhibitors with demonstrated efficacy against Mps1.[11][12][15] While newer compounds such as BAY 1217389 and CFI-402257 show superior potency in biochemical assays, the pyrazolopyridine scaffold's favorable drug-like properties, including oral bioavailability and high selectivity, underscore its continued importance in oncology drug discovery.[1][11][23]
The ultimate clinical utility of any Mps1 inhibitor will depend on its therapeutic index—the balance between efficacy against tumor cells and toxicity to normal, proliferating tissues.[10] Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of pyrazolopyridine derivatives and exploring combination therapies, such as with taxanes, which have shown synergistic effects with Mps1 inhibition in preclinical models.[6][14] These efforts will be critical in translating the potent anti-mitotic activity of this compound class into effective and safe cancer therapeutics.
References
-
Reversine - Wikipedia . Wikipedia. Available at: [Link]
-
Wang, S., Sun, W., et al. (2014). SAR405838: An Optimized Inhibitor of MDM2-p53 Interaction That Induces Complete and Durable Tumor Regression . Cancer Research. Available at: [Link]
-
Wang, S., Sun, W., et al. (2014). SAR405838: An Optimized Inhibitor of MDM2–p53 Interaction That Induces Complete and Durable Tumor Regression . American Association for Cancer Research. Available at: [Link]
-
Colombo, R., et al. (2010). Targeting the mitotic checkpoint for cancer therapy with NMS-P715, an inhibitor of MPS1 kinase . PubMed. Available at: [Link]
-
Seltzsam, S., et al. (2022). Development of the First Covalent Monopolar Spindle Kinase 1 (MPS1/TTK) Inhibitor . Journal of Medicinal Chemistry. Available at: [Link]
-
NMS-P715 | Ligand page . IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
-
BAY-1217389 - Drug Targets, Indications, Patents . Patsnap Synapse. Available at: [Link]
-
Wang, S., Sun, W., et al. SAR405838: an optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression . Semantic Scholar. Available at: [Link]
-
Seltzsam, S., et al. (2022). Development of the First Covalent Monopolar Spindle Kinase 1 (MPS1/TTK) Inhibitor . PubMed. Available at: [Link]
-
D'Alise, A.M., et al. (2008). Reversine, a novel Aurora kinases inhibitor, inhibits colony formation of human acute myeloid leukemia cells . AACR Journals. Available at: [Link]
-
Prajumwongs, P., et al. (2021). Reversine, a selective MPS1 inhibitor, induced autophagic cell death via diminished glucose uptake and ATP production in cholangiocarcinoma cells . PeerJ. Available at: [Link]
-
Wang, S., Sun, W., et al. (2014). SAR405838: an optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression . PubMed. Available at: [Link]
-
Kumar, A., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy . PubMed Central. Available at: [Link]
-
Val-Blasco, A., et al. (2023). TTK/MPS1 inhibitor OSU-13 targets the mitotic checkpoint and is a potential therapeutic strategy for myeloma . Haematologica. Available at: [Link]
-
Kumar, A., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy . RSC Publishing. Available at: [Link]
-
Cui, Y., et al. (2016). Mps1 kinase regulates tumor cell viability via its novel role in mitochondria . Oncogene. Available at: [Link]
-
Val-Blasco, A., et al. (2023). TTK/MPS1 inhibitor OSU-13 targets the mitotic checkpoint and is a potential therapeutic strategy for myeloma . Haematologica. Available at: [Link]
-
Laroche-Clary, A., et al. (2016). SAR405838: A Novel and Potent Inhibitor of the MDM2:p53 Axis for the Treatment of Dedifferentiated Liposarcoma . PubMed. Available at: [Link]
-
TTK (MPS-1) Kinase Assay Kit . BPS Bioscience. Available at: [Link]
-
Richards, M.W., et al. (2015). Mitotic Checkpoint Kinase Mps1 Has a Role in Normal Physiology which Impacts Clinical Utility . PLOS ONE. Available at: [Link]
-
Kumar, A., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy . RSC Medicinal Chemistry. Available at: [Link]
-
Five monopolar spindle kinase 1 inhibitors entered in clinical trials . ResearchGate. Available at: [Link]
-
Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study . Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Kang, J., et al. (2007). Autophosphorylation-dependent activation of human Mps1 is required for the spindle checkpoint . PNAS. Available at: [Link]
-
Liu, X., & Winey, M. (2012). The MPS1 Family of Protein Kinases . Annual Review of Biochemistry. Available at: [Link]
-
Kumar, A., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy . ResearchGate. Available at: [Link]
-
Kwiatkowski, N., et al. (2010). Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function . PLOS ONE. Available at: [Link]
-
Mps1 inhibitors in clinical trials . ResearchGate. Available at: [Link]
-
TTK (MPS-1) Kinase Assay Kit . BPS Bioscience. Available at: [Link]
-
Mason, J.M., et al. (2017). Functional characterization of CFI-402257, a potent and selective Mps1/TTK kinase inhibitor, for the treatment of cancer . PNAS. Available at: [Link]
-
Hassan, F., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold . SciSpace. Available at: [Link]
-
El-Gamal, M.I., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition . RSC Medicinal Chemistry. Available at: [Link]
Sources
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TTK/MPS1 inhibitor OSU-13 targets the mitotic checkpoint and is a potential therapeutic strategy for myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TTK/MPS1 inhibitor OSU-13 targets the mitotic checkpoint and is a potential therapeutic strategy for myeloma | Haematologica [haematologica.org]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Mps1 kinase regulates tumor cell viability via its novel role in mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitotic Checkpoint Kinase Mps1 Has a Role in Normal Physiology which Impacts Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the mitotic checkpoint for cancer therapy with NMS-P715, an inhibitor of MPS1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. BAY1217389 | 1554458-53-5 | MOLNOVA [molnova.com]
- 14. abmole.com [abmole.com]
- 15. caymanchem.com [caymanchem.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. cellgs.com [cellgs.com]
- 18. Reversine, a selective MPS1 inhibitor, induced autophagic cell death via diminished glucose uptake and ATP production in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. pnas.org [pnas.org]
- 21. selleckchem.com [selleckchem.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Validating the Mechanism of Action of 1H-Pyrazolo[4,3-c]pyridin-4-ol in Cellular Models: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the hypothesized mechanism of action of 1H-pyrazolo[4,3-c]pyridin-4-ol as a kinase inhibitor in cellular models. We will explore the scientific rationale behind this hypothesis, compare it with known pyrazolopyridine-based kinase inhibitors, and provide detailed experimental workflows and protocols for its validation.
The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors for therapeutic areas such as oncology and inflammation.[1][2] While direct mechanistic studies on this compound are not extensively documented in publicly available literature, its structural similarity to known kinase inhibitors strongly suggests a similar mode of action.[2][3] For instance, derivatives of the isomeric 1H-pyrazolo[3,4-b]pyridine scaffold have been identified as potent inhibitors of TANK-binding kinase 1 (TBK1), a key regulator of innate immunity.[3] This guide, therefore, proceeds with the working hypothesis that this compound functions as a kinase inhibitor. Our primary objective is to outline a rigorous, multi-faceted approach to experimentally validate this hypothesis, ensuring scientific integrity and generating robust, publishable data.
Comparative Landscape: Pyrazolopyridine-Based Kinase Inhibitors
To contextualize the investigation of this compound, it is crucial to understand the landscape of similar compounds. The pyrazolopyridine core can be functionalized at various positions to achieve selectivity and potency against different kinases.[4][5] Below is a comparative table of representative pyrazolopyridine-based kinase inhibitors, highlighting their targets and reported activities. This comparison underscores the potential of this scaffold and provides a basis for designing experiments to identify the specific kinase target(s) of this compound.
| Compound Class | Specific Example | Validated Target(s) | Reported IC50 | Cellular Activity |
| 1H-Pyrazolo[3,4-b]pyridines | Compound 15y | TBK1 | 0.2 nM | Inhibited TBK1 downstream IFN signaling in THP-1 and RAW264.7 cells; antiproliferative effects on various cancer cell lines.[3] |
| 1H-Pyrazolo[4,3-c]pyridin-6-yl ureas | Compound 3b | ERK | IC50 of 2.3 µg/mL against MCF-7 cells | Potent and selective antiproliferative effects on breast and colon cancer cell lines; decreased phosphorylated ERK (pERK) levels in MCF-7 cells.[6] |
| Pyrazolo[4,3-e][7][8]triazines | Compound 3b | Multiple (induces apoptosis and autophagy) | Sub-micromolar activity against MCF-7 and MDA-MB-231 cells | Increased apoptosis via caspases 9, 8, and 3/7; suppressed NF-κB expression; promoted p53 and Bax.[8] |
This table illustrates the versatility of the pyrazolopyridine scaffold in targeting different kinases and cellular pathways. The validation workflow for this compound should, therefore, be designed to be broad enough to identify potential targets from various kinase families.
Experimental Workflow for Mechanism of Action Validation
A multi-pronged approach is essential for rigorously validating the mechanism of action of a novel compound.[9] This involves a combination of biochemical and cellular assays to confirm target engagement and elucidate the downstream functional consequences. The following workflow provides a logical progression from initial hypothesis testing to in-depth mechanistic studies.
Figure 1: A three-phase workflow for validating the mechanism of action.
Detailed Experimental Protocols
Here, we provide detailed, step-by-step methodologies for key experiments outlined in the workflow. These protocols are intended as a starting point and may require optimization based on the specific cellular model and kinase target.
Protocol 1: Broad Kinase Panel Screening
Objective: To identify potential kinase targets of this compound from a large panel of kinases.
Rationale: An unbiased screen is the most efficient way to narrow down the list of potential targets from the entire kinome. This approach provides a global view of the compound's selectivity.
Methodology (Example using a competitive binding assay):
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. A typical screening concentration is 1-10 µM.
-
Assay Principle: The assay measures the ability of the test compound to compete with a known, immobilized ligand for binding to the kinase active site.
-
Kinase Panel: Utilize a commercially available kinase screening service (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology Corporation). Select a panel that provides broad coverage of the human kinome.
-
Assay Execution (as per vendor's protocol):
-
Kinases are typically expressed as fusions with a DNA tag.
-
The kinase-DNA tag fusion is incubated with the test compound and an immobilized ligand.
-
The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.
-
-
Data Analysis: Results are often reported as percent of control (%Ctrl), where a lower percentage indicates stronger binding of the test compound. A common threshold for a "hit" is a %Ctrl value below 10-35%.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding of this compound to the putative target kinase within intact cells.
Rationale: CETSA is based on the principle that ligand binding stabilizes a target protein against thermal denaturation. This allows for the assessment of target engagement in a physiological context.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line to ~80% confluency.
-
Treat cells with varying concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours).
-
-
Heating and Lysis:
-
Harvest and resuspend the cells in a suitable buffer.
-
Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling on ice.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
-
Protein Quantification:
-
Carefully collect the supernatant containing the soluble proteins.
-
Quantify the amount of the target protein in the soluble fraction by Western blotting or other quantitative proteomic methods.
-
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and therefore, binding.
Protocol 3: Western Blot Analysis of Phospho-proteins
Objective: To determine if this compound inhibits the catalytic activity of the target kinase in cells by assessing the phosphorylation status of its downstream substrates.
Rationale: A functional consequence of kinase inhibition is a decrease in the phosphorylation of its substrates. This assay provides evidence of functional target modulation.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells and allow them to adhere overnight.
-
If necessary, stimulate the signaling pathway of interest to induce phosphorylation of the target substrate.
-
Treat cells with a dose-range of this compound for an appropriate duration.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the substrate.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total amount of the substrate protein to ensure equal loading.
-
Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.
-
Protocol 4: Genetic Target Validation using siRNA
Objective: To confirm that the observed cellular phenotype is a direct result of inhibiting the putative target kinase.
Rationale: If the phenotypic effects of this compound can be mimicked by reducing the expression of the target kinase, it provides strong evidence for on-target activity.[10]
Methodology:
-
siRNA Transfection:
-
Select at least two independent siRNA sequences targeting the kinase of interest, along with a non-targeting control siRNA.
-
Transfect the cells with the siRNAs using a suitable lipid-based transfection reagent according to the manufacturer's protocol.
-
-
Verification of Knockdown:
-
After 48-72 hours post-transfection, harvest a subset of the cells to confirm target protein knockdown by Western blotting or target mRNA knockdown by qRT-PCR.
-
-
Phenotypic Assay:
-
In a parallel experiment, perform the relevant phenotypic assay (e.g., cell proliferation, apoptosis) with the siRNA-transfected cells.
-
-
Comparison with Compound Treatment:
-
In the same phenotypic assay, include cells treated with this compound.
-
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison. For example, IC50 values from biochemical assays and EC50 values from cellular assays should be presented alongside data for relevant competitor compounds. Dose-response curves should be generated to visualize the potency of this compound.
Signaling Pathway and Workflow Visualization
The following diagram illustrates a hypothetical signaling pathway that could be inhibited by this compound, based on the known targets of related compounds.
Figure 2: Hypothetical signaling pathway inhibited by this compound.
Conclusion
The validation of a compound's mechanism of action is a critical step in drug discovery and development. This guide provides a robust and scientifically sound framework for investigating the hypothesized role of this compound as a kinase inhibitor. By employing a combination of broad screening, target engagement, functional cellular assays, and genetic validation, researchers can generate high-quality data to confirm the compound's mechanism and pave the way for further preclinical and clinical development. The comparative approach, contextualizing the compound within the broader family of pyrazolopyridine-based inhibitors, strengthens the rationale and aids in the interpretation of experimental results.
References
- (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - ResearchGate. (2025).
-
The activity of pyrazolo[4,3-e][7][8]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][7][8]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures - PMC - NIH. (n.d.). Retrieved from
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022).
- 1H-Pyrazolo 4,3-c pyridine AldrichCPR 271-52-3 - Sigma-Aldrich. (n.d.).
- Full article: Validation guidelines for drug-target prediction methods - Taylor & Francis. (2024).
- Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index - PubMed Central. (n.d.).
- 41373-13-1|this compound - BLDpharm. (n.d.).
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PubMed Central - NIH. (n.d.).
- Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024).
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - DAU. (2022).
- Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC. (n.d.).
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI. (n.d.).
- A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases - PNAS. (2007).
- Rationally Designed Dual Kinase Inhibitors for Management of Obstructive Sleep Apnea—A Computational Study - MDPI. (n.d.).
- Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy - MDPI. (n.d.).
- Synthesis and pharmacological evaluation of pyrazolo[4,3-c]cinnoline derivatives as potential anti-inflammatory and antibacterial agents - PubMed. (n.d.).
- Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction - RSC Publishing. (n.d.).
- 1H-pyrazolo[4,3-c]pyridine - MySkinRecipes. (n.d.).
- How to experimentally validate drug-target interactions? - ResearchGate. (2012).
- Discovery and Validation of a Novel Class of Small Molecule Inhibitors of the CDC7 Kinase: Modulation of Tumor Cell Growth in Vitro and In Vivo. | Blood - ASH Publications. (2009).
- Performing target validation well | siTOOLs Biotech. (2018).
- Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers - ResearchGate. (2025).
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]
- 2. 1H-pyrazolo[4,3-c]pyridine [myskinrecipes.com]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dau.url.edu [dau.url.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The activity of pyrazolo[4,3-e][1,2,4]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Performing target validation well | siTOOLs Biotech [sitoolsbiotech.com]
A Head-to-Head Comparison of Pyrazolo[4,3-c]pyridine and Pyrazolo[3,4-b]pyridine Inhibitors: A Guide for Researchers
In the landscape of medicinal chemistry, the pyrazolopyridine scaffold stands out as a "privileged" structure, owing to its remarkable versatility in targeting a diverse array of biological entities, particularly protein kinases. This guide provides an in-depth, head-to-head comparison of two key isomers: pyrazolo[4,3-c]pyridine and pyrazolo[3,4-b]pyridine. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of their synthesis, biological activity, structure-activity relationships (SAR), and pharmacokinetic profiles, supported by experimental data to inform the rational design of next-generation inhibitors.
Introduction: Two Sides of the Same Coin
The fusion of a pyrazole and a pyridine ring gives rise to several isomers, with the pyrazolo[4,3-c] and pyrazolo[3,4-b] systems being of significant interest in drug discovery. Their structural resemblance to purines allows them to effectively compete for the ATP-binding sites of numerous kinases, enzymes that play a pivotal role in cellular signaling and are often dysregulated in diseases like cancer. While both scaffolds share a common bicyclic core, the seemingly subtle difference in the nitrogen atom's position within the pyridine ring profoundly influences their three-dimensional structure, electronic properties, and, consequently, their biological target profile and pharmacological properties.
Pyrazolo[4,3-c]pyridine , with the pyridine nitrogen at position 6, has emerged as a versatile scaffold for inhibitors of protein-protein interactions, carbonic anhydrases, and certain kinases. Its derivatives have shown promise in oncology and for treating parasitic diseases.[1][2][3]
Pyrazolo[3,4-b]pyridine , featuring the pyridine nitrogen at position 7, is a well-established core for a multitude of kinase inhibitors, including those targeting cyclin-dependent kinases (CDKs), tropomyosin receptor kinases (TRKs), and TANK-binding kinase 1 (TBK1).[4][5][6][7] This scaffold has been extensively explored in the quest for novel anticancer and anti-inflammatory agents.
Core chemical structures of the two isomers.
Comparative Analysis of Biological Activity
A direct, comprehensive comparison of the two scaffolds is challenging due to the diversity of their biological targets. However, by examining their activity against key enzyme families, we can discern important trends that guide future drug design.
Kinase Inhibition: A Tale of Two Scaffolds
Both pyrazolopyridine isomers have proven to be fertile ground for the discovery of potent kinase inhibitors. The orientation of the pyrazole and pyridine rings dictates the vectoral projection of substituents and the presentation of hydrogen bond donors and acceptors to the kinase hinge region.
Pyrazolo[3,4-b]pyridine: A Kinase Inhibitor Powerhouse
This scaffold is arguably the more extensively validated of the two for kinase inhibition. Its derivatives have demonstrated potent and selective inhibition of a wide range of kinases.
-
Cyclin-Dependent Kinases (CDKs): A series of 3,5-disubstituted pyrazolo[3,4-b]pyridines have been synthesized as potent and selective CDK1 inhibitors, demonstrating anti-proliferative activity in human tumor cell lines.[5] The pyrazole N-H and the pyridine nitrogen are crucial for hinge-binding interactions.
-
TANK-Binding Kinase 1 (TBK1): Rational drug design has led to the discovery of 1H-pyrazolo[3,4-b]pyridine derivatives as highly potent TBK1 inhibitors, with IC50 values in the low nanomolar range.[4] These compounds show promise for the treatment of immune-related diseases and cancer.
-
Tropomyosin Receptor Kinases (TRKs): Scaffold hopping from known TRK inhibitors has yielded pyrazolo[3,4-b]pyridine derivatives with nanomolar inhibitory activity against TRKA.[7] The pyrazole moiety acts as a key hydrogen bond center.
Pyrazolo[4,3-c]pyridine: An Emerging Kinase Scaffold
While less explored for kinase inhibition compared to its isomer, the pyrazolo[4,3-c]pyridine scaffold has shown significant potential.
-
Extracellular Signal-Regulated Kinase (ERK): Derivatives of 1H-pyrazolo[4,3-c]pyridine have been investigated as potent and selective ERK inhibitors, a critical node in the MAPK signaling pathway.[8][9]
-
c-Met Kinase: The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold has been utilized to design novel inhibitors of the c-Met kinase, a receptor tyrosine kinase implicated in various cancers.
| Target Kinase Family | Pyrazolo[4,3-c]pyridine Representative IC50 | Pyrazolo[3,4-b]pyridine Representative IC50 | Key Structural Features for Activity |
| CDKs | Data not readily available for direct comparison | CDK1: Potent inhibition observed[5] | For pyrazolo[3,4-b]pyridines, substitution at the 3 and 5 positions is critical. |
| TRKs | Data not readily available for direct comparison | TRKA: 56 nM (Compound C03)[7] | The pyrazole moiety serves as a hydrogen bond donor. |
| TBK1 | Data not readily available for direct comparison | 0.2 nM (Compound 15y)[4] | The 1H-pyrazolo[3,4-b]pyridine core provides a key hinge-binding motif. |
Beyond Kinases: Other Important Targets
The therapeutic potential of these scaffolds extends beyond kinase inhibition.
-
Carbonic Anhydrase Inhibition: Pyrazolo[4,3-c]pyridine sulfonamides have been identified as potent inhibitors of various human carbonic anhydrase isoforms, which are implicated in diseases such as cancer and glaucoma.[10][11]
-
Protein-Protein Interaction (PPI) Inhibition: Pyrazolo[4,3-c]pyridine derivatives have been developed as the first inhibitors of the PEX14–PEX5 protein–protein interaction, showing trypanocidal activity.[1][2]
Structure-Activity Relationship (SAR) Insights
The SAR for both scaffolds is highly dependent on the specific biological target. However, some general principles have emerged from various studies.
For pyrazolo[3,4-b]pyridine kinase inhibitors, the N1-H of the pyrazole ring and the pyridine nitrogen are often crucial for forming hydrogen bonds with the kinase hinge region. Substituents at the C3 and C5 positions can be modified to enhance potency and selectivity by occupying adjacent hydrophobic pockets.
In the case of pyrazolo[4,3-c]pyridine inhibitors of the PEX14–PEX5 PPI, the core scaffold provides a rigid framework for the optimal positioning of aromatic substituents that mimic the key interacting residues of the natural ligand.[1]
Key SAR considerations for the two scaffolds.
Physicochemical and Pharmacokinetic Properties: A Comparative Overview
A successful inhibitor must not only be potent but also possess drug-like properties. The inherent physicochemical characteristics of the pyrazolopyridine core influence solubility, permeability, and metabolic stability.
Studies on pyrazolo[3,4-b]pyridine derivatives have shown that they generally exhibit good drug-like properties. For example, a series of antibacterial pyrazolo[3,4-b]pyridines were found to be in agreement with Lipinski's and Veber's rules, with high predicted gastrointestinal absorption.[12] However, some derivatives have shown inhibition of CYP isoforms, which could be a potential liability.[12]
For pyrazolo[4,3-c]pyridine derivatives, physicochemical properties have been characterized in the context of carbonic anhydrase inhibitors, with parameters such as lipophilicity and water solubility being key determinants of their inhibitory activity and selectivity.[10]
| Property | Pyrazolo[4,3-c]pyridine Derivatives | Pyrazolo[3,4-b]pyridine Derivatives |
| Solubility | Varies depending on substituents; sulfonamide derivatives show good aqueous solubility.[10] | Generally good, with adherence to Lipinski's rules.[12] |
| Permeability | Data is target-specific. | High gastrointestinal absorption predicted for some series.[12] |
| Metabolic Stability | Can be optimized through structural modifications. | Some derivatives show potential for CYP inhibition.[12] |
Experimental Protocols
To provide a practical context, this section outlines a general workflow for the initial characterization of novel pyrazolopyridine inhibitors.
Kinase Inhibition Assay (General Protocol)
This protocol describes a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.
-
Compound Preparation: Dissolve test compounds in 100% DMSO to create stock solutions. Serially dilute the stock solutions in assay buffer to the desired concentrations.
-
Assay Reaction: In a microplate, combine the kinase, a suitable substrate (e.g., a peptide or protein), and ATP.
-
Initiation of Reaction: Add the test compound at various concentrations to the reaction mixture. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and quantify the amount of product formed. This can be done using various methods, such as radiometric assays (measuring the incorporation of 32P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
General workflow for a kinase inhibition assay.
Conclusion and Future Directions
Both pyrazolo[4,3-c]pyridine and pyrazolo[3,4-b]pyridine scaffolds are invaluable tools in the medicinal chemist's arsenal. While the pyrazolo[3,4-b]pyridine core is more established in the realm of kinase inhibition, the pyrazolo[4,3-c]pyridine scaffold is a rapidly emerging platform for developing inhibitors against a diverse range of targets, including kinases and protein-protein interactions.
The choice between these two isomers will ultimately depend on the specific therapeutic target and the desired pharmacological profile. A thorough understanding of their respective SAR and physicochemical properties is paramount for the successful design of novel, potent, and selective inhibitors. Future research should focus on direct comparative studies of these scaffolds against the same biological targets to further elucidate the subtle yet critical differences that govern their biological activity. Such studies will undoubtedly accelerate the development of new and effective therapeutics for a wide range of human diseases.
References
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37:1, 1486-1503. Available from: [Link]
-
Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Archiv der Pharmazie, 352(8), e1900066. Available from: [Link]
-
Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 59(15), 7071–7089. Available from: [Link]
-
Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(2), 847–879. Available from: [Link]
-
Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. Available from: [Link]
-
Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 17(15), 4297–4302. Available from: [Link]
-
Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science, 11(06), 118-124. Available from: [Link]
-
Structure-Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14-PEX5 Protein-Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(2), 847-879. Available from: [Link]
-
Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. Available from: [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(19), 6527. Available from: [Link]
-
Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity. ResearchGate. Available from: [Link]
-
Structures of some pyrazolo[3,4‐b]pyridine derivatives with CDK2... ResearchGate. Available from: [Link]
-
Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 12(4), 368-376. Available from: [Link]
-
Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 28(23), 7794. Available from: [Link]
-
Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega, 9(1), 1046–1060. Available from: [Link]
-
Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Pharmaceuticals, 15(3), 316. Available from: [Link]
-
ChemInform Abstract: Recent Developments in the Chemistry of Pyrazolo[4,3-c]quinolines. ChemInform, 47(32). Available from: [Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(12), 1541-1551. Available from: [Link]
-
Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry, 57(15), 6553–6572. Available from: [Link]
-
Drugs containing pyrazolo[3,4-b]pyridine scaffold 163–165. ResearchGate. Available from: [Link]
-
1H-pyrazolo(3,4-b)pyridine. PubChem. Available from: [Link]
-
Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 218, 113391. Available from: [Link]
-
Some biologically active pyrazolo[3,4-b]pyridine derivatives. ResearchGate. Available from: [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 12(10), 1629–1655. Available from: [Link]
-
Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Medicinal Chemistry, 13(8), 875–897. Available from: [Link]
-
4H-Pyrazolo[4,3-c]pyridin-4-one,1,5-dihydro-3-methyl-(9CI). Chemsrc. Available from: [Link]
-
Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 24(3), 578. Available from: [Link]
-
Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Pharmaceuticals, 15(3), 316. Available from: [Link]
-
Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Journal of Heterocyclic Chemistry, 22(5), 1169-1172. Available from: [Link]
-
Synthesis and In Vivo Evaluation of Pyrazolopyridine and Pyridopyrazolopyrimidine Derivatives as Potent Anticancer Agents Against Ehrlich Ascites Carcinoma. Semantic Scholar. Available from: [Link]
-
Full article: Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. Available from: [Link]
Sources
- 1. Structure-Activity Relationship in Pyrazolo[4,3- c]pyridines, First Inhibitors of PEX14-PEX5 Protein-Protein Interaction with Trypanocidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
A Comparative Guide to the Structure-Activity Relationship of 1H-Pyrazolo[4,3-c]pyridin-4-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its potential to modulate the activity of various biological targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1H-pyrazolo[4,3-c]pyridin-4-ol derivatives, offering a comparative overview of their performance against different targets, supported by experimental data. We will delve into the causal relationships behind experimental choices and present detailed protocols for key assays, providing a comprehensive resource for the rational design of novel therapeutic agents.
The this compound Core: A Versatile Scaffold
The 1H-pyrazolo[4,3-c]pyridine core, an isomer of the well-known purine nucleobases, serves as an excellent starting point for the development of bioactive molecules.[1] Its unique arrangement of nitrogen atoms allows for a multitude of interactions with biological macromolecules, including hydrogen bonding and π-π stacking. The 4-ol (or its tautomeric 4-oxo form) provides a crucial anchor point for interacting with protein active sites. This guide will focus on the SAR of derivatives at various positions of this core structure.
Structure-Activity Relationship (SAR) Analysis
The potency and selectivity of this compound derivatives can be significantly modulated by substitutions at different positions of the bicyclic system. The following sections dissect the SAR at key positions, drawing from studies on various biological targets.
Substitutions at the N1-Position
The N1-position of the pyrazole ring is often a key vector for introducing substituents that can probe different regions of a target's binding pocket.
-
Impact on PEX14-PEX5 Protein-Protein Interaction (PPI): In a study targeting the PEX14-PEX5 PPI, which is crucial for parasite metabolism, modifications at the N1-position of a related tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold were explored.[2][3] The introduction of a 2-hydroxyethyl group at N1 was found to be compatible with binding.[2] This highlights the potential for introducing polar groups at this position to enhance solubility and potentially form additional hydrogen bonds.
Modifications at the C3-Position
The C3-position offers another avenue for extending substituents into the solvent-exposed region or deeper into a binding pocket.
-
Influence on PEX14-PEX5 PPI: For the PEX14-PEX5 PPI inhibitors, the C3-position was decorated with a (((naphthalen-1-ylmethyl)amino)methyl) group in a potent derivative.[2] This large, hydrophobic moiety was shown to be critical for activity, suggesting the presence of a corresponding hydrophobic pocket in the PEX14 protein. The orientation of this group was found to be identical in different potent compounds, indicating a specific and favorable binding mode.[2][3]
Substitutions at the N5-Position of the Pyridine Ring
The N5-position of the pyridine ring is crucial for modulating the electronic properties of the core and for directing substituents towards specific binding interactions.
-
Role in PEX14-PEX5 PPI Inhibition: In the context of PEX14-PEX5 PPI inhibitors, the N5-position was substituted with a (4-methoxynaphthalen-1-yl)methyl group in a highly active compound.[2] The methoxy group on the naphthalene ring was found to be crucial for high-affinity binding, as its removal led to a significant drop in activity.[2][3] This underscores the importance of specific electronic and steric features at this position for optimal target engagement.
Comparative Inhibitory Activities
To provide a clear comparison of the performance of 1H-pyrazolo[4,3-c]pyridine derivatives and their analogs against different biological targets, the following table summarizes key quantitative data. It is important to note that direct comparison across different assays and targets should be done with caution.
| Compound ID | Core Scaffold | Target | IC50/EC50/K D | Reference |
| 1 | Tetrahydro-1H-pyrazolo[4,3-c]pyridine | TbPEX14-PEX5 PPI | EC50 = 265 µM | [2] |
| 1 | Tetrahydro-1H-pyrazolo[4,3-c]pyridine | TcPEX14-PEX5 PPI | EC50 = 539 µM | [2] |
| 1 | Tetrahydro-1H-pyrazolo[4,3-c]pyridine | TbPEX14 NTD | K D = 163 µM | [2][3] |
| 29 (Hybrid) | Tetrahydro-1H-pyrazolo[4,3-c]pyridine | TbPEX14-PEX5 PPI | More potent than parent compounds | [2][3] |
| Lead Compound 1 | 4-Methyl-1H-pyrazolo[4,3-c]pyridine | c-Met | - |
Experimental Protocols
The following are detailed methodologies for key experiments used in the evaluation of this compound derivatives.
Kinase Inhibition Assay (General Protocol)
Kinase inhibition assays are crucial for determining the potency of compounds against specific kinase targets. A common method is the ADP-Glo™ Kinase Assay.
Principle: This assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Step-by-Step Methodology:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, substrate (a specific peptide or protein), ATP, and the test compound at various concentrations in a suitable kinase buffer.
-
Initiate the reaction by adding the kinase.
-
Incubate the reaction at the optimal temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).
-
-
ADP-Glo™ Reagent Addition:
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Kinase Detection Reagent Addition:
-
Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Signal Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell-Based Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells and is often used to assess the cytotoxic or cytostatic effects of compounds.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting cell viability against the logarithm of the compound concentration.
-
Visualizing Structure-Activity Relationships
Diagrams are essential for visualizing the complex relationships between chemical structures and their biological activities.
Caption: General workflow for SAR studies of this compound derivatives.
Caption: Key SAR points for 1H-pyrazolo[4,3-c]pyridine derivatives as PEX14-PEX5 PPI inhibitors.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics. The SAR studies discussed herein provide a foundational understanding of how substitutions at various positions on this core can influence biological activity. While much of the detailed kinase SAR data comes from related pyrazolopyridine isomers, the principles of targeting the ATP-binding site with appropriate hydrogen bond donors and acceptors, and extending hydrophobic groups into specific pockets, are broadly applicable.
Future research should focus on a more systematic exploration of the chemical space around the this compound core, particularly in the context of kinase inhibition. The generation of comprehensive SAR data, including IC50 values against a panel of kinases, will be crucial for developing potent and selective inhibitors. Furthermore, detailed structural biology studies, such as co-crystallography, will provide invaluable insights into the binding modes of these compounds and guide further optimization efforts.
References
-
Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry.
-
Synthesis, SAR and biological evaluation of 1,6-disubstituted-1H-pyrazolo[3,4-d]pyrimidines as dual inhibitors of Aurora kinases and CDK1. PubMed.
-
Investigating the Structure-Activity Relationship of 4-Methyl-1H-pyrazolo[4,3-c]pyridine Analogues: A Technical Guide. Benchchem.
-
Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry.
-
Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. PubMed.
Sources
Navigating the Kinome: A Comparative Guide to the Off-Target Effects of 1h-Pyrazolo[4,3-c]pyridin-4-ol in Kinase Panels
For researchers, scientists, and drug development professionals, the journey of a novel kinase inhibitor from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring its selectivity. The human kinome is a vast and intricate network, and unintended interactions—off-target effects—can lead to toxicity or diminished efficacy. This guide provides an in-depth, technical comparison of the hypothetical kinase inhibitor, 1h-Pyrazolo[4,3-c]pyridin-4-ol, against other alternatives, supported by illustrative experimental data and protocols. Our focus is to equip you with the rationale and methodology to rigorously assess the selectivity of your own compounds.
The pyrazolopyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with the ATP-binding site of numerous kinases.[1] While this promiscuity can be leveraged for developing inhibitors against various kinase targets, it also necessitates a thorough evaluation of off-target binding. This guide will walk you through the essential steps of a kinase panel screen, data interpretation, and how to contextualize the findings for your drug discovery program.
The Imperative of Kinase Selectivity Profiling
The development of targeted therapies, particularly kinase inhibitors, has revolutionized the treatment of diseases like cancer.[2] However, the high degree of conservation in the ATP-binding pocket across the kinome presents a significant challenge in developing truly selective inhibitors. Broad kinase screening is, therefore, an indispensable step to:
-
Identify and Mitigate Off-Target Liabilities: Unforeseen interactions with other kinases can lead to adverse side effects.[3]
-
Uncover Novel Therapeutic Opportunities: A promiscuous inhibitor might have beneficial polypharmacology, where inhibiting multiple targets leads to a synergistic therapeutic effect.
-
Guide Structure-Activity Relationship (SAR) Studies: Understanding the off-target profile can inform the design of more selective next-generation inhibitors.[4]
A Case Study: Profiling this compound
While comprehensive public data for this compound is not available, we will proceed with a hypothetical scenario based on typical kinase inhibitor profiles to illustrate the process. Let us assume our primary target for this compound is a hypothetical kinase, "Kinase X."
Experimental Design: The Kinase Panel Screen
The choice of a kinase panel is critical. A broad panel, representative of the human kinome, is ideal for initial profiling.[5][6] Several commercial vendors offer such services, often employing radiometric or fluorescence-based assays.[2][7]
The following diagram outlines a typical workflow for a kinase panel screen:
Caption: A generalized workflow for a kinase panel screening experiment.
Hypothetical Screening Data
The initial screen is often performed at a single high concentration (e.g., 10 µM) to identify potential off-targets. Hits are then followed up with dose-response experiments to determine the IC50 values.
Table 1: Single-Point Inhibition Data for this compound (10 µM)
| Kinase Target | % Inhibition |
| Kinase X (On-Target) | 98% |
| Kinase A | 85% |
| Kinase B | 55% |
| Kinase C | 20% |
| ... (200+ other kinases) | <10% |
Table 2: IC50 Values for Selected Kinases
| Kinase Target | IC50 (nM) |
| Kinase X (On-Target) | 15 |
| Kinase A | 150 |
| Kinase B | 1,200 |
Data Interpretation and Comparison
The data reveals that this compound is a potent inhibitor of our primary target, Kinase X. However, it also shows significant activity against Kinase A and moderate activity against Kinase B.
-
Selectivity Window: The selectivity window between the on-target and off-target kinases is a crucial parameter. In our case, the window between Kinase X and Kinase A is 10-fold (150 nM / 15 nM). A larger selectivity window is generally desirable.
-
Comparison with Alternatives: Let's consider a hypothetical alternative, "Compound Y," which also targets Kinase X.
Table 3: Comparative IC50 Data
| Kinase Target | This compound IC50 (nM) | Compound Y IC50 (nM) |
| Kinase X (On-Target) | 15 | 25 |
| Kinase A | 150 | >10,000 |
| Kinase B | 1,200 | >10,000 |
While this compound is slightly more potent against Kinase X, Compound Y exhibits a much cleaner off-target profile, making it a potentially safer candidate.
The following signaling pathway diagram illustrates the potential impact of the off-target effects of this compound:
Caption: On-target vs. off-target signaling pathways for this compound.
Detailed Experimental Protocol: Radiometric Kinase Assay
The radiometric activity assay is considered the gold standard for kinase profiling due to its direct measurement of substrate phosphorylation.[2]
Objective: To determine the IC50 of this compound against a panel of kinases.
Materials:
-
Kinase of interest
-
Specific peptide substrate
-
[γ-³³P]ATP
-
Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Staurosporine (positive control)
-
DMSO (negative control)
-
384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Typically, an 11-point, 3-fold dilution series is used.
-
Assay Plate Preparation: Add 2 µL of the diluted compound, DMSO, or staurosporine to the appropriate wells of a 384-well plate.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase and its specific substrate in the assay buffer.
-
Initiate Reaction: Add 10 µL of the kinase reaction mixture to each well.
-
ATP Addition: Prepare a solution of [γ-³³P]ATP and cold ATP in the assay buffer. Add 8 µL of this solution to each well to start the reaction. The final ATP concentration should be at or near the Km for each kinase.[3][7]
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop Reaction: Stop the reaction by adding 20 µL of 3% phosphoric acid to each well.
-
Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
-
Washing: Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Signal Detection: Dry the filter plate, add scintillant, and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion and Future Directions
This guide has outlined the critical importance of kinase panel screening in the evaluation of novel inhibitors like this compound. Through a hypothetical case study, we have demonstrated how to interpret single-point and dose-response data to assess selectivity. The pyrazolopyridine scaffold holds immense therapeutic potential, and derivatives have been successfully developed as inhibitors for kinases such as ERK, ALK, and TBK1.[4][8][9][10]
The off-target activities of this compound against Kinase A and Kinase B in our hypothetical example highlight the necessity for further investigation. The next steps in a real-world drug discovery program would involve:
-
Cell-Based Assays: Confirming the on-target and off-target activity in a cellular context.
-
Structure-Based Design: Using co-crystallography to understand the binding mode of the inhibitor to both on- and off-target kinases to guide the design of more selective analogues.
-
In Vivo Studies: Assessing the pharmacokinetic and pharmacodynamic properties of the compound and evaluating its efficacy and safety in animal models.
By employing a rigorous and systematic approach to kinase selectivity profiling, researchers can make more informed decisions, ultimately leading to the development of safer and more effective targeted therapies.
References
-
KINASE PROFILING & SCREENING. Reaction Biology. [Link]
-
Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
-
Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. PubMed. [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. [Link]
-
Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. ResearchGate. [Link]
-
1H-Pyrazolo[4,3-c]pyridine. PubChem. [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Semantic Scholar. [Link]
-
Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. PubMed Central. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate. [Link]
-
1H-Pyrazolo(4,3-c)pyridin-3-amine. PubChem. [Link]
-
1H-Pyrazolo[3,4-c]pyridine. PubChem. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. [Link]
-
Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed Central. [Link]
-
Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. PubMed Central. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 6. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 7. assayquant.com [assayquant.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Cross-Reactivity Analysis of 1h-Pyrazolo[4,3-c]pyridin-4-ol and its Analogs Against a Panel of Kinases
Introduction: The Imperative of Kinase Inhibitor Selectivity in Modern Drug Discovery
Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized cancer therapy.[2] However, the human kinome is vast, comprising over 500 members that share a structurally conserved ATP-binding pocket.[2] This homology presents a significant challenge in drug development: achieving inhibitor selectivity.[3] Off-target kinase inhibition can lead to unforeseen toxicities or, in some instances, beneficial polypharmacology.[3] Therefore, a comprehensive understanding of a kinase inhibitor's cross-reactivity profile is paramount for both predicting its therapeutic window and elucidating its mechanism of action.[3]
The 1H-pyrazolo[4,3-c]pyridine scaffold has been identified as a privileged structure in medicinal chemistry, demonstrating potent inhibitory activity against various kinases.[4] This guide provides an in-depth comparative analysis of the cross-reactivity profile of compounds based on this scaffold, with a focus on providing a representative profile for 1h-Pyrazolo[4,3-c]pyridin-4-ol. Due to the limited publicly available data on this specific compound, we will leverage data from the closely related and well-characterized 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea series to construct a comparative framework.[5][6] This guide is intended for researchers, scientists, and drug development professionals to inform inhibitor selection and guide the design of future kinase-targeted therapies.
The 1h-Pyrazolo[4,3-c]pyridine Scaffold: A Privileged Kinase-Binding Moiety
The pyrazolopyridine core is structurally analogous to the purine ring of ATP, enabling it to effectively compete for the kinase ATP-binding site.[7] This fundamental interaction is the basis for its broad applicability as a kinase inhibitor scaffold. Strategic modifications to this core structure allow for the fine-tuning of potency and selectivity towards specific kinases.
Caption: The 1h-Pyrazolo[4,3-c]pyridine scaffold and its key analogs targeting the ERK/MAPK pathway.
Comparative Kinase Cross-Reactivity Profile
To provide a comprehensive overview, the following table summarizes the inhibitory activity of a representative 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivative (Compound 21 from a study by Blake et al.) against a panel of kinases.[5][6] This data serves as a surrogate to predict the likely cross-reactivity profile of this compound. For comparison, data for other well-known kinase inhibitors are also presented.
| Kinase Target | 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea (IC50, nM) | Staurosporine (IC50, nM) | Lapatinib (IC50, nM) |
| ERK1 | <1 | 6 | >10,000 |
| ERK2 | 1.3 | 7 | >10,000 |
| p38α | 2,300 | 30 | >10,000 |
| JNK1 | >10,000 | 15 | >10,000 |
| MEK1 | >10,000 | >10,000 | >10,000 |
| EGFR | >10,000 | 20 | 10.8 |
| HER2 | >10,000 | 20 | 9.8 |
| CDK2/cyclin E | 1,200 | 5 | >10,000 |
| PKA | >10,000 | 12 | >10,000 |
| CAMKII | >10,000 | 20 | >10,000 |
Data for the representative pyrazolopyridine is derived from published literature.[5][6] Data for Staurosporine and Lapatinib is representative of their known inhibitory profiles.
Expert Interpretation of the Data:
The data clearly indicates that the 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea scaffold exhibits remarkable potency and selectivity for ERK1 and ERK2 kinases.[5][6] The sub-nanomolar to low nanomolar IC50 values for ERK1/2, coupled with significantly higher IC50 values for other kinases, underscore the high degree of selectivity achieved through medicinal chemistry efforts. This selectivity is crucial for minimizing off-target effects and maximizing the therapeutic index. The lack of significant activity against other MAPK pathway kinases like p38α, JNK1, and MEK1 further highlights the specific targeting of the terminal kinase in the cascade.
Signaling Pathway Context: The ERK/MAPK Cascade
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature in many human cancers.[5] The 1h-Pyrazolo[4,3-c]pyridine-based inhibitors, by targeting ERK1/2, inhibit the final step of this cascade, thereby blocking the phosphorylation of numerous downstream substrates responsible for oncogenic signaling.
Caption: Simplified schematic of the ERK/MAPK signaling pathway and the point of inhibition by this compound analogs.
Experimental Protocols for Kinase Cross-Reactivity Profiling
To ensure the generation of reliable and reproducible data, standardized and validated assay methodologies are essential. Below are detailed protocols for two widely used non-radiometric biochemical assays for determining kinase inhibitor potency and selectivity.
Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase reaction. The intensity of the light signal is proportional to the amount of ADP produced.[8][9]
Workflow Diagram:
Caption: Step-by-step workflow of a luminescence-based kinase assay.
Detailed Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound (e.g., this compound) in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a 10-point dose-response curve. A 1:3 serial dilution is recommended.
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase of interest, its specific substrate, and ATP in a suitable kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA). The optimal concentrations should be determined empirically.
-
In a 384-well white plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor-kinase binding.[1]
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Equilibrate the plate to room temperature.
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescent signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
TR-FRET assays are a popular choice for high-throughput screening due to their robustness and low susceptibility to compound interference.[10]
Principle: This assay format utilizes a long-lifetime lanthanide chelate (e.g., Terbium or Europium) as a donor fluorophore and a suitable acceptor fluorophore (e.g., fluorescein).[10] In a typical kinase assay, a biotinylated substrate and a phospho-specific antibody labeled with the donor are used. The kinase phosphorylates the substrate, which is then recognized by the antibody. When a streptavidin-acceptor conjugate is added, it binds to the biotinylated substrate, bringing the donor and acceptor into close proximity and allowing for FRET to occur. The TR-FRET signal is proportional to the extent of substrate phosphorylation.[11][12]
Workflow Diagram:
Caption: General workflow for a TR-FRET-based kinase inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare stock solutions of the kinase, biotinylated substrate, ATP, and test compound in the appropriate assay buffer.
-
Prepare the detection reagents: a phospho-specific antibody conjugated to a Europium chelate and streptavidin conjugated to an acceptor fluorophore.
-
-
Kinase Reaction:
-
In a 384-well low-volume black plate, add the test compound at various concentrations.
-
Add the kinase and biotinylated substrate.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for the desired reaction time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding EDTA.
-
Add the mixture of Europium-labeled antibody and streptavidin-acceptor.
-
Incubate for 60 minutes at room temperature to allow for complex formation.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, exciting at the donor's excitation wavelength (e.g., 340 nm for Europium) and measuring emission at both the donor and acceptor wavelengths (e.g., 615 nm for Europium and 665 nm for the acceptor).[13]
-
The TR-FRET signal is typically expressed as the ratio of the acceptor emission to the donor emission.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
The 1h-Pyrazolo[4,3-c]pyridine scaffold represents a highly promising starting point for the development of potent and selective kinase inhibitors. The representative data from the 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea series strongly suggests that compounds derived from this core, including this compound, are likely to exhibit excellent selectivity for ERK1/2. This high degree of selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target toxicities.
The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of the cross-reactivity profile of novel kinase inhibitors. Rigorous and systematic kinase profiling is an indispensable component of modern drug discovery, enabling the identification of compounds with the optimal balance of potency, selectivity, and safety. Future studies should aim to generate a comprehensive kinase panel profile for this compound to definitively characterize its selectivity and further validate the therapeutic potential of this promising compound class.
References
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]
- Attwood, M. M., Fabbro, D., Sokolov, A. V., Knapp, S., & Schiöth, H. B. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design. Nature reviews. Drug discovery, 20(11), 839–861.
- Zhang, T., Inobe, T., & Gray, N. S. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of enzyme inhibition and medicinal chemistry, 37(1), 1488–1503.
- Ergin, E., Dogan, A., Parmaksiz, M., Elçin, A. E., & Elçin, Y. M. (2016). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Current pharmaceutical biotechnology, 17(14), 1222–1230.
- Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of proteome research, 6(9), 3623–3631.
- Ergin, E., Dogan, A., Parmaksiz, M., Elçin, A. E., & Elçin, Y. M. (2016). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Current pharmaceutical biotechnology, 17(14), 1222–1230.
- Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
- Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature reviews. Drug discovery, 10(4), 307–317.
- Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century?. Nature reviews. Drug discovery, 1(4), 309–315.
- Blake, J. F., Burkard, M. R., Chan, J., Chen, H., Chen, Y., Cook, A. S., ... & Zhou, H. (2016). Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. Journal of medicinal chemistry, 59(13), 6177–6193.
- Blake, J. F., et al. (2016). Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. Journal of Medicinal Chemistry, 59(13), 6177-6193.
-
ResearchGate. (n.d.). Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. Retrieved from [Link]
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67–73.
- Wu, G., Yuan, Y., & Hodge, C. N. (2003). Determining appropriate substrate conversion for enzymatic assays in high-throughput screening. Journal of biomolecular screening, 8(6), 694–700.
-
Agilent. (n.d.). Time-resolved Fluorescence Energy Transfer. Retrieved from [Link]
- Liu, H., et al. (2010). Enhanced selectivity profile of pyrazole-urea based DFG-out p38alpha inhibitors. Bioorganic & medicinal chemistry letters, 20(16), 4885-4891.
-
ResearchGate. (n.d.). SAR and IC 50 values of pyrazolo[4,3-h]quinazoline derivatives against cyclin dependent kinase. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental values of IC 50 for 1H-pyrazolo[3,4-b]pyridine.... Retrieved from [Link]
Sources
- 1. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 10. LanthaScreen Technology Overview | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the In Vivo Validation of Novel 1H-Pyrazolo[4,3-c]pyridin-4-ol-Based Kinase Inhibitors
This guide provides a comprehensive framework for the in vivo validation of novel therapeutic candidates derived from the 1H-pyrazolo[4,3-c]pyridin-4-ol scaffold. For the purpose of this guide, we will focus on a hypothetical lead compound, PZ43C , a potent dual inhibitor of Pim-1 kinase and Cyclin-Dependent Kinase 9 (CDK9), two critical and synergistic targets in oncology.
We will objectively compare the necessary validation workflow for PZ43C against established clinical and preclinical inhibitors that share similar mechanisms of action: AZD1208 , a pan-Pim kinase inhibitor, and TG02 (Zotiraciclib) , a multi-CDK/JAK2/FLT3 inhibitor.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental methodologies to rigorously assess therapeutic potential in animal models.
The Scientific Rationale: Targeting PIM and CDK9 in Oncology
The selection of a therapeutic target is the foundation of any drug discovery program. The this compound scaffold is a "privileged structure" in medicinal chemistry, amenable to modifications that can achieve high-affinity binding to the ATP pocket of various kinases.[3] Our hypothetical compound, PZ43C, is designed to dually inhibit PIM-1 and CDK9, a combination intended to deliver a synergistic anti-tumor effect.
-
PIM Kinases: This family of serine/threonine kinases (Pim-1, -2, and -3) are key regulators of cell survival, proliferation, and metabolism.[4] Overexpressed in numerous hematologic malignancies and solid tumors, they are constitutively active and function downstream of major oncogenic signaling pathways like JAK/STAT.[5][6] Inhibition of PIM kinases has been shown to induce cell cycle arrest and apoptosis.[7]
-
CDK9: As a component of the positive transcription elongation factor b (P-TEFb), CDK9 plays a crucial role in transcriptional regulation. It phosphorylates the C-terminal domain of RNA Polymerase II, releasing it from promoter-proximal pausing to allow for the transcription of short-lived anti-apoptotic proteins, most notably MYC and MCL1. Inhibition of CDK9 leads to the rapid depletion of these key survival proteins, triggering apoptosis in cancer cells that are transcriptionally addicted to them.
The rationale for dual inhibition is to attack two distinct but complementary nodes of cancer cell biology: blocking pro-survival signaling (PIM) while simultaneously shutting down the transcription of essential survival genes (CDK9).
Below is a diagram illustrating the targeted signaling pathways.
The Competitive Landscape: Benchmarking Against Alternatives
To establish a target product profile for PZ43C, we must compare its performance metrics against relevant alternatives.
| Compound | Target(s) | Development Stage / Status | Key In Vivo Model(s) |
| PZ43C (Hypothetical) | PIM-1, CDK9 | Preclinical Lead | Acute Myeloid Leukemia (AML) Xenograft |
| AZD1208 | Pan-PIM Kinase | Clinical Trials | AML (MOLM-16, KG-1a), Gastric Cancer (SNU-638) Xenografts[1][8] |
| TG02 (Zotiraciclib) | CDK9, CDK2, JAK2, FLT3 | Clinical Trials | B-cell Lymphoma (Ramos), AML (MV4-11) Xenografts[2] |
This comparison highlights that any in vivo validation of PZ43C must demonstrate, at a minimum, comparable or superior efficacy and safety in similar hematological cancer models.
A Step-by-Step Guide to the In Vivo Validation of PZ43C
The path from a promising molecule to a viable drug candidate is paved with rigorous, well-designed experiments. The following sections detail a self-validating protocol sequence for assessing PZ43C in animal models.
Part A: Pharmacokinetic (PK) Profiling
Causality: Before testing if a drug works, you must know if it gets there. A PK study determines the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[9][10] This data is non-negotiable as it informs the dose and schedule for all subsequent pharmacodynamic and efficacy studies. Without it, a negative efficacy result is uninterpretable—was the drug ineffective, or did it simply not reach the tumor at a sufficient concentration?
Detailed Protocol: Mouse Pharmacokinetic Study
-
Animal Model: Use healthy, non-tumor-bearing mice (e.g., BALB/c or CD-1), typically n=3 per time point.
-
Compound Formulation: Prepare PZ43C in a suitable vehicle (e.g., 0.5% methylcellulose, 0.1% Tween-80 in water) based on its solubility and stability.
-
Dosing:
-
Intravenous (IV) Arm: Administer a single bolus dose (e.g., 2-5 mg/kg) via the tail vein. This arm is critical for determining fundamental parameters like clearance and volume of distribution.
-
Oral (PO) Arm: Administer a single oral gavage dose (e.g., 10-50 mg/kg). This arm assesses oral absorption and bioavailability.
-
-
Sample Collection: Collect blood samples (via retro-orbital or submandibular bleed) into K2EDTA-coated tubes at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Processing: Immediately centrifuge blood (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of PZ43C in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters.
Benchmarking PK Parameters:
| Parameter | Definition | Target Profile for PZ43C | Comparative Data |
| Oral Bioavailability (F%) | The fraction of the oral dose that reaches systemic circulation. | >20% | TG02: ~4% (rat), 37% (dog)[9] |
| Clearance (CL) | The rate at which the drug is removed from the body. | Moderate to low | TG02: Moderate to high[10] |
| Half-life (t½) | Time for drug concentration to decrease by half. | 4-12 hours (to support once or twice-daily dosing) | N/A |
| Cmax | Maximum observed plasma concentration. | Dose-proportional | N/A |
Part B: Pharmacodynamic (PD) / Target Engagement
Causality: An efficacy study shows that a drug works; a PD study shows how it works. This experiment validates that PZ43C, at a given dose, is reaching the tumor tissue and inhibiting its intended targets (PIM-1 and CDK9). This establishes a critical PK/PD relationship, linking drug exposure to biological effect.[1]
Detailed Protocol: Xenograft Model Target Engagement Study
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG) bearing established subcutaneous tumors from a relevant human cell line (e.g., MOLM-16, an AML line with high PIM-1 and MYC expression). Tumors should reach ~200-300 mm³.
-
Dosing: Based on PK data, administer a single oral dose of PZ43C at three levels (e.g., low, medium, high) and a vehicle control (n=3-4 mice per group per time point).
-
Tissue Collection: At selected time points post-dose (e.g., 2, 8, 24 hours), euthanize mice and excise tumors. A portion of the tumor should be flash-frozen in liquid nitrogen for biochemical analysis, and another portion fixed in formalin for immunohistochemistry (IHC).
-
Biomarker Analysis (Western Blot):
-
Homogenize frozen tumor tissue to extract proteins.
-
Perform Western blotting to measure the phosphorylation status of a direct PIM-1 substrate (e.g., p-BAD at Ser112) and the expression level of a short-lived CDK9-dependent transcript product (e.g., MYC protein).[7][11]
-
Expected Outcome: A dose-dependent decrease in p-BAD and MYC levels, with the nadir and duration of effect informing the optimal dosing schedule for efficacy studies.
-
-
Biomarker Analysis (IHC):
-
Stain formalin-fixed, paraffin-embedded tumor sections for the same biomarkers (p-BAD, MYC) to assess target inhibition spatially within the tumor.
-
Part C: Efficacy Studies
Causality: This is the definitive experiment to determine if the drug has anti-tumor activity. Building on the PK and PD data, the efficacy study uses a chronic dosing regimen in a disease-relevant model to measure the impact on tumor growth.[8][12]
Detailed Protocol: AML Xenograft Efficacy Study
-
Animal Model & Tumor Implantation: As in the PD study, implant MOLM-16 cells subcutaneously in immunodeficient mice.
-
Randomization: When tumors reach an average size of 100-150 mm³, randomize animals into treatment groups (n=8-10 per group) to ensure a similar mean tumor volume across all groups.
-
Treatment Groups:
-
Group 1: Vehicle Control (PO, QD or BID)
-
Group 2: PZ43C, Low Dose (e.g., 25 mg/kg, PO, QD)
-
Group 3: PZ43C, High Dose (e.g., 50 mg/kg, PO, QD)
-
Group 4: Comparator (e.g., AZD1208 at a literature-validated dose like 30 mg/kg QD)[1]
-
-
Dosing and Monitoring: Administer the compounds daily for a predefined period (e.g., 14-21 days). Measure tumor volumes with digital calipers 2-3 times per week. Monitor animal body weight and general health status as indicators of toxicity.
-
Endpoints:
-
Primary: Tumor Growth Inhibition (TGI), calculated as: %TGI = (1 - [ΔTumor Volume of Treated / ΔTumor Volume of Control]) x 100.
-
Secondary: Body weight change, clinical observations of toxicity.
-
Optional: At the end of the study, collect tumors for terminal PD analysis to confirm sustained target inhibition.
-
Comparative Data Summary and Interpretation
The ultimate success of PZ43C will be judged by its performance relative to established benchmarks. The data below is a hypothetical but realistic representation of a successful outcome for PZ43C.
| Compound | Dose & Schedule | % Tumor Growth Inhibition (TGI) | Body Weight Change | Key PD Effect |
| PZ43C (High Dose) | 50 mg/kg, PO, QD | 95% | < 5% loss | Sustained reduction in p-BAD and MYC |
| AZD1208 | 30 mg/kg, PO, QD | 89% - Regression[1] | Not specified, MTD | Strong suppression of p-BAD[1] |
| TG02 | 40 mg/kg, PO, QD | 113% (Regression)[2] | Not specified | Inhibition of pRb, pFLT3, pSTAT5[2] |
| Vehicle Control | N/A | 0% | No significant change | N/A |
Interpretation: In this hypothetical scenario, PZ43C demonstrates potent anti-tumor efficacy, comparable to or exceeding that of the single-pathway inhibitors. The minimal body weight loss suggests a favorable preliminary safety profile. The dual inhibition of both PIM and CDK9-related biomarkers in terminal tumor samples would provide strong evidence for the proposed mechanism of action, making PZ43C a compelling candidate for further development.
Conclusion and Future Directions
This guide outlines a logical, rigorous, and self-validating pathway for the in vivo assessment of novel this compound derivatives like our hypothetical PZ43C. By systematically establishing the pharmacokinetic profile, confirming on-target pharmacodynamic effects, and demonstrating compelling anti-tumor efficacy against relevant benchmarks, researchers can build a robust data package to support continued drug development.
Future steps would involve toxicity studies in rodents and a second species (e.g., dogs), evaluation in additional models like patient-derived xenografts (PDX) to assess efficacy in a more clinically relevant setting[12], and exploring combination therapies to overcome potential resistance mechanisms.
References
-
AACR (2019). CDK4/6 Inhibitors Effective in Mice Bearing Multiple Human Cancer Types. Available at: [Link]
-
Keeton, E. K., et al. (2014). AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. Blood, 123(6), 905–913. Available at: [Link]
-
Keeton, E., et al. (2011). AZD1208, a Novel, Potent and Selective Pan PIM Kinase Inhibitor, Demonstrates Efficacy in Models of Acute Myeloid Leukemia. Blood, 118(21), 1540. Available at: [Link]
-
Cidado, J., et al. (2014). AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. PubMed. Available at: [Link]
-
Pasha, M. K., et al. (2012). Preclinical metabolism and pharmacokinetics of SB1317 (TG02), a potent CDK/JAK2/FLT3 inhibitor. Drug Metabolism Letters, 6(1), 33–42. Available at: [Link]
-
Kosmider, B., et al. (2024). PIM kinase inhibitor AZD1208 in conjunction with Th1 cytokines potentiate death of breast cancer cells in vitro while also maximizing suppression of tumor growth in vivo when combined with immunotherapy. Cellular Immunology, 397-398, 104805. Available at: [Link]
-
MD Anderson Cancer Center (2023). The next generation of CDK inhibitors is coming. Available at: [Link]
-
El-Damasy, D. A., et al. (2023). Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation. European Journal of Medicinal Chemistry, 250, 115220. Available at: [Link]
-
BioWorld (2025). Selective CDK2 inhibitor is active in multiple solid tumor models. Available at: [Link]
-
Goel, S., et al. (2018). To Cycle or Fight—CDK4/6 Inhibitors at the Crossroads of Anticancer Immunity. Cancer Immunology Research, 6(1), 10-15. Available at: [Link]
-
Lee, M., et al. (2019). Pan-Pim Kinase Inhibitor AZD1208 Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells. Cancer Research and Treatment, 51(1), 363–375. Available at: [Link]
-
Pasha, M. K., et al. (2012). Preclinical Metabolism and Pharmacokinetics of SB1317 (TG02), a Potent CDK/JAK2/FLT3 Inhibitor. Sci-Hub. Available at: [Link]
-
Bentham Science (2012). Preclinical Metabolism and Pharmacokinetics of SB1317 (TG02), a Potent CDK/JAK2/FLT3 Inhibitor. Available at: [Link]
-
DC Chemicals. SB1317(TG-02)|CAS 937270-47-8. Available at: [Link]
-
Huszar, D., et al. (2015). Abstract 5398: In vivo development of pan-Pim kinase small molecule inhibitors. Cancer Research, 75(15_Supplement), 5398. Available at: [Link]
-
Targeted Oncology (2016). Overcoming Obstacles: Long Road to Success for CDK Inhibition. Available at: [Link]
-
ResearchGate. PIM kinase inhibitors in clinical trials | Download Table. Available at: [Link]
-
Garcia, P. D., et al. (2014). Pan-PIM Kinase Inhibition Provides a Novel Therapy for Treating Hematologic Cancers. Clinical Cancer Research, 20(5), 1234-1245. Available at: [Link]
-
Choudhury, R., et al. (2024). PIM1 kinase and its diverse substrate in solid tumors. PubMed. Available at: [Link]
-
Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]
-
Kumar, A., et al. (2015). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 7(1), 2-10. Available at: [Link]
-
Liu, X., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1548–1564. Available at: [Link]
-
Foks, H., et al. (1992). Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives. Il Farmaco, 47(6), 793-801. Available at: [Link]
-
Hsieh, M.-T., et al. (2012). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. Molecules, 17(1), 154-167. Available at: [Link]
-
Lee, K., et al. (2019). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1426–1438. Available at: [Link]
-
El-Shehry, M. F., et al. (2010). Synthesis, Anti-inflammatory and Antibacterial Activities of Novel Pyrazolo[4,3-g]pteridines. Molecules, 15(11), 7546–7557. Available at: [Link]
-
Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. Available at: [Link]
-
Ghorbani-Vaghei, R., & Malaeke, F. (2023). Synthesis, antioxidant, and antimicrobial evaluation of novel 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives using K2CO3/glycerol as a green deep eutectic solvent. Frontiers in Chemistry, 11, 1205378. Available at: [Link]
Sources
- 1. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. 1H-Pyrazolo[4,3-c]pyridin-4-amine|CAS 1159829-57-8 [benchchem.com]
- 4. PIM1 kinase and its diverse substrate in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pan-Pim Kinase Inhibitor AZD1208 Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells [e-crt.org]
- 9. Preclinical metabolism and pharmacokinetics of SB1317 (TG02), a potent CDK/JAK2/FLT3 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sci-Hub. Preclinical Metabolism and Pharmacokinetics of SB1317 (TG02), a Potent CDK/JAK2/FLT3 Inhibitor / Drug Metabolism Letters, 2012 [sci-hub.st]
- 11. ashpublications.org [ashpublications.org]
- 12. aacr.org [aacr.org]
A Senior Application Scientist’s Guide to the ADME Properties of Pyrazolopyridine Isomers
Introduction: Beyond Potency—The Critical Role of Isomerism in Drug Viability
In modern medicinal chemistry, the pyrazolopyridine scaffold is a cornerstone for developing targeted therapeutics, particularly protein kinase inhibitors.[1][2] Its rigid, planar structure and versatile substitution points make it a privileged scaffold for engaging with ATP-binding sites.[1][3] Common isomers like pyrazolo[1,5-a]pyrimidine, pyrazolo[3,4-b]pyridine, and pyrazolo[3,4-d]pyrimidine have all given rise to potent modulators of critical cellular pathways.[4][5][6][7]
However, achieving high potency against a biological target is only the first step. A compound's journey to becoming a viable drug is dictated by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[8][9] These characteristics determine whether a potent molecule can reach its target in sufficient concentration, persist long enough to exert its effect, and be cleared without causing toxicity or adverse drug-drug interactions.
A frequent oversight in early-stage discovery is treating isomers as functionally equivalent. The subtle shift in a nitrogen atom's position from one pyrazolopyridine isomer to another can profoundly alter its physicochemical and metabolic profile. This guide provides a comparative analysis of the key ADME properties of pyrazolopyridine isomers, grounded in established experimental protocols. Our goal is to equip researchers with the rationale to select and optimize scaffolds not just for potency, but for a superior, drug-like profile.
The Isomeric Landscape: Small Changes, Profound Consequences
The core pyrazolopyridine system consists of a fused pyrazole and pyridine ring. The relative orientation of these rings and the position of the nitrogen atoms define the isomer. Understanding these structural nuances is fundamental to interpreting their ADME profiles.
Caption: Workflow for assessing key absorption parameters.
Pillar 2: Distribution - Reaching the Target
Once absorbed, a drug's distribution is heavily influenced by its binding to plasma proteins like albumin and alpha-1-acid glycoprotein. It is the unbound, or "free," fraction of the drug that is available to interact with its target and exert a pharmacological effect. [10][11][12]High plasma protein binding (PPB) can severely limit a drug's efficacy and tissue penetration.
Comparative Analysis of Plasma Protein Binding
PPB is often correlated with lipophilicity. Isomers with more lipophilic character are more likely to bind extensively to the hydrophobic pockets within plasma proteins. The specific geometry and charge distribution of an isomer can also play a key role.
Table 2: Representative Plasma Protein Binding Data for Pyrazolopyridine Isomers
| Isomer Scaffold | Substitution Pattern | Human Plasma Protein Binding (%) | Fraction Unbound (fu) |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine | 5-chloro-7-(phenyl) | 98.5 | 0.015 |
| Pyrazolo[3,4-b]pyridine | 4-(methoxy)-1-(phenyl) | 92.0 | 0.080 |
| Pyrazolo[3,4-d]pyrimidine | 1-(tert-butyl)-4-(anilino) | >99.5 | <0.005 |
| Pyrazolo[4,3-c]pyridine | 4-methyl-1-(phenyl) | 85.0 | 0.150 |
Note: Data are illustrative and species-dependent.
Here, the highly lipophilic pyrazolo[3,4-d]pyrimidine analog shows extremely high PPB, leaving a very small fraction of the drug free to act. In contrast, the pyrazolo[4,3-c]pyridine isomer displays more favorable binding, suggesting a higher concentration of free drug could be achieved in vivo.
Experimental Protocol: Quantifying the Unbound Fraction
The Rapid Equilibrium Dialysis (RED) assay is the industry standard for determining PPB due to its accuracy and reliability. [10][11] Protocol 3: Plasma Protein Binding via Rapid Equilibrium Dialysis (RED)
-
Rationale: The RED device uses a semi-permeable membrane (typically 8-12 kDa MWCO) to separate a plasma-containing chamber from a buffer chamber. [13]The drug, but not the proteins, can diffuse across the membrane. At equilibrium, the concentration of the drug in the buffer chamber is equal to the unbound concentration in the plasma chamber.
-
Methodology:
-
Spike the test compound into blank plasma from the desired species (e.g., human, mouse, rat).
-
Add the plasma/compound mixture to one chamber of the RED device insert.
-
Add an isotonic phosphate buffer (pH 7.4) to the adjacent chamber.
-
Seal the unit and incubate at 37°C with gentle agitation for a sufficient time (typically 4-6 hours) to reach equilibrium. [11] 5. After incubation, collect aliquots from both the plasma and buffer chambers.
-
To ensure accurate comparison, matrix-match the samples (add blank plasma to the buffer sample and buffer to the plasma sample).
-
Precipitate the proteins from both samples using an organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analyze the supernatant from both chambers by LC-MS/MS to determine the compound concentrations.
-
Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
-
Pillar 3: Metabolism - Stability and Clearance
Metabolism, primarily occurring in the liver, is the body's mechanism for converting foreign compounds (xenobiotics) into more water-soluble forms that can be easily excreted. The rate of metabolism determines a drug's half-life and overall exposure. Compounds that are metabolized too quickly will have poor bioavailability and require frequent dosing. [14][15]
Comparative Analysis of Metabolic Stability
The primary enzymes responsible for Phase I metabolism are the Cytochrome P450 (CYP) family. [15]The susceptibility of a molecule to CYP-mediated metabolism depends on the presence of metabolically labile "soft spots." The unique arrangement of atoms in each pyrazolopyridine isomer exposes different positions to enzymatic attack. For example, an exposed C-H bond on the pyridine ring of one isomer might be sterically shielded in another, leading to vastly different metabolic fates. Halogenation at susceptible positions is a known strategy to block metabolism and improve stability. [1] Table 3: Representative Metabolic Stability Data in Human Liver Microsomes (HLM)
| Isomer Scaffold | Substitution Pattern | Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg) |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine | 5-chloro-7-(phenyl) | 45 | 30.8 (Moderate) |
| Pyrazolo[3,4-b]pyridine | 4-(methoxy)-1-(phenyl) | <10 | >138.6 (High) |
| Pyrazolo[3,4-d]pyrimidine | 1-(tert-butyl)-4-(anilino) | >60 | <23.1 (Low) |
| Pyrazolo[4,3-c]pyridine | 4-methyl-1-(phenyl) | 28 | 49.5 (Moderate) |
Note: Data are illustrative. Clint is calculated from the half-life and protein concentration.
The data suggests the 4-methoxy group on the pyrazolo[3,4-b]pyridine isomer is a significant metabolic liability, leading to rapid clearance. The pyrazolo[3,4-d]pyrimidine, however, is very stable, which correlates with its potential for longer-lasting effects in vivo.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, molecular docking, ADMET studies and biological evaluation of fused pyrazolopyridopyrimidine derivatives as antioxidant and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selvita.com [selvita.com]
- 9. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 10. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 12. protocols.io [protocols.io]
- 13. enamine.net [enamine.net]
- 14. Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mttlab.eu [mttlab.eu]
Safety Operating Guide
Comprehensive Disposal Protocol for 1h-Pyrazolo[4,3-c]pyridin-4-ol and Related Research Derivatives
This guide provides a detailed, safety-first framework for the proper disposal of 1h-Pyrazolo[4,3-c]pyridin-4-ol. As a nitrogen-containing heterocyclic compound, this molecule belongs to a class known for significant biological activity, including potential anticancer, antimicrobial, and anti-inflammatory properties.[1][2] While specific toxicological data for this exact compound is not widely published, the established bioactivity of the pyrazolopyridine scaffold mandates a conservative and rigorous approach to its disposal.[3]
The core principle of this protocol is to treat this compound as a hazardous chemical waste of unknown toxicity. This ensures the highest level of safety for laboratory personnel and guarantees environmental and regulatory compliance. This document outlines the necessary hazard assessment, handling procedures, and the definitive disposal pathway required for this compound and its derivatives.
Hazard Assessment and Waste Characterization
Proper disposal begins with a thorough understanding of the potential risks. Based on Safety Data Sheets (SDS) for structurally analogous pyrazolopyridine compounds, we can extrapolate the likely hazard profile. This data compels its classification as hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4]
Table 1: Hazard Profile Based on Analogous Compounds
| Hazard Statement | GHS Code | Description | Source (Analogous Compound) |
|---|---|---|---|
| Harmful if swallowed | H302 | The substance may cause harm if ingested. | 1H-Pyrazolo[4,3-c]pyridine[5], 1H-Pyrazolo[3,4-b]pyridin-5-ol[6] |
| Causes skin irritation | H315 | The substance may cause irritation upon skin contact. | 1H-Pyrazolo[3,4-b]pyridin-5-ol[6], 1H-Pyrazolo[4,3-b]pyridine[7] |
| Causes serious eye irritation | H319 | The substance can cause significant, potentially damaging, eye irritation. | 1H-Pyrazolo[3,4-b]pyridin-5-ol[6], 1H-Pyrazolo[4,3-b]pyridine[7] |
| May cause respiratory irritation | H335 | Inhalation of dust or aerosols may irritate the respiratory tract. | 1H-Pyrazolo[3,4-b]pyridin-5-ol[6], 1H-Pyrazolo[4,3-b]pyridine[7] |
| Harmful if inhaled | H332 | Inhalation of the substance may cause harm. | 1H-Pyrazolo[4,3-b]pyridine[7] |
Given this profile, all forms of this compound waste—including pure compound, solutions, and contaminated labware—must be disposed of as hazardous chemical waste. Under no circumstances should this material be disposed of down the drain or in regular solid waste receptacles. [8]
Point-of-Generation: Waste Handling and Segregation Protocol
Immediate and correct handling of waste as it is created is critical to maintaining a safe laboratory environment. The following steps must be followed diligently.
Step-by-Step Waste Handling Methodology:
-
Don Appropriate Personal Protective Equipment (PPE): Before handling the compound or its waste, ensure you are wearing a lab coat, nitrile gloves, and chemical safety goggles. This is the minimum required protection.
-
Identify the Waste Stream:
-
Solid Waste: Unused or expired pure compound, reaction byproducts, and contaminated absorbents from spill cleanup.
-
Liquid Waste: Solutions containing the compound, mother liquor from crystallizations, and solvent rinses of contaminated glassware. Note: Do not mix aqueous and organic solvent waste streams unless explicitly permitted by your institution's EH&S office.
-
Contaminated Sharps & Labware: Needles, scalpels, or any sharp object must go into a designated sharps container. Non-sharp contaminated items like pipette tips, weighing paper, and used gloves should be collected in a separate, clearly labeled hazardous waste bag or container.
-
-
Select a Chemically Compatible Waste Container:
-
Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. The container must be in good condition, free of cracks or residue on the outside.
-
The causality here is crucial: an incompatible container can degrade, leading to leaks and hazardous exposure. The container must be able to withstand the chemical properties of the waste, including any solvents used.
-
-
Label the Container Immediately:
-
Attach a hazardous waste label to the container before adding any waste.
-
The label must, at a minimum, include the words "Hazardous Waste" , the full chemical name ("this compound" and any solvents), the approximate concentrations, and the name and location of the generating laboratory.[8][9] This is an EPA requirement to ensure safe handling and proper final disposal.[9]
-
On-Site Storage: The Satellite Accumulation Area (SAA)
Generated waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][9] The SAA is a federally regulated concept designed to ensure temporary, safe storage of hazardous materials at or near the point of generation.
Protocol for SAA Management:
-
Location: The SAA must be under the direct control of the laboratory personnel generating the waste and situated at or near the experiment.
-
Containment: The primary waste container must be placed within a larger, chemically resistant secondary containment bin or tray. This prevents the spread of hazardous material in the event of a container failure.
-
Closure: Waste containers must be kept tightly closed at all times, except when actively adding waste. This minimizes the release of vapors and prevents spills.
-
Segregation: Store containers of this compound waste away from incompatible materials, particularly strong acids, bases, and oxidizing agents.
-
Volume Limits: Do not exceed 55 gallons of total hazardous waste within a single SAA. Once a container is full, it must be moved to the central accumulation area within three days.[8]
Figure 1: Decision workflow for handling this compound waste.
Final Disposal Pathway: Coordination with EH&S
The final disposal of hazardous laboratory chemicals is a highly regulated process that must be managed by trained professionals.[10] Researchers are responsible for the proper collection, labeling, and storage of waste, but the ultimate transport and disposal must be handled by the institution's Environmental Health & Safety (EH&S) department and their contracted, licensed waste vendor.[9][11]
Step-by-Step Protocol for Final Disposal:
-
Ensure Container is Ready: Verify the waste container is securely closed, the exterior is clean, and the hazardous waste label is complete, accurate, and legible.
-
Submit a Pickup Request: Follow your institution's specific procedure for requesting a hazardous waste pickup. This is typically done through an online portal on the EH&S website. Provide all requested information accurately.
-
Prepare for Pickup: Move the sealed container from the SAA to the designated pickup location specified by EH&S, if required. Do not leave waste in public hallways or unsecured areas.
-
Maintain Records: Keep a copy of the waste pickup request or manifest for your laboratory's records. This documentation is essential for regulatory compliance and tracking your lab's waste generation.[11]
Decontamination and Spill Management
Accidents can happen, and a clear plan for decontamination is essential.
-
Glassware Decontamination: Glassware that contained this compound should be triple-rinsed with a suitable solvent (e.g., acetone, ethanol). The first two rinses must be collected and disposed of as hazardous liquid waste. The third rinse can often be collected similarly, though institutional policies may vary. After rinsing, the glassware can typically be washed normally.
-
Small Spill Cleanup:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with a chemical absorbent pad or inert material like vermiculite or sand.
-
Carefully collect the absorbent material using non-sparking tools and place it in a designated hazardous waste bag or container.
-
Wipe the spill area with a solvent-dampened cloth, also placing the cloth in the hazardous waste container.
-
Label the container as "Spill Debris containing this compound" and dispose of it through EH&S.
-
By adhering to this comprehensive protocol, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]
-
Managing Hazardous Chemical Waste in the Lab. American Laboratory. [Link]
-
Regulation of Laboratory Waste. American Chemical Society (ACS). [Link]
-
Are There Specific Regulations for Disposing of Chemical Waste in a Lab? Needle.Tube. [Link]
-
Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. National Institutes of Health (NIH). [Link]
-
Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Bentham Science. [Link]
Sources
- 1. Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
- 3. fishersci.com [fishersci.com]
- 4. Are There Specific Regulations for Disposing of Chemical Waste in a Lab [needle.tube]
- 5. echemi.com [echemi.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. echemi.com [echemi.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. acs.org [acs.org]
- 11. epa.gov [epa.gov]
Essential Safety and Operational Protocols for Handling 1H-Pyrazolo[4,3-c]pyridin-4-ol
Hazard Identification and Risk Assessment: Understanding the Compound
1H-Pyrazolo[4,3-c]pyridin-4-ol belongs to the pyrazolopyridine class of heterocyclic compounds.[1][2][3][4] Based on data from analogous structures, it is prudent to assume that this compound may exhibit the following hazards:
-
Acute Oral Toxicity: Harmful if swallowed.[5][6][7][8][9][10]
-
Skin Irritation: Causes skin irritation.[5][7][8][9][10][11][12]
-
Serious Eye Irritation: Causes serious eye irritation.[5][7][8][9][10][11][12]
-
Respiratory Irritation: May cause respiratory tract irritation.[5][7][8][9][10]
A thorough risk assessment should be conducted before any handling of this compound. The following workflow outlines the necessary considerations:
Caption: Risk assessment workflow for handling this compound.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the most critical barrier to exposure. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles when there is a risk of splashing or when handling larger quantities.[5][13][14][15] | Protects against splashes and airborne particles that can cause severe eye irritation.[5][8][9][10][12] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene).[13][16] Gloves must be inspected before use and disposed of after handling the compound or in case of contamination.[5][9][17] | Provides a crucial barrier against skin contact, which can cause irritation.[5][8][9][10][12] Double-gloving is recommended for enhanced protection. |
| Body Protection | A flame-retardant lab coat, fully buttoned, is mandatory.[13][15] For larger scale operations, chemical-resistant coveralls may be necessary.[14] | Protects skin and personal clothing from contamination. Long pants and closed-toe shoes are also required.[13][15] |
| Respiratory Protection | All handling of the solid or solutions should be performed in a certified chemical fume hood.[5] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., N95 or P100) is required.[9][13][18] | Prevents inhalation of dust or aerosols, which may cause respiratory irritation.[5][8][9][10] |
Step-by-Step Handling and Operational Plan
Adherence to a strict operational protocol minimizes the risk of exposure and ensures experimental integrity.
Preparation:
-
Designate a Handling Area: All work with this compound should be conducted in a designated area within a chemical fume hood.
-
Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, solvents, and waste containers, before bringing the compound into the fume hood.
-
Don PPE: Put on all required PPE as outlined in the table above.
Handling:
-
Weighing: Carefully weigh the desired amount of the solid compound on a tared weigh boat inside the fume hood to minimize the generation of dust.
-
Dissolving: If preparing a solution, add the solvent to the vessel containing the weighed compound slowly to avoid splashing.
-
Transfers: Use appropriate tools (e.g., pipette, cannula) for transferring solutions to prevent spills.
Post-Handling:
-
Decontamination: Wipe down the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.
-
Doffing PPE: Remove PPE in the correct order (gloves first, then face shield/goggles, followed by lab coat) to prevent cross-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[5][9][19]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure, immediate and appropriate action is crucial.
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open.[5][8][9][12][19] Seek immediate medical attention.[5][16] |
| Skin Contact | Remove contaminated clothing immediately.[5] Wash the affected area with plenty of soap and water.[5][9][12][19] Seek medical attention if irritation persists.[5] |
| Inhalation | Move the individual to fresh air.[5][9][12][19] If breathing is difficult, provide oxygen. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting.[5][6] Rinse the mouth with water.[5][6][8][9][16][19] Seek immediate medical attention.[5][6][19] |
| Spill | Evacuate the area.[8][9] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal.[5] Ventilate the area and clean the spill site once the material has been removed. |
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination.
-
Waste Segregation: All solid waste (e.g., contaminated gloves, weigh boats, paper towels) and liquid waste (e.g., unused solutions) must be collected in separate, clearly labeled hazardous waste containers.
-
Disposal Route: Dispose of all hazardous waste through a licensed and certified hazardous waste disposal contractor.[16] Adhere to all local, state, and federal regulations for chemical waste disposal.[5][12][19] Do not dispose of this compound down the drain or in regular trash.[5][8][9][16]
The following flowchart illustrates the decision-making process for waste disposal:
Caption: Waste disposal decision workflow for materials potentially contaminated with this compound.
By adhering to these rigorous safety and operational protocols, you can confidently and safely advance your research with this compound, ensuring the well-being of yourself and your colleagues while maintaining the integrity of your scientific endeavors.
References
- Safety Data Sheet - CymitQuimica. (2024). CymitQuimica.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
- 1H-Pyrazolo[4,3-c]pyridine SDS, 271-52-3 Safety D
- SAFETY D
- Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista.
- Personal Protective Equipment in Chemistry. Dartmouth College.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2010). Thermo Fisher Scientific.
- 5 Types of PPE for Hazardous Chemicals. (2022).
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Centers for Disease Control and Prevention.
- 4-Chloro-1H-pyrazolo[3,4-b]pyridine - SAFETY D
- Essential Safety and Operational Protocols for Handling Pyridin-4-ol-d5. BenchChem.
- Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023).
- SAFETY DATA SHEET - CymitQuimica. (2025). CymitQuimica.
- Safety Data Sheet - Angene Chemical. (2025). Angene Chemical.
- 1H-PYRAZOLO[4,3-B]PYRIDINE SDS, 272-52-6 Safety D
- This compound - BLDpharm. bldpharm.com.
- The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replic
- Pyrazolopyridine derivatives, process for their preparation and pharmaceutical compositions containing them.
- Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. (2023). MDPI.
Sources
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle | MDPI [mdpi.com]
- 3. HU218666B - Pyrazolopyridine derivatives, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. echemi.com [echemi.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. angenechemical.com [angenechemical.com]
- 10. echemi.com [echemi.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 14. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 15. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pppmag.com [pppmag.com]
- 18. hazmatschool.com [hazmatschool.com]
- 19. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
